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  • Product: O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

Core Science & Biosynthesis

Foundational

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine properties and structure

Technical Monograph: O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine A Strategic Building Block for Medicinal Chemistry and Agrochemical Synthesis Executive Summary O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine A Strategic Building Block for Medicinal Chemistry and Agrochemical Synthesis

Executive Summary

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (Molecular Formula: C₅H₉N₃O) is a specialized heterocyclic building block used primarily in the synthesis of N-alkoxy amides and oxime ethers .[1] Its structural core—a 1-methyl-1H-pyrazole ring—confers favorable physicochemical properties, including metabolic stability and hydrogen-bond acceptor capabilities, making it a scaffold of choice in modern kinase inhibitor design (e.g., JAK, RIPK1, CCR6 targets) and next-generation agrochemicals.

This guide outlines the physicochemical profile, validated synthetic protocols, and application workflows for researchers utilizing this moiety in drug discovery.

Chemical Identity & Physicochemical Profile

The compound consists of a hydroxylamine group (


) tethered to the C4 position of a 1-methyl-1H-pyrazole ring via a methylene spacer. This specific linkage isolates the nucleophilic oxygen from the aromatic system, maintaining the basicity and nucleophilicity characteristic of O-alkyl hydroxylamines.
Property Data / Descriptor
IUPAC Name O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine
Molecular Formula C₅H₉N₃O
Molecular Weight 127.14 g/mol
CAS Number Not widely listed as free base; often cited as HCl salt or derivative.Related CAS: 1525602-17-8 (Ethyl analog), 785004-15-1 (3-isomer)
Physical State Free Base: Colorless oil (prone to oxidation). HCl Salt: White to off-white hygroscopic solid (preferred for storage).
Solubility Salt: Highly soluble in water, MeOH, DMSO. Free Base: Soluble in DCM, EtOAc, THF.
pKa (Conj. Acid) ~4.0–4.5 (Estimated for O-alkyl hydroxylamine nitrogen).
Electronic Effect The pyrazole ring acts as a weak electron donor to the methylene group but does not significantly conjugate with the hydroxylamine lone pairs.

Synthetic Routes & Production

Direct isolation of the free base is challenging due to stability issues. The industry-standard protocol utilizes a Mitsunobu coupling followed by deprotection, or a direct alkylation of a protected hydroxylamine source.

Method A: The Mitsunobu Protocol (High Purity)

This route is preferred for small-to-medium scale synthesis (mg to gram scale) as it avoids over-alkylation.

Precursors:

  • (1-methyl-1H-pyrazol-4-yl)methanol (Alcohol source).

  • N-Hydroxyphthalimide (Nucleophile).

  • Triphenylphosphine (

    
    ) & DIAD/DEAD.
    

Step-by-Step Protocol:

  • Activation: Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) and N-hydroxyphthalimide (1.1 eq) in anhydrous THF under

    
    .
    
  • Coupling: Cool to 0°C. Add

    
     (1.2 eq). Dropwise add DIAD (1.2 eq) over 30 mins.
    
  • Reaction: Stir at ambient temperature for 4–12 hours. Monitor by TLC/LCMS for disappearance of the alcohol.

  • Deprotection: Concentrate THF. Redissolve residue in MeOH/DCM. Add Hydrazine hydrate (

    
    , 3.0 eq) or Methylhydrazine to cleave the phthalimide.
    
  • Purification: Filter off the phthalhydrazide byproduct. Acidify filtrate with HCl in dioxane to precipitate the O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine dihydrochloride salt.

Method B: Direct Alkylation (Scale-Up Compatible)

Suitable for larger batches where column chromatography must be minimized.

  • Halogenation: Convert (1-methyl-1H-pyrazol-4-yl)methanol to the chloride using

    
    .
    
  • Alkylation: React the chloride with N-Boc-hydroxylamine (

    
    ) and a base (
    
    
    
    or
    
    
    ) in DMF at 60°C.
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the target salt.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the Mitsunobu synthesis route, highlighting the critical deprotection step.

SynthesisPath Precursor Precursor: (1-methyl-1H-pyrazol-4-yl)methanol Intermediate Intermediate: N-Alkoxyphthalimide Precursor->Intermediate Mitsunobu Coupling (THF, 0°C to RT) Reagents Reagents: N-Hydroxyphthalimide PPh3 / DIAD Reagents->Intermediate Product Target Product: O-[(1-methyl-1H-pyrazol-4-yl) methyl]hydroxylamine (HCl Salt) Intermediate->Product Phthalimide Cleavage & Acidification Cleavage Deprotection: Hydrazine Hydrate (MeOH, 25°C)

Figure 1: Strategic synthesis via Mitsunobu coupling to ensure regiospecific O-alkylation.

Reactivity & Applications in Drug Discovery

This building block is a "linker" moiety. It is rarely the pharmacophore itself but serves to position the pyrazole ring (a polar, aromatic spacer) relative to a target binding site.

A. Chemoselective Ligation (Oxime Ether Formation)

The primary amine of the hydroxylamine reacts exclusively with aldehydes and ketones under mild acidic conditions (pH 4–5) to form oxime ethers .

  • Utility: This reaction is bio-orthogonal and used to tag biomolecules or link pyrazole fragments to macrocycles.

  • Stability: The resulting

    
     linkage is hydrolytically stable, unlike standard imines.
    
B. N-Alkoxy Amide Synthesis (Kinase Inhibitors)

Reaction with activated carboxylic acids (via HATU/EDC) yields N-alkoxy amides (


).
  • Mechanism: The oxygen atom adjacent to the nitrogen lowers the pKa of the amide proton, making it a unique hydrogen bond donor.

  • Case Study: This motif appears in inhibitors for RIPK1 (Receptor-Interacting Protein Kinase 1) and CCR6 antagonists, where the pyrazole ring occupies a solvent-exposed pocket while the N-alkoxy amide engages the hinge region or catalytic lysine.

Visualization: Reactivity Pathways

Reactivity Core O-[(1-methyl-1H-pyrazol-4-yl) methyl]hydroxylamine Oxime Oxime Ether (Stable Linker) Core->Oxime Condensation (pH 4.5) Amide N-Alkoxy Amide (Kinase Inhibitor Motif) Core->Amide Acylation (Base) Sulfonamide N-Alkoxy Sulfonamide (Bioisostere) Core->Sulfonamide Sulfonylation Ketone + Ketone / Aldehyde (R-C=O) Ketone->Oxime Acid + Carboxylic Acid (R-COOH + HATU) Acid->Amide Sulfonyl + Sulfonyl Chloride (R-SO2Cl) Sulfonyl->Sulfonamide

Figure 2: Divergent synthetic pathways for generating bioactive scaffolds.

Handling & Stability Protocols

To maintain the integrity of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine , strict adherence to the following protocols is required:

  • Salt Selection: Always isolate and store as the Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt. The free base is an oil that rapidly oxidizes and decomposes (disproportionates) at room temperature.

  • Storage:

    • Temperature: -20°C for long-term; 2–8°C for active use.

    • Atmosphere:[2] Store under Argon or Nitrogen. Hygroscopic—protect from moisture.

  • Safety: Hydroxylamines are potential sensitizers and can be mutagenic. Use double-gloving and handle in a fume hood. Avoid contact with strong oxidizers (e.g.,

    
    , bleach) as this can generate explosive gases.
    

References

  • Pfizer Inc. (2021).[3] N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides useful as CCR6 inhibitors.[3] U.S. Patent 10,975,065. Link (Demonstrates usage of pyrazole-methyl amines in CCR6 antagonists).

  • Achaogen, Inc. (2010). Antibacterial Agents (Aminoglycoside analogs). European Patent EP2170814B1. Link (Details synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde precursors).

  • GlaxoSmithKline. (2017). Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (RIPK1). WO2017096301A1. Link (Describes oxime/hydroxylamine linkers in kinase inhibitors).

  • BenchChem. (2024). N-[(5-Amino-1-methyl-1H-pyrazol-4-yl)methylidene]hydroxylamine Data Sheet.Link (Properties of the related pyrazole-oxime analog).

  • ChemScene. (2024). O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine Product Guide.Link (Physicochemical data for the 3-isomer analog).

Sources

Exploratory

O-[(1-Methyl-1H-pyrazol-4-yl)methyl]hydroxylamine: A Next-Generation Pharmacophoric Building Block for Oxime Ligation and Drug Discovery

Executive Summary In the rapidly evolving landscape of bioconjugation and targeted therapeutics (such as PROTACs and Antibody-Drug Conjugates), the demand for highly chemoselective, stable, and bioorthogonal linkers is p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of bioconjugation and targeted therapeutics (such as PROTACs and Antibody-Drug Conjugates), the demand for highly chemoselective, stable, and bioorthogonal linkers is paramount. O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine emerges as a highly specialized building block that marries the metabolic stability of a 1-methylpyrazole core with the super-nucleophilicity of an aminoxy (O-alkyl hydroxylamine) group.

As a Senior Application Scientist, I have frequently observed that traditional amine-based conjugations suffer from off-target reactivity and poor hydrolytic stability under physiological conditions. By leveraging the unique physicochemical properties of this pyrazole-derived hydroxylamine, researchers can achieve rapid, high-yielding oxime ligations that remain robust in complex biological matrices. This whitepaper provides an in-depth technical guide to the structural profiling, mechanistic utility, and validated synthetic protocols for this critical molecule.

Structural and Physicochemical Profiling

The architecture of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is purposefully designed for modular drug discovery:

  • The 1-Methylpyrazole Core: Pyrazoles are privileged scaffolds in medicinal chemistry, frequently utilized as bioisosteres for phenyl or heteroaryl rings. The 1-methyl substitution prevents tautomerization, locking the molecule into a single, predictable conformation while enhancing lipophilicity and metabolic stability.

  • The Methylene Spacer (-CH₂-): Provides essential flexibility, decoupling the electronic effects of the aromatic pyrazole ring from the reactive aminoxy group.

  • The Aminoxy Group (-O-NH₂): The functional warhead. The adjacent oxygen atom donates electron density to the nitrogen, drastically increasing its nucleophilicity compared to standard primary amines.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the molecule, which are critical for calculating stoichiometric equivalents during bioconjugation and predicting pharmacokinetic behavior[1].

PropertyValueSignificance in Drug Design
IUPAC Name O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamineStandardized nomenclature for regulatory filing.
Molecular Formula C₅H₉N₃ODefines elemental composition.
Molecular Weight 127.15 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 1 (-NH₂ group)Favorable for target protein interaction without excessive desolvation penalties.
Hydrogen Bond Acceptors 3 (Pyrazole N, Aminoxy N, O)Enhances aqueous solubility.
Predicted LogP ~0.2 to 0.5Highly hydrophilic; excellent for maintaining the solubility of hydrophobic payloads.
Reactive Moiety Aminoxy (-O-NH₂)Enables orthogonal oxime ligation at pH 4.5–7.0.

Mechanistic Utility: The Alpha-Effect and Oxime Ligation

The defining feature of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is its participation in oxime ligation . Standard primary amines require harsh, basic conditions to form imines (Schiff bases), which are inherently unstable and prone to hydrolysis. In contrast, the aminoxy group benefits from the alpha-effect —the repulsion between the unshared electron pairs on the adjacent oxygen and nitrogen atoms raises the energy of the ground state, making the nitrogen exceptionally nucleophilic.

The Causality of Aniline Catalysis

While oxime ligation is highly chemoselective, its uncatalyzed reaction rate at neutral pH can be sluggish (typically 10⁻³ to 10⁻¹ M⁻¹s⁻¹). To overcome this in dilute bioconjugation scenarios (e.g., labeling proteins at low micromolar concentrations), we employ aniline catalysis [2].

Why does this work? Aniline acts as a nucleophilic catalyst, rapidly reacting with the target aldehyde/ketone to form a highly electrophilic protonated Schiff base intermediate. The super-nucleophilic aminoxy group of our pyrazole building block then rapidly displaces the aniline, forming the thermodynamically stable oxime conjugate[3]. This catalytic bypass avoids the slow dehydration step of the direct reaction, accelerating the ligation by up to 400-fold.

OximeLigation A O-[(1-methyl-1H-pyrazol-4-yl)methyl] hydroxylamine (Super-nucleophile) C Protonated Schiff Base (Aniline Catalyzed, pH 4.5-7.0) A->C Nucleophilic Attack B Target Molecule (Aldehyde/Ketone) B->C Aniline Activation D Stable Oxime Conjugate (Hydrolytically Stable) C->D Aniline Displacement

Mechanistic pathway of aniline-catalyzed oxime ligation.

Synthetic Methodology and Protocols

Synthesizing O-alkyl hydroxylamines requires careful avoidance of over-alkylation and preservation of the pyrazole ring's integrity. The most robust, self-validating approach is the Mitsunobu reaction utilizing N-hydroxyphthalimide, followed by mild hydrazinolysis[4][5].

Causality of Reagent Choice: The Mitsunobu protocol is selected because it allows the direct conversion of a primary alcohol to an aminoxy group under mild, neutral conditions, avoiding the need for harsh halogenation (which could lead to unwanted electrophilic aromatic substitution on the pyrazole ring).

Step-by-Step Protocol: Synthesis of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

Phase 1: Mitsunobu Alkylation

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-methanol (1.0 equiv, 10 mmol) and N-hydroxyphthalimide (1.1 equiv, 11 mmol) in anhydrous Tetrahydrofuran (THF, 0.2 M).

  • Activation: Add Triphenylphosphine (PPh₃, 1.2 equiv, 12 mmol) to the stirring solution. Cool the mixture to 0 °C using an ice bath.

  • Coupling: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv, 12 mmol) over 15 minutes. Self-Validation Check: The solution will temporarily turn deep yellow/orange upon each drop, fading as the betaine intermediate is consumed.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (UV active, KMnO₄ active) should disappear, replaced by a new, higher R_f spot.

  • Purification: Concentrate under reduced pressure. Purify the phthalimide-protected intermediate via flash column chromatography.

Phase 2: Hydrazinolysis (Deprotection) 6. Cleavage: Dissolve the purified intermediate in absolute ethanol (0.2 M). Add Hydrazine hydrate (NH₂NH₂·H₂O, 2.0 equiv) dropwise at room temperature. 7. Incubation: Stir the mixture at 60 °C for 2 hours. Self-Validation Check: A thick white precipitate (phthalhydrazide byproduct) will form, indicating successful cleavage of the protecting group. 8. Isolation: Cool to 0 °C, filter off the white precipitate, and wash the filter cake with cold ethanol. 9. Final Polish: Concentrate the filtrate. To ensure absolute purity, convert the free base to its hydrochloride salt by passing HCl gas (or adding 4M HCl in dioxane) through an ethereal solution of the product, yielding a stable, white crystalline powder.

SynthesisWorkflow Step1 1-Methyl-1H-pyrazole-4-methanol (Starting Material) Step2 Mitsunobu Reaction N-Hydroxyphthalimide, PPh3, DIAD, THF Step1->Step2 Activation Step3 Phthalimide-Protected Intermediate (Purification via Silica Gel) Step2->Step3 Alkylation Step4 Hydrazinolysis Hydrazine Hydrate, EtOH, 60°C Step3->Step4 Deprotection Step5 O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (Final Product) Step4->Step5 Isolation & Salt Formation

Step-by-step synthetic workflow via Mitsunobu alkylation and hydrazinolysis.

Applications in Advanced Drug Development

The integration of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine into a drug discovery pipeline offers several strategic advantages:

  • Antibody-Drug Conjugates (ADCs): The resulting oxime linkage is highly stable in systemic circulation but can be engineered to cleave within the acidic environment of the endosome/lysosome (pH ~4.5-5.0), allowing for targeted payload release.

  • PROTAC Linkerology: The 1-methylpyrazole motif acts as a rigidifying element within PROTAC linkers, reducing the entropic penalty of ternary complex formation (Target Protein - PROTAC - E3 Ligase) compared to highly flexible PEG chains.

  • Peptide Macrocyclization: Utilizing this building block allows for the rapid, site-specific macrocyclization of unprotected peptides containing unnatural aldehyde-bearing amino acids, vastly improving their proteolytic stability and cellular permeability.

References

  • Maillard, L. T., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. The Journal of Organic Chemistry, 70(16), 6303-6312. URL:[Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543-2548. URL:[Link]

  • Wendeler, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(1), 93-101. URL:[Link]

  • PubChemLite / LCSB (2025). Structural and Mass Spectrometry Profiling of Pyrazole-derived Hydroxylamines. Université du Luxembourg. URL:[Link]

Sources

Foundational

Harnessing the Synergy of Pyrazole and Hydroxylamine: A Technical Guide to Medicinal Chemistry Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The confluence of the pyrazole scaffold and the hydroxylamine moiety represents a compelling strategy in moder...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of the pyrazole scaffold and the hydroxylamine moiety represents a compelling strategy in modern medicinal chemistry. The pyrazole ring, a five-membered aromatic heterocycle, serves as a "privileged" structure, offering a unique combination of synthetic accessibility, metabolic stability, and the ability to engage in diverse biological interactions.[1][2] When coupled with the hydroxylamine functional group—a potent metal chelator and versatile pharmacophore—the resulting derivatives unlock powerful therapeutic potential across a spectrum of diseases. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of pyrazole-based hydroxylamine derivatives, offering field-proven insights for drug development professionals. We will delve into their applications as enzyme inhibitors in oncology, inflammation, and infectious diseases, supported by detailed protocols and mechanistic diagrams.

The Strategic Value of Core Scaffolds in Drug Design

The Pyrazole Nucleus: A Versatile and Privileged Scaffold

The pyrazole ring is a cornerstone of medicinal chemistry, with its derivatives forming the basis of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the anti-obesity agent rimonabant.[3][4][5] Its value stems from several key physicochemical properties:

  • Aromaticity and Stability: The planar, aromatic nature of the pyrazole ring confers significant metabolic stability.[6]

  • Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), enabling it to form critical interactions within protein binding pockets.[2]

  • Synthetic Tractability: The synthesis of pyrazole derivatives is well-established, often involving the straightforward condensation of hydrazines with 1,3-dicarbonyl compounds, allowing for rapid generation of diverse compound libraries.[1][4]

  • Bioisosteric Replacement: Pyrazole can act as a bioisostere for a phenyl ring, often leading to improved physicochemical properties such as solubility and lipophilicity, which are crucial for favorable pharmacokinetics.[2]

The Hydroxylamine Moiety: More Than a Metal Chelator

Hydroxylamine derivatives are critical functional groups in drug discovery, primarily recognized for their ability to chelate metal ions within enzyme active sites.[7] This is particularly relevant for metalloprotease inhibitors. However, their utility extends further:

  • Radical Scavenging: N-substituted hydroxylamines can act as radical scavengers, a mechanism exploited in the development of antibacterial agents that inhibit ribonucleotide reductase (RNR).[8][9]

  • Precursors and Bioisosteres: They can serve as synthetic precursors to other functional groups, like hydroxamic acids, which are potent zinc-chelating groups but can suffer from off-target inhibition.[7] Designing compounds as hydroxylamines can sometimes offer a more refined selectivity profile.

  • Heme Iron Interaction: The nitrogen atom in hydroxylamine and related moieties can directly coordinate with the heme iron in enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology.[10]

The strategic combination of these two moieties creates a powerful platform for designing highly potent and selective therapeutic agents.

Synthesis of Pyrazole-Based Hydroxylamine Derivatives

The construction of these molecules typically follows a convergent synthetic strategy. First, the pyrazole core is assembled, often incorporating a handle for later elaboration. Second, the hydroxylamine-containing side chain is introduced.

A common and effective route involves forming the pyrazole ring from a 1,3-diketone intermediate, which is then cyclized with hydrazine. The hydroxylamine functionality is often introduced in a protected form, such as benzylhydroxylamine, to prevent unwanted side reactions during the pyrazole synthesis.[7][11]

G cluster_0 Step 1: Diketone Formation cluster_1 Step 2: Pyrazole Cyclization cluster_2 Step 3: Deprotection A Carboxylic Acid Derivative (e.g., 3-Benzoylpropionic Acid) C Coupling Reagent (e.g., CDI) A->C Activation B Protected Hydroxylamine (e.g., Benzylhydroxylamine) B->C D 1,3-Diketone Intermediate (with protected hydroxamic acid) C->D Coupling & Rearrangement E Hydrazine Monohydrate D->E Condensation/ Cyclization F Protected Pyrazole-Hydroxylamine E->F G Hydrogenation (e.g., H₂, Pd/C) F->G Cleavage of protecting group H Final Pyrazole-Hydroxylamine Derivative G->H

Caption: General workflow for synthesizing pyrazole-hydroxylamine derivatives.

Experimental Protocol: Synthesis of a 3,5-Diarylpyrazole Hydroxamic Acid Derivative

This protocol is a representative example based on established literature methods for synthesizing metalloprotease inhibitors.[7][11]

Objective: To synthesize a 3,5-disubstituted pyrazole core bearing a hydroxamic acid moiety via a protected hydroxylamine intermediate.

Materials:

  • 3-Benzoylpropionic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Benzylhydroxylamine

  • Hydrazine monohydrate

  • Palladium on carbon (10% Pd/C)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrogen (H₂) gas supply

Step-by-Step Methodology:

  • Synthesis of N-Benzyloxy-4-oxo-4-phenylbutanamide (Protected Hydroxamic Acid):

    • To a solution of 3-benzoylpropionic acid (1.0 eq) in anhydrous THF, add CDI (1.1 eq) in portions at room temperature.

    • Stir the mixture for 1 hour to allow for the formation of the acyl-imidazole intermediate.

    • Add benzylhydroxylamine (1.2 eq) to the reaction mixture and stir overnight at room temperature.

    • Quench the reaction with water and extract the product with EtOAc.

    • Wash the organic layer sequentially with water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • One-Pot Pyrazole Formation:

    • This step should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Dissolve the N-benzyloxy-4-oxo-4-phenylbutanamide intermediate (1.0 eq) and a suitable acid chloride or activated carboxylic acid (1.1 eq) in anhydrous THF.

    • Cool the solution to 0°C and add a strong base (e.g., NaH) to form the 1,3-diketone in situ.

    • After the diketone formation is complete (monitored by TLC), add hydrazine monohydrate (1.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until the cyclization is complete.

    • Cool the reaction, quench with water, and extract with EtOAc.

    • Purify the resulting benzyl-protected pyrazole derivative by column chromatography.

  • Final Deprotection:

    • Dissolve the purified benzyl-protected pyrazole (1.0 eq) in MeOH.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the suspension under an atmosphere of H₂ (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final pyrazole-based hydroxamic acid derivative.

Medicinal Chemistry Applications and Mechanisms of Action

The versatility of the pyrazole-hydroxylamine scaffold allows it to target a wide array of proteins involved in various diseases.

Anticancer Agents

The pyrazole core is a mainstay in the development of anticancer drugs, particularly kinase inhibitors.[12] The addition of a hydroxylamine or related moiety can enhance potency or introduce novel mechanisms of action.

  • BRAF Kinase Inhibitors: The BRAF protein is a serine/threonine kinase that is frequently mutated in cancers like melanoma.[13] Many potent BRAF inhibitors are ATP-competitive and feature a pyrazole core that anchors the molecule in the ATP-binding pocket.[14][15] While hydroxylamine itself is less common in this class, related nitrogenous heterocycles extending from the pyrazole core are crucial for establishing key interactions and achieving high selectivity.[16] The design principle involves using the pyrazole as a stable scaffold to correctly position other functional groups that interact with the kinase hinge region and allosteric pockets.[17]

G cluster_pathway MAPK Signaling Pathway (Cancer Proliferation) RAS RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole-Based BRAF Inhibitor Inhibitor->BRAF Binds to ATP Pocket

Caption: Inhibition of the MAPK pathway by a pyrazole-based BRAF inhibitor.

  • Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibitors: IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism.[18] In the tumor microenvironment, IDO1 expression leads to tryptophan depletion and the production of immunosuppressive metabolites, helping cancer cells evade the immune system.[10][19] Diaryl hydroxylamines have emerged as a class of potent IDO1 inhibitors.[10] The mechanism involves the hydroxylamine nitrogen coordinating to the heme iron in the enzyme's active site, effectively blocking substrate access.

Anti-inflammatory Agents
Metalloprotease Inhibitors

This is a domain where the hydroxylamine moiety, typically as a hydroxamic acid, is paramount. Metalloproteases, such as meprins, use a zinc ion in their active site to catalyze peptide bond hydrolysis.[7] Inhibitors are designed to chelate this zinc ion, rendering the enzyme inactive.

  • Meprin α/β Inhibitors: Pyrazole-based hydroxamic acids have been developed as potent inhibitors of meprins, which are implicated in fibrosis and inflammation.[7] The pyrazole core serves to position aryl substituents into the S1 and S1' binding pockets of the enzyme, while the hydroxamic acid arm reaches into the active site to coordinate the catalytic zinc ion.[7][11] This dual interaction leads to high-affinity binding.

G Enzyme Meprin Active Site S1 Pocket Catalytic Site S1' Pocket Inhibitor Pyrazole-Hydroxylamine Inhibitor Inhibitor->Enzyme:s1 Aryl Group Interaction Inhibitor->Enzyme:s1p Aryl Group Interaction Zinc Zn²⁺ Inhibitor->Zinc Hydroxylamine/Hydroxamate Chelation

Caption: Binding mode of a pyrazole-hydroxylamine inhibitor in a metalloprotease.

Structure-Activity Relationships (SAR)

Systematic exploration of the SAR is critical for optimizing lead compounds into clinical candidates. For pyrazole-based hydroxylamine derivatives, modifications at several positions can dramatically influence potency and selectivity.[7]

  • Substitution on the Pyrazole Ring (Positions 3 and 5):

    • The nature of the substituents at the 3 and 5 positions is crucial for targeting enzyme subsites. In meprin inhibitors, introducing various aryl groups at these positions modulates the activity and selectivity between the α and β isoforms.[7] For instance, one phenyl substituent may be oriented towards the S1' subsite, and alterations to this ring can significantly increase or decrease inhibitory activity.[11]

  • Substitution at N-1:

    • N-substitution on the pyrazole ring can be used to probe additional binding pockets, such as the S2' pocket in meprins, further modulating inhibitor activity.[7]

  • The Linker and Hydroxylamine Moiety:

    • The length and rigidity of the linker connecting the pyrazole core to the hydroxylamine group are critical for correctly positioning the metal-chelating moiety in the active site.

    • Modifications to the hydroxylamine itself (e.g., N-alkylation) can affect its chelating ability, cell permeability, and metabolic stability.

Table 1: Representative SAR Data for Pyrazole-Based Enzyme Inhibitors

Compound ClassTarget EnzymeR¹ (Position 3)R² (Position 5)IC₅₀ (nM)Reference
Pyrazole-HydroxamateMeprin αPhenylPhenyl5.4[7]
Pyrazole-HydroxamateMeprin αPhenylMethyl110[7]
Pyrazole-HydroxamateMeprin αPhenylCyclopentyl7.9[7]
Triaryl-PyrazoleBRAF (V600E)PhenylPyridin-4-yl-imidazole< 10 (Cellular)[13]
Diaryl-HydroxylamineIDO14-amino-3-chlorophenyl3-chloro-4-fluorophenyl64[10]

This table is a synthesized representation of data from multiple sources to illustrate SAR principles.

Challenges and Future Directions

Despite their promise, the development of pyrazole-based hydroxylamine derivatives is not without challenges.

  • Off-Target Effects: The strong metal-chelating ability of hydroxamic acids can lead to inhibition of other metalloenzymes, causing side effects.[7] Careful design and SAR studies are required to maximize selectivity. Using hydroxylamines as weaker chelators or designing non-chelating inhibitors are viable alternative strategies.

  • Pharmacokinetics: Achieving a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile is a universal challenge. The polarity of the hydroxylamine group may need to be masked in a prodrug strategy to improve oral bioavailability.

  • Drug Resistance: For targets like BRAF, the emergence of resistance is a significant clinical problem. Future designs may focus on developing pan-RAF inhibitors or compounds that can overcome known resistance mutations.[16]

The future of this compound class lies in leveraging advanced computational tools for rational design, exploring novel therapeutic targets, and developing hybrid molecules that combine the pyrazole-hydroxylamine scaffold with other pharmacophores to achieve multi-target activity.

Conclusion

Pyrazole-based hydroxylamine derivatives stand as a testament to the power of scaffold-based drug design. The pyrazole core provides a robust and tunable platform, while the hydroxylamine moiety offers a potent functional group for engaging with a variety of enzyme active sites. Their demonstrated success in inhibiting key targets in cancer, inflammation, and infectious disease underscores their immense therapeutic potential. For medicinal chemists and drug developers, this class of compounds offers a rich and fertile ground for the discovery of next-generation therapeutics. A deep understanding of their synthesis, mechanisms of action, and SAR is essential to unlocking their full potential and translating these promising molecules from the laboratory to the clinic.

References

  • Schurigt, U. et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • ResearchGate. (2025). Pyrazole: An Important Core in Many Marketed and Clinical Drugs.
  • Semantic Scholar. (n.d.). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β.
  • PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PubMed. (2010). Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds.
  • PMC. (n.d.). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents.
  • PubMed. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors.
  • PubMed. (2008). Potent and selective pyrazole-based inhibitors of B-Raf kinase.
  • (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents.
  • ResearchGate. (2023). (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Taylor & Francis. (2019). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor.
  • PMC. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues.
  • (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
  • ResearchGate. (2025). Synthesis, biological evaluation and molecular docking of novel 5-phenyl-1H-pyrazol derivatives as potential BRAFV600E inhibitors.
  • (2025). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents.
  • PMC - NIH. (n.d.). Diaryl Hydroxylamines as Pan or Dual Inhibitors of Indoleamine 2,3-Dioxygenase-1...
  • (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances.
  • (n.d.). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.
  • Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • PubMed. (2010). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors.

Sources

Exploratory

Technical Guide: Design and Synthesis of O-Substituted Hydroxylamine Building Blocks with Pyrazole Rings

Topic: O-substituted hydroxylamine building blocks with pyrazole rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Strategic Value of Py...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: O-substituted hydroxylamine building blocks with pyrazole rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Strategic Value of Pyrazole-O-Hydroxylamines

In modern medicinal chemistry, O-substituted hydroxylamines (


)  are critical reagents for installing alkoxyamine motifs. When the substituent (

) incorporates a pyrazole ring , these building blocks become powerful tools for fragment-based drug discovery (FBDD) and late-stage diversification.

The pyrazole ring acts as a privileged scaffold—a bioisostere for phenyl or heteroaryl rings—offering tunable hydrogen-bonding capabilities and improved metabolic stability. The


-hydroxylamine handle serves two primary functions:
  • Oxime Ligation: Rapid condensation with aldehydes/ketones to form hydrolytically stable oxime ethers (

    
    ), a linkage found in antibiotics like Gemifloxacin  and Modithromycin .
    
  • Electrophilic Amination: acting as an

    
     synthon to introduce amino groups onto nucleophilic centers.
    

This guide details the design, synthesis, and application of these specialized building blocks, focusing on


-((1-alkyl-1H-pyrazolyl)methyl)hydroxylamines .

Structural Classes and Design Logic

Effective design requires selecting the attachment point on the pyrazole ring. The two dominant isomers for building blocks are 1,3-substituted and 1,4-substituted pyrazoles.

Class A: 4-Substituted Pyrazole Linkers
  • Structure:

    
    -((1-methyl-1H-pyrazol-4-yl)methyl)hydroxylamine.
    
  • Properties: Linear geometry. The pyrazole nitrogen lone pairs are distal to the linkage, reducing steric interference during ligation.

  • Utility: Ideal for extending pharmacophores into solvent-accessible pockets.

Class B: 3-Substituted Pyrazole Linkers
  • Structure: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -((1-methyl-1H-pyrazol-3-yl)methyl)hydroxylamine.
    
  • Properties: Bent geometry. The proximity of the pyrazole ring N2 nitrogen can create intramolecular hydrogen bonds with the oxime oxygen in the final product.

  • Utility: Used to induce specific conformational constraints in peptidomimetics.

Synthetic Methodologies

The synthesis of these building blocks relies on masking the nucleophilic nitrogen of hydroxylamine to prevent over-alkylation. Two primary routes are validated for scalability and purity.

Route 1: The -Hydroxyphthalimide (Gabriel-Type) Protocol

This is the industry-standard method for robustness. It utilizes


-hydroxyphthalimide as a masked hydroxylamine equivalent.

Mechanism:

  • Alkylation:

    
     reaction between 
    
    
    
    -hydroxyphthalimide and a pyrazolyl-alkyl halide.
  • Deprotection: Hydrazinolysis cleaves the phthalimide, releasing the primary

    
    -substituted hydroxylamine.
    
Experimental Protocol: Synthesis of

-((1-methyl-1H-pyrazol-4-yl)methyl)hydroxylamine HCl

Step 1: Alkylation

  • Reagents: Dissolve

    
    -hydroxyphthalimide (1.0 equiv) and 4-(chloromethyl)-1-methyl-1H-pyrazole (1.1 equiv) in DMF (
    
    
    
    ).
  • Base: Add

    
     (1.5 equiv) or 
    
    
    
    (2.0 equiv).
  • Conditions: Heat to

    
     for 4–6 hours. Monitor by TLC/LCMS for the disappearance of the phthalimide.
    
  • Workup: Pour into ice water. The product, 2-((1-methyl-1H-pyrazol-4-yl)methoxy)isoindoline-1,3-dione, typically precipitates as a white solid. Filter, wash with water, and dry.[1]

Step 2: Hydrazinolysis (Deprotection)

  • Reaction: Suspend the phthalimide intermediate in EtOH (

    
    ). Add hydrazine hydrate (
    
    
    
    , 1.2 equiv).
  • Conditions: Reflux for 1–2 hours. A white precipitate (phthalhydrazide byproduct) will form.

  • Purification: Cool to room temperature and filter off the phthalhydrazide.

  • Salt Formation: Acidify the filtrate with

    
     HCl in dioxane. Concentrate in vacuo to obtain the target 
    
    
    
    -((1-methyl-1H-pyrazol-4-yl)methyl)hydroxylamine dihydrochloride
    as a stable solid.
Route 2: The Mitsunobu Approach

Ideal when the starting material is a pyrazolyl alcohol rather than a halide.

Protocol:

  • Reagents: Combine (1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv),

    
    -hydroxyphthalimide (1.1 equiv), and Triphenylphosphine (
    
    
    
    , 1.2 equiv) in dry THF.
  • Addition: Cool to

    
    . Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.
    
  • Completion: Stir at RT for 12 hours.

  • Follow-up: Proceed with hydrazine deprotection as in Route 1.

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision pathways for synthesizing these building blocks, distinguishing between Halide and Alcohol starting materials.

SynthesisWorkflow Start_Halide Starting Material: Pyrazolyl-Alkyl Halide Process_SN2 Route A: SN2 Alkylation (K2CO3, DMF, 60°C) Start_Halide->Process_SN2 Start_Alcohol Starting Material: Pyrazolyl-Alkyl Alcohol Process_Mitsunobu Route B: Mitsunobu Coupling (PPh3, DIAD, THF) Start_Alcohol->Process_Mitsunobu Reagent_Phth Reagent: N-Hydroxyphthalimide Reagent_Phth->Process_SN2 Reagent_Phth->Process_Mitsunobu Intermediate Intermediate: N-Alkoxyphthalimide Process_SN2->Intermediate High Yield Process_Mitsunobu->Intermediate Mild Conditions Deprotection Deprotection: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Intermediate->Deprotection Workup Acidic Workup (HCl/Dioxane) Deprotection->Workup Remove Phthalhydrazide Final_Product Final Product: O-Pyrazolyl Hydroxylamine HCl Salt Workup->Final_Product

Caption: Decision tree for synthesizing O-substituted hydroxylamines via Alkylation (Route A) or Mitsunobu (Route B).

Case Study: The Modithromycin Intermediate

A premier example of this chemistry is found in the synthesis of Modithromycin (EP-013420), a bicyclolide antibiotic.[2] The side chain is constructed using a complex O-substituted hydroxylamine where the pyrazole is linked via a pyridine.

Structure Analysis
  • Target:

    
    -((2-(pyrazol-1-yl)pyridin-5-yl)methyl)hydroxylamine.
    
  • Complexity: The linker is not a simple alkyl chain but a (pyrazolyl)pyridine system.

  • Synthesis Logic:

    • Core Assembly: 2-Chloro-5-chloromethylpyridine is reacted with pyrazole to install the pyrazole ring.

    • Hydroxylamine Install: The remaining chloromethyl group is reacted with

      
      -hydroxyphthalimide (Route 1).
      
    • Ligation: The resulting hydroxylamine is reacted with the erythromycin core aldehyde to form the active oxime ether drug.

Quantitative Data: Stability of O-Alkyl Hydroxylamines

ParameterFree Base (

)
HCl Salt (

)
Implication
Storage Stability < 48 Hours (RT)> 12 Months (4°C)Always store as HCl or TFA salt.
Oxidation Sensitivity High (Air sensitive)LowFree base can dimerize to azoxy compounds.
Nucleophilicity High (Alpha-effect)NullMust neutralize salt in situ for reaction.

Applications in Drug Discovery[4]

A. Oxime Ligation (Chemomimetic Ligation)

The most frequent application is the reaction with carbonyls to form oxime ethers.

  • Reaction:

    
    
    
  • Advantage: The oxime ether bond is stable to physiological hydrolysis, unlike imines.

  • Catalysis: Aniline (10–100 mM) is often used as a nucleophilic catalyst to accelerate this reaction at acidic pH.

B. Electrophilic Amination

These building blocks can transfer the


 moiety or, in specific rearrangements, the amino group itself.
  • Reagent:

    
    -((1-methyl-1H-pyrazol-4-yl)methyl)hydroxylamine.
    
  • Substrate: Deprotonated heterocycles or Grignard reagents.

  • Outcome: Formation of

    
    -amino heterocycles (e.g., 
    
    
    
    -amino-indoles) bearing the pyrazole-alkoxy chain.

Troubleshooting & Handling

  • Hygroscopicity: The HCl salts of these hydroxylamines are hygroscopic. Store in a desiccator.

  • Neutralization: When using the salt in ligation, add exactly 1.0 equivalent of base (NaOAc or Pyridine). Excess base can lead to side reactions; insufficient base stops the reaction.

  • Safety: Low molecular weight hydroxylamines are potential mutagens. Handle with double gloves and in a fume hood.

  • NMR Verification: In

    
    , the methylene protons (
    
    
    
    ) typically appear as a singlet around
    
    
    5.0–5.2 ppm. The pyrazole protons appear as two singlets (if 1,4-sub) or two doublets (if 1,3-sub) in the aromatic region.

References

  • Synthesis of Modithromycin Intermediate

    • Title: A Practical Synthetic Method of O-(2-(Pyrazol-1-yl)pyridin-5-yl)methylhydroxylamine as a Component of Modithromycin.
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • General Synthesis of O-Alkyl Hydroxylamines

    • Title: Simple Preparation of O-Substituted Hydroxylamines from Alcohols via N-Hydroxyphthalimide.[3]

    • Source: Organic Letters (2014) & Synthesis (2006).
    • URL:[Link]

  • Mitsunobu Route Validation

    • Title: Capture-ROMP-release: application for the synthesis of O-alkylhydroxylamines.[4]

    • Source: Organic Letters (2002).[4]

    • URL:[Link]

  • Building Block Data (1-Methyl-1H-pyrazol-4-yl)

    • Title: O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine (CAS 1525602-17-8).[5]

    • Source: PubChem / BLD Pharm.
    • URL:[Link]

  • Oxime Ligation Methodology

    • Title: Efficient Synthesis of Oxime Using O-TBS-N-Tosylhydroxylamine.
    • Source: Organic Syntheses (2016).
    • URL:[Link]

Sources

Foundational

Engineering 1-Methylpyrazole-4-Methanamine N-Oxide Derivatives: Synthesis, Profiling, and Application in Targeted Therapeutics

Executive Summary The pyrazole ring is a ubiquitous pharmacophore in medicinal chemistry, frequently deployed as an amide bioisostere and a critical hydrogen-bond donor/acceptor in kinase hinge-binding motifs. Among its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a ubiquitous pharmacophore in medicinal chemistry, frequently deployed as an amide bioisostere and a critical hydrogen-bond donor/acceptor in kinase hinge-binding motifs. Among its derivatives, 1-methylpyrazole-4-methanamine stands out as a highly versatile building block. However, the true synthetic and pharmacological potential of this scaffold is unlocked through its conversion into N-oxide derivatives .

This technical guide provides an in-depth analysis of 1-methylpyrazole-4-methanamine N-oxides. By exploring the causality behind their synthetic methodologies and their dual utility—both as regioselective synthetic intermediates for complex kinase inhibitors and as hypoxia-activated prodrugs—this whitepaper equips researchers with actionable, self-validating protocols for their development.

Chemical Rationale & Structural Significance

1-Methylpyrazole-4-methanamine is a low-molecular-weight (111.15 g/mol ) heterocycle characterized by significant polarity (TPSA 43.8 Ų) and a primary aliphatic amine that provides a basic center for further functionalization [[1]]().

Targeted N-oxidation of the pyrazole core (specifically at the sp2-hybridized N2 position) serves two pivotal functions in drug discovery:

  • Synthetic Activation : The N-oxide moiety highly activates the pyrazole ring, enabling regioselective C3-hydroxyarylation via aryne coupling without requiring pre-functionalization at the C4 or C5 positions. This strategy has been utilized to drastically shorten the synthetic routes of JAK1/2 inhibitors 2.

  • Bioreductive Prodrug Trigger : N-oxides of nitrogenous bases are frequently utilized as stable prodrug intermediates that alter the pharmacokinetic profile of the parent drug 3. In the hypoxic microenvironment of solid tumors, these N-oxides are selectively reduced by cytochrome P450 reductases, releasing the active amine.

Physicochemical Profiling

The conversion of the parent methanamine to its N-oxide derivative significantly alters its physicochemical properties, increasing polar surface area and altering its lipophilicity.

Property1-Methylpyrazole-4-methanamine (Parent)N-Boc Pyrazole N-Oxide Derivative
Molecular Weight 111.15 g/mol 227.26 g/mol
Topological Polar Surface Area (TPSA) 43.8 Ų~ 75.0 Ų
LogP (Estimated) -0.90.5
H-Bond Donors 11
H-Bond Acceptors 24

Table 1: Comparative physicochemical data highlighting the shift in polarity and hydrogen-bonding capacity upon N-oxidation and requisite amine protection.

Self-Validating Synthetic Methodology

A critical pitfall in the oxidation of methanamine derivatives is the uncontrolled oxidation of the primary aliphatic amine, which rapidly degrades into complex mixtures of hydroxylamines and nitro species. To achieve selective oxidation of the pyrazole ring, the primary amine must first be masked.

Step-by-Step Protocol: Regioselective Synthesis of N-Boc-1-Methylpyrazole-4-Methanamine 2-Oxide
  • Step 1: Amine Masking (Boc Protection)

    • Action: Dissolve 1-methylpyrazole-4-methanamine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

    • Causality: The primary amine is highly nucleophilic. Boc-protection sterically and electronically shields this exocyclic nitrogen, directing the subsequent electrophilic oxidation exclusively to the pyrazole core.

    • Validation: Monitor via LC-MS. The reaction is self-validated when the M+H peak shifts cleanly from 112 to 212 m/z.

  • Step 2: Electrophilic N-Oxidation

    • Action: Cool the reaction mixture to 0°C. Add meta-chloroperoxybenzoic acid (mCPBA, 1.2 eq) portion-wise. Stir for 2 hours, allowing the mixture to slowly reach room temperature.

    • Causality: mCPBA selectively transfers oxygen to the sp2-hybridized N2 nitrogen without cleaving the pyrazole ring 4. Maintaining 0°C during addition controls the exothermic peroxyacid reaction, preventing thermal degradation.

    • Validation: Perform TLC on basic alumina plates (DCM:MeOH 9:1). The N-oxide product will elute significantly slower (lower Rf) than the Boc-protected starting material due to the highly polar N-O dipole.

  • Step 3: Quenching and Workup

    • Action: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃), followed by saturated sodium bicarbonate (NaHCO₃).

    • Causality: Na₂S₂O₃ reduces any unreacted peroxyacid, eliminating downstream explosive hazards. NaHCO₃ deprotonates the byproduct meta-chlorobenzoic acid (mCBA), partitioning it safely into the aqueous layer.

  • Step 4: Purification

    • Action: Purify the organic layer via flash chromatography using basic alumina.

    • Causality: Pyrazole N-oxides can bind irreversibly or degrade on standard acidic silica gel. Basic alumina ensures high recovery and preserves the integrity of the delicate N-O bond.

SynthWorkflow SM 1-Methylpyrazole-4-methanamine (Primary Amine) Protect Boc Protection (Boc2O, TEA, DCM) SM->Protect Masks reactive amine Ox Selective N-Oxidation (mCPBA, 0°C) Protect->Ox Targets pyrazole N2 Purify Alumina Chromatography (Removes mCBA) Ox->Purify Quench with Na2S2O3 Product N-Boc Pyrazole N-Oxide Derivative Purify->Product >80% Yield

Caption: Self-validating synthetic workflow highlighting the mandatory amine protection prior to pyrazole N-oxidation.

Pharmacological Application: Hypoxia-Activated Prodrugs

Beyond their utility as synthetic intermediates for complex polycyclic scaffolds 2, pyrazole N-oxides serve as potent bioreductive prodrugs. In normoxic, healthy tissues, the N-oxide masks the critical hydrogen-bond acceptor required for kinase hinge binding, rendering the molecule pharmacologically inert and reducing systemic toxicity.

However, within the hypoxic microenvironment of solid tumors, endogenous reductases selectively cleave the N-O bond, releasing the active methanamine derivative directly at the site of the pathology [[3]]().

Bioreductive Prodrug N-Oxide Prodrug (Low Toxicity) Normoxia Normoxic Tissue (O2 Competes) Prodrug->Normoxia Hypoxia Hypoxic Tumor (CYP450 Reductases) Prodrug->Hypoxia Excreted Renal Clearance Normoxia->Excreted Intact N-oxide Active Active Methanamine (High Affinity) Hypoxia->Active Bioreduction Target Kinase Target (e.g., JAK1/2) Active->Target Hinge Binding

Caption: Hypoxia-activated prodrug mechanism of pyrazole methanamine N-oxides.

References

  • [2] Title: Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles Source: scholaris.ca URL:

  • [4] Title: 1-(4-Fluoro-2-nitrophenyl)-3-phenyl-1H-pyrazole | Benchchem Source: benchchem.com URL:

  • [3] Title: Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods Source: acs.org URL:

  • [1] Title: (1-methyl-1H-pyrazol-4-yl)methanamine - PubChem Source: nih.gov URL:

Sources

Exploratory

Commercial suppliers of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

An In-Depth Technical Guide to the Commercial Sourcing of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Sourcing of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive strategy for the procurement of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine. This valuable, yet niche, building block is not typically available as a catalog item. This guide moves beyond a simple supplier list, offering field-proven insights into sourcing through custom synthesis, vetting potential partners, defining quality control parameters, and understanding the relevant synthetic landscape. We present a logical workflow to empower researchers to confidently and efficiently acquire this and other non-catalog reagents essential for their discovery programs.

Introduction: The Challenge of Sourcing Novel Building Blocks

In modern drug discovery, access to novel and structurally diverse chemical building blocks is a critical success factor. Heterocyclic scaffolds, particularly substituted pyrazoles, are privileged structures in medicinal chemistry due to their ability to engage in a wide range of biological interactions. O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine represents a versatile bifunctional reagent, combining the desirable pyrazole core with a reactive O-alkyl hydroxylamine handle, making it an attractive starting material for the synthesis of complex molecular probes, fragments, and lead candidates.

Chemical Profile and Identification

Establishing a clear chemical identity is the first step in any sourcing project. Without a confirmed commercial source, a dedicated CAS (Chemical Abstracts Service) number has not been assigned to this specific molecule. Therefore, providing an unambiguous structure and its corresponding molecular properties is paramount when engaging with synthesis partners.

  • IUPAC Name: O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

  • Molecular Formula: C₅H₉N₃O

  • Molecular Weight: 127.14 g/mol

  • CAS Number: Not Assigned

Caption: Chemical structure of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine.

Sourcing Strategy: Custom Synthesis as the Primary Pathway

The absence of a catalog entry for a desired molecule necessitates a shift in procurement strategy from simple purchasing to project management. The most effective method for acquiring O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is through a fee-for-service (FFS) custom synthesis project with a specialized Contract Research Organization (CRO) or a supplier of advanced building blocks.

Identifying Potential Synthesis Partners

The key to successful custom synthesis is selecting a partner with demonstrated expertise in heterocyclic chemistry and the production of medicinal chemistry building blocks. Many firms, from large-scale CROs to specialized boutique suppliers, offer these services.[1][2][3][4] Companies that maintain extensive catalogs of unique and "make-on-demand" building blocks are often excellent candidates, as they possess the in-house expertise and readily available starting materials.[5][6][7][8]

Table 1: Representative Custom Synthesis & Building Block Suppliers

SupplierService HighlightsGeographic FocusRelevant Expertise
Enamine World's largest collection of building blocks; "MAke-on-DEmand" (MADE) service with over 1.35 billion tangible compounds.[6][7]Global (HQ in Ukraine, logistics in US/EU)Heterocycles, amines, boronic acids, broad medicinal chemistry scaffolds.[5]
WuXi AppTec (RCS) Leading global CRDMO platform; comprehensive synthetic and medicinal chemistry services from discovery to manufacturing.[1][9][10]Global (Sites in China, US, EU)Broad small molecule synthesis, FTE and FFS models, advanced technologies like flow chemistry.[9]
Capot Chemical ISO 9001 certified custom synthesis manufacturer with over 20 years of experience.China-based, Global ServiceHeterocyclic compounds, unnatural amino acids, boronic acids, fluorine chemistry.[11]
Chemspace A marketplace connecting numerous suppliers, offering a database of over 1 billion building blocks for convenient searching.[12]GlobalAggregator for a wide range of suppliers including Enamine, BLD Pharmatech, and PharmaBlock.
ChemBridge Collection of over 14,000 building blocks developed to support medicinal chemistry programs, with most stock in San Diego, CA.[13]US-based, Global ServiceHit-to-lead and lead optimization support, diverse functional groups.[13]
Demonstrating Synthetic Feasibility with Commercial Analogs

When approaching a custom synthesis provider, it is beneficial to demonstrate that the target molecule is structurally similar to commercially available compounds. This indicates that the required chemical methodologies are likely established. The existence of close analogs provides confidence in the feasibility of the proposed synthesis.

Table 2: Commercially Available Structural Analogs

Compound NameCAS NumberSupplier ExampleNotes
O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine785004-15-1ChemSceneIsomer of the target compound; demonstrates feasibility of the core structure and functional group.[14]
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine1525602-17-8BLDpharmN-ethyl analog; shows tolerance for alkyl variation on the pyrazole nitrogen.[15]

Workflow for Procuring via Custom Synthesis

A systematic approach is essential for commissioning a custom synthesis project. The following workflow outlines the key steps from initial inquiry to final delivery.

G cluster_prep Phase 1: Preparation cluster_engage Phase 2: Engagement cluster_execute Phase 3: Execution cluster_validate Phase 4: Validation a Define Requirements: - Structure (SMILES/ChemDraw) - Quantity (mg/g) - Required Purity (%) - Required Analytical Data (NMR, LCMS) b Identify & Contact Potential Suppliers (See Table 1) a->b c Submit RFQ (Request for Quotation) b->c d Evaluate Proposals: - Cost - Timeline - Stated Purity/QC c->d e Select Supplier & Issue Purchase Order d->e f Supplier Executes Synthesis & QC e->f g Receive Compound & Certificate of Analysis (CoA) f->g h In-house QC Verification (Confirm Structure & Purity) g->h

Caption: A logical workflow for procuring a non-catalog chemical via custom synthesis.

Quality Assessment for Custom-Synthesized Reagents

As the end-user, you have full control over the quality specifications of the final product. This is a critical advantage of custom synthesis but requires careful definition in the initial statement of work.

Trustworthiness through Self-Validation: Every protocol must be a self-validating system. For a custom-synthesized reagent, this means the delivered product must be accompanied by a comprehensive Certificate of Analysis (CoA) that validates its identity and purity, which you should then independently verify.

Key QC Parameters to Specify:

  • Identity Confirmation:

    • ¹H and ¹³C NMR: Request spectra that are fully consistent with the proposed structure. The data should be clean, with correct chemical shifts, splitting patterns, and integration.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact molecular weight and elemental composition.

  • Purity Assessment:

    • HPLC or LC-MS: This is the standard for purity assessment. Specify a minimum acceptable purity (e.g., >95%) as determined by the peak area at a relevant wavelength (e.g., 214 nm or 254 nm).

    • Residual Solvents: For multi-gram quantities, especially if intended for biological assays, you may request analysis of residual solvents by GC or ¹H NMR.

  • Appearance: Specify the expected physical state (e.g., solid, oil) and color.

Application Note: A Plausible Synthetic Route

Understanding the likely synthetic route provides context for discussions with suppliers and potential challenges. A practical synthesis of O-substituted hydroxylamines often involves the reaction of an activated alcohol (or halide) with a protected hydroxylamine equivalent, followed by deprotection. A large-scale synthesis of a similar building block, O-(2-(pyrazol-1-yl)pyridin-5-yl)methylhydroxylamine, was developed for the drug candidate modithromycin, highlighting the industrial relevance of this chemistry.[16]

A plausible route to the target compound could involve:

  • Starting Material: (1-methyl-1H-pyrazol-4-yl)methanol. This can be prepared from commercially available 1-methyl-1H-pyrazole-4-carbaldehyde via reduction.

  • Activation: Conversion of the alcohol to a good leaving group, such as a mesylate, tosylate, or halide (e.g., using SOCl₂ or PBr₃).

  • Displacement: Reaction of the activated intermediate with a hydroxylamine equivalent like N-hydroxyphthalimide or N-hydroxy-di-tert-butyl-dicarbonate.

  • Deprotection: Removal of the protecting group (e.g., with hydrazine for phthalimide) to yield the final product.

Safe Handling and Storage

O-alkyl hydroxylamines should be handled with appropriate care in a laboratory setting.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, often under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term stability, refrigeration (2-8°C) is recommended.

Conclusion

While O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is not a readily available catalog chemical, it is well within the capabilities of modern synthetic chemistry. By leveraging the expertise of custom synthesis providers, researchers can reliably procure this and other novel building blocks. The key to success lies in a systematic approach: clearly defining the chemical target and quality requirements, identifying experienced partners, and managing the process with a clear workflow. This strategic approach transforms a sourcing challenge into an opportunity to accelerate research and development.

References

  • Current time information in CN. (n.d.). Google Search.
  • Capot Chemical. (n.d.). A Custom Synthesis Company. Retrieved March 3, 2026, from [Link]

  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved March 3, 2026, from [Link]

  • Kingchem. (n.d.). Custom Chemical Synthesis. Retrieved March 3, 2026, from [Link]

  • Yuhao Chemical. (n.d.). Custom Synthesis. Retrieved March 3, 2026, from [Link]

  • Chemspace. (n.d.). Building blocks. Retrieved March 3, 2026, from [Link]

  • BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. Retrieved March 3, 2026, from [Link]

  • WuXi AppTec. (2025, July 31). RCS: WuXi AppTec's Research Chemistry Services [Video]. YouTube. Retrieved March 3, 2026, from [Link]

  • Pharmaceutical Technology. (2024, January 9). WuXi AppTec Expands Peptide and API Manufacturing. Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2016181386A1 - Process for preparing a hydroxylamine pyrazole compound.
  • PubChem. (n.d.). O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine. Retrieved March 3, 2026, from [Link]

  • ACS Publications. (2011, December 8). A Practical Synthetic Method of O-(2-(Pyrazol-1-yl)pyridin-5-yl)methylhydroxylamine as a Component of Modithromycin. Retrieved March 3, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). O-Methylhydroxylamine hydrochloride. Retrieved March 3, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved March 3, 2026, from [Link]

Sources

Foundational

Safety data sheet (SDS) for pyrazole methyl hydroxylamine

Title: Pyrazole Methyl Hydroxylamine: A Comprehensive Safety, Handling, and Reactivity Whitepaper Executive Summary Pyrazole methyl hydroxylamines—such as O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine and N-((1-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pyrazole Methyl Hydroxylamine: A Comprehensive Safety, Handling, and Reactivity Whitepaper

Executive Summary

Pyrazole methyl hydroxylamines—such as O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine and N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine [5]—are highly versatile bifunctional building blocks in modern drug discovery. They are primarily utilized in oxime ligation strategies to synthesize biologically active pyrazole derivatives, which have demonstrated significant pharmacological efficacy, including phosphodiesterase-3 (PDE-3) inhibition and targeted anticancer activity [1].

However, the handling of these compounds presents a unique dual-hazard profile. The basicity of the pyrazole ring coupled with the thermodynamic instability of the hydroxylamine moiety (N-O bond) requires stringent safety protocols. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the Safety Data Sheet (SDS) for pyrazole methyl hydroxylamines, moving beyond basic compliance to explain the physicochemical causality behind handling protocols and emergency workflows.

Physicochemical Profiling & Hazard Causality

The core hazard of any hydroxylamine derivative lies in the inherent weakness of the nitrogen-oxygen single bond (bond dissociation energy ~60 kcal/mol). Under improper conditions, this bond undergoes exothermic homolytic cleavage, leading to thermal runaway.

  • Thermal Instability: While pyrazole methyl hydroxylamine is commercially supplied as a stable hydrochloride salt, neutralizing it to the free base dramatically increases its reactivity. Free hydroxylamine solutions possess high energy contents and can violently decompose if internal temperatures exceed 35°C [4].

  • Metal-Catalyzed Auto-Oxidation: Transition metal ions (particularly Fe³⁺ and Cu²⁺) act as potent catalysts for the degradation of hydroxylamines, significantly lowering the activation energy required for runaway decomposition [2].

  • Pyrazole Ring Influence: The electron-rich pyrazole ring acts as an internal base. If the compound is not fully protonated (e.g., stored improperly in a humid environment), localized micro-environments of free base can form, auto-catalyzing degradation.

Deconstructing the Safety Data Sheet (SDS)

To translate regulatory data into actionable laboratory safety, Table 1 summarizes the critical quantitative and qualitative parameters from standard hydroxylamine derivative SDS documents [3].

Table 1: Key SDS Parameters & Handling Implications

Property / ParameterValue / GHS ClassificationCausality & Handling Implication
GHS Health Hazards Skin Irrit. 2 (H315), Eye Dam. 1 (H318), Skin Sens. 1 (H317)The nucleophilic amine rapidly reacts with dermal proteins. Action: Mandates the use of heavy-duty nitrile gloves and full face shields.
Storage Temperature 2°C to 8°C (Refrigerated)Suppresses the kinetic rate of N-O bond cleavage. Action: Store under inert gas (Argon) to prevent ambient moisture from forming reactive free-base pockets.
Incompatible Materials Transition metals (Fe, Cu), Strong Oxidizers, Strong AcidsMetals catalyze explosive decomposition. Action: Never use carbon steel spatulas or needles; strictly utilize PTFE, glass, or ceramic transfer tools.
Thermal Decomposition > 50°C (Critical threshold for free base)Exothermic gas generation (N₂, N₂O, NH₃). Action: Distillation to dryness is strictly prohibited. Reactions must be actively cooled.

Mechanistic Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways of pyrazole methyl hydroxylamine, contrasting safe synthetic utilization against hazardous thermal runaway.

Reactivity A Pyrazole Methyl Hydroxylamine (Stable HCl Salt) B Free Base Formation (pH > 7) A->B Addition of Base C Oxime Ligation (Controlled Synthesis) B->C Carbonyl Addition (<35°C) D Thermal Runaway (Exothermic N-O Cleavage) B->D Metal Ions (Fe/Cu) or >50°C

Reaction pathways of pyrazole methyl hydroxylamine under synthetic vs. hazardous conditions.

Field-Proven Experimental Protocols

To ensure scientific integrity and safety, the following methodologies are designed as self-validating systems. Every step is engineered to mitigate the specific hazards outlined in the SDS.

Protocol A: Safe Oxime Ligation Workflow

This protocol outlines the safe coupling of pyrazole methyl hydroxylamine with an electrophilic ketone/aldehyde.

  • Preparation: Suspend 1.0 eq of pyrazole methyl hydroxylamine hydrochloride in anhydrous ethanol within a thoroughly acid-washed, metal-free glass reactor.

    • Causality: Acid-washing removes trace iron contaminants. Ethanol serves as a polar protic solvent that stabilizes the transition state via hydrogen bonding.

  • Thermal Control & Base Addition: Chill the suspension to 0–5°C using an ice-water bath. Add 1.1 eq of sodium acetate (NaOAc) dropwise.

    • Causality: NaOAc is a mild base that liberates the reactive free hydroxylamine. Strict temperature control (<10°C) is critical to prevent the thermal decomposition of the newly formed free base.

  • Electrophile Introduction: Introduce the target carbonyl compound via a syringe pump over 30 minutes.

    • Causality: The condensation reaction is highly exothermic. Controlled, dropwise addition ensures the internal reaction temperature never exceeds the 35°C safety threshold.

Protocol B: Self-Validating Quenching & Disposal

Unreacted hydroxylamines must never be disposed of directly into aqueous waste streams due to the risk of pressurized gas generation in sealed waste carboys.

  • Acidification: Slowly add 1M HCl to the reaction vessel or waste container to lower the pH to < 4.

    • Causality: Protonation of the hydroxylamine nitrogen eliminates its nucleophilicity and stabilizes the N-O bond against metal-catalyzed homolytic cleavage.

  • Chemical Scavenging: Add a 5-fold volumetric excess of acetone (2-propanone) to the acidified mixture and stir for 1 hour.

    • Causality: Acetone rapidly condenses with any residual hydroxylamine to form acetone oxime, a highly stable, non-explosive, and easily manageable compound.

  • Validation: Spot the aqueous layer onto starch-iodide paper.

    • Causality: Hydroxylamines are potent reducing agents. A negative test (absence of a blue-black color) provides self-validating confirmation that all reactive hydroxylamine species have been successfully neutralized.

Emergency Response & Containment

In the event of a spill, the physical state of the pyrazole methyl hydroxylamine dictates the response. The workflow below outlines the decision matrix for containment.

SafetyWorkflow Start Spill / Exposure Event Assess Assess Material State Start->Assess Solid Solid Salt: Sweep & Contain Assess->Solid Liquid Free Base Solution: Avoid Metals/Heat Assess->Liquid Quench Quench with Dilute Acid (Lower pH to < 4) Solid->Quench Liquid->Quench Dispose Aqueous Waste Disposal Quench->Dispose

Emergency response and quenching workflow for pyrazole methyl hydroxylamine spills.

References

  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative. J-Stage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpI8CEjeHzEBCwt6ibyojCFF-7jQ85rsMky0osn5cKRo5z6vwX_GzO9ph28MQYmImqrjfOtU4Rt29c8LC5FXDZgrwEKovuVV5pzbQNjaSA_HUOzhj2KYyzsoFG8-XhYeXOYT72sFmBN9em0TvF6Fja5wWb2sKFXRSNo0UV0Jd5Bkn8Fw==]
  • Review on thermal decomposition of 50% Hydroxylamine/water solution under different condition using adiabatic calorimeter. IJSDR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG737nQNNE1iN1FyEj0GXbYCMHSkBVUTkDmgUDMKWMmcdtBe1IQjwNC_BFNepLf3AMePhG48YZZa-NXmZdLNrKz_aFkld42DNJOFRO3OXzUDe1_gcG9Rh-2olKLYyKY-uMXqjM=]
  • SAFETY DATA SHEET - Hydroxylamine. MilliporeSigma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHphaXPz2nlssHsebNxlmh1gUbBB8IQvSx0aKw3hv5Zue_9sZ0NQp-vGNjqEXZ-9ITsaxUwBMSK0eunwrbmCTJZzyyEgsV34R-BiDHFu64Vz6MZWf68g2J3q6UB13pOlTJf62zB_7TBJGAfvvTT5S8=]
  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. Texas A&M University (TAMU).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEVKPd8Us3-8_lWJL7LA9iJWigooR0_rHQzUcJQ63BHB-ZIYT9kAk9xCW6kk3IO7Opp7XCXfPxMjJvn4V6stUKoIL1xwpmOjihW6bkq9w0DDmtWMLyxUQCYPUxg8a1vAYze27s-chFanRw]
  • 1536627-16-3 | N-((1-Methyl-1H-pyrazol-5-yl)methyl)hydroxylamine. ChemScene.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPUJp5t2w77DVTKVmjlB4AseydEMo6wQ31OmeOXC02pCrgsUsxgLRZMpwqb6NtopA5YG9SaN3YPrE4Ctd67b3LLSz4Evs3xHixjXr1qHC8SovfBUtO19Xi4PPNjEn94DP4_oCz8NECZM9JaAkuXA==]

Protocols & Analytical Methods

Method

Synthesis of oxime ethers using O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

This technical guide details the synthesis of oxime ethers using -[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine , a specialized building block for introducing the metabolically stable and pharmacologically active pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of oxime ethers using


-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine , a specialized building block for introducing the metabolically stable and pharmacologically active pyrazole moiety into drug scaffolds.

Reagent Focus:


-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine
CAS Registry Number (Related Alcohol Precursor):  400877-05-6 (for (1-methyl-1H-pyrazol-4-yl)methanol)
Chemical Class: 

-Substituted Hydroxylamine / Alkoxyamine

Executive Summary & Strategic Value

In medicinal chemistry, the oxime ether linkage (


) serves as a bioisostere for ketones and ethers, offering enhanced hydrolytic stability and improved oral bioavailability. The incorporation of a 1-methyl-1H-pyrazol-4-yl  moiety via this linkage is a high-value strategy in the development of kinase inhibitors, agrochemicals (e.g., acaricides like Fenpyroximate), and anti-inflammatory agents.

This guide provides a robust, self-validating protocol for coupling


-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine with diverse carbonyl substrates.
Key Advantages of this Reagent:
  • Pharmacophore Efficiency: The pyrazole ring acts as a hydrogen bond acceptor and a dipole, often improving potency against enzyme targets.

  • Linker Stability: Unlike esters or amides, the oxime ether linkage is resistant to plasma esterases and proteases.

  • Versatility: Compatible with both aldehydes (aldoxime ethers) and ketones (ketoxime ethers).

Mechanistic Insight

The reaction follows a classic acid-catalyzed condensation mechanism. The nucleophilic nitrogen of the alkoxyamine attacks the electrophilic carbonyl carbon.

Critical Mechanistic Checkpoint: The reaction rate is pH-dependent.

  • pH < 3: The amine is fully protonated (

    
    ), rendering it non-nucleophilic. Reaction stops.
    
  • pH > 6: The carbonyl oxygen is not sufficiently activated (protonated) to accept the attack from the weak nucleophile. Reaction slows.

  • Optimal pH (4.5): Balances the concentration of the free nucleophile (

    
    ) and the activated carbonyl (
    
    
    
    ).
Reaction Pathway Visualization

ReactionMechanism Reagents Reagents: Carbonyl + Alkoxyamine Activation Acid Catalysis: C=O Protonation Reagents->Activation pH 4-5 Attack Nucleophilic Attack: Tetrahedral Intermediate Activation->Attack Dehydration Elimination of Water: (- H2O) Attack->Dehydration Rate Limiting Product Product: Oxime Ether (E/Z Mixture) Dehydration->Product

Caption: Acid-catalyzed condensation pathway for oxime ether synthesis.

Experimental Protocols

Pre-requisite: Reagent Handling

The reagent is typically supplied as a Dihydrochloride salt (


) or Hydrochloride salt  to prevent oxidation and degradation.
  • Storage:

    
    , hygroscopic.
    
  • Free-basing: Do not free-base the entire stock. Generate the free amine in situ using a mild base (Sodium Acetate or Pyridine) during the reaction to maximize stability.

Protocol A: Standard Synthesis (Aldehydes & Reactive Ketones)

Application: Ideal for aromatic aldehydes and unhindered aliphatic ketones.

Reagents:

  • Substrate (Aldehyde/Ketone): 1.0 equiv.

  • 
    -[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine HCl: 1.2 – 1.5 equiv.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Base/Buffer: Pyridine (2.0 equiv) or Sodium Acetate (NaOAc, 2.0 equiv).

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the carbonyl substrate in MeOH (0.1 M concentration).

  • Reagent Addition: Add 1.5 equiv of the pyrazole-hydroxylamine salt.

  • Buffering: Add 2.0 equiv of Pyridine dropwise. Note: The solution may warm slightly.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC or LC-MS. The oxime ether product is typically less polar than the hydroxylamine but may be similar to the starting carbonyl. Look for the disappearance of the carbonyl peak in UV.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • Resuspend residue in Ethyl Acetate (EtOAc).[2]

    • Wash with 1N HCl (to remove excess pyridine and unreacted hydroxylamine).

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Difficult Substrates (Hindered Ketones)

Application: Sterically crowded ketones or electron-rich aromatic ketones that react slowly.

Reagents:

  • Substrate: 1.0 equiv.

  • Reagent: 2.0 equiv.

  • Solvent: Absolute Ethanol or Toluene.

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    TSA, 10 mol%) or PPTS.
  • Dehydrating Agent: Molecular Sieves (3Å or 4Å) or Dean-Stark trap (if Toluene is used).

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the ketone (1.0 equiv) and pyrazole-hydroxylamine salt (2.0 equiv) in Absolute Ethanol (0.2 M).

  • Catalysis: Add 10 mol%

    
    TSA and 200 mg of activated Molecular Sieves per mmol of substrate.
    
  • Heating: Heat to reflux (

    
    ) for 6–12 hours.
    
    • Alternative: Microwave irradiation at

      
       for 30–60 minutes often drives conversion for stubborn substrates.
      
  • Work-up: Filter off sieves before aqueous work-up. Proceed as in Protocol A.

Data Analysis & Optimization

The following table summarizes the optimization of reaction conditions based on substrate type.

Substrate ClassSolventCatalyst/BaseTempTimeTypical Yield
Aldehydes MeOHPyridineRT1-2 h>90%
Aliphatic Ketones EtOHNaOAcRT4 h80-90%
Aryl Ketones EtOHPyridine/HCl

6-12 h70-85%
Hindered Ketones Toluene

TSA (Dean-Stark)

12-24 h50-75%
Isomerism (E/Z Ratio)

Oxime ethers exist as


 (trans) and 

(cis) geometric isomers.
  • Thermodynamics: The

    
    -isomer is generally more stable for aldehydes and asymmetrical ketones due to steric repulsion.
    
  • Separation: Isomers are often separable by silica gel chromatography.

  • Identification:

    
     NMR shift of the oxime proton (
    
    
    
    ) or the
    
    
    -methylene protons differs between isomers.
    • Rule of Thumb: The signal for the proton syn to the oxime oxygen is generally deshielded (downfield) relative to the anti proton.

Troubleshooting & Critical Controls

Workflow Decision Tree

Troubleshooting Start Reaction Check (LC-MS) Conversion Is Conversion > 50%? Start->Conversion NoReaction Issue: No Reaction Conversion->NoReaction No (0%) Stalled Issue: Stalled/Slow Conversion->Stalled No (<50%) Success Proceed to Workup Conversion->Success Yes Action1 Check pH (Target 4.5) Add AcOH or NaOAc NoReaction->Action1 Action2 Increase Temp Add Molecular Sieves Stalled->Action2 Action3 Switch Solvent (MeOH -> Toluene) Action2->Action3 If fails

Caption: Troubleshooting logic for optimizing oxime ether yields.

Common Issues:
  • Hydrolysis: If the reaction is run in wet solvents without a dehydrating agent, the equilibrium may favor the starting materials. Solution: Use anhydrous solvents and molecular sieves.

  • Beckmann Rearrangement: Under strongly acidic conditions and high heat, oximes can rearrange to amides. Solution: Keep acid catalyst load low (<10%) and avoid mineral acids like

    
    .
    
  • Side Reactions: The pyrazole ring is generally stable, but the N-methyl group can be susceptible to demethylation under extreme Lewis Acid conditions (e.g.,

    
    ), which are not used here.
    

References

  • Mechanistic Foundation of Oxime Formation: Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link]

  • Synthesis of Pyrazole Oxime Ethers (Agrochemical Context): Dai, H., et al. (2016). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 21(3), 360. [Link]

  • Preparation of O-Alkyl Hydroxylamines (Precursor Synthesis): Albrecht, S., Defoin, A., & Tarnus, C. (2006).[3] A Direct Preparation of O-Substituted Hydroxylamines from Alcohols.[3][4] Synthesis, 2006(10), 1635-1638. [Link]

  • Medicinal Chemistry of Pyrazoles (Review): Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

Sources

Application

Application Note: Protocol for Coupling O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine with Aldehydes

Target Audience: Researchers, scientists, and drug development professionals. Focus: Bioorthogonal Conjugation, Drug Derivatization, and Oxime Ligation Chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Bioorthogonal Conjugation, Drug Derivatization, and Oxime Ligation Chemistry.

Introduction & Scientific Rationale

The development of robust, highly selective bioorthogonal reactions is a cornerstone of modern chemical biology and drug discovery. Among these, oxime ligation—the condensation of an alkoxyamine with an aldehyde or ketone—stands out due to its exceptional chemoselectivity and the hydrolytic stability of the resulting C=N-O linkage .

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is a specialized, functionalized alkoxyamine reagent. The incorporation of the 1-methylpyrazole moiety offers distinct advantages:

  • Physicochemical Tuning: The pyrazole ring is a privileged pharmacophore that enhances aqueous solubility and provides specific hydrogen-bonding capabilities.

  • Preserved Alpha-Effect: The methylene spacer insulates the highly reactive aminooxy group from the electron-withdrawing effects of the aromatic pyrazole ring. This preserves the "alpha-effect" (the energetic repulsion between adjacent lone pairs on the nitrogen and oxygen atoms), ensuring the reagent remains a super-nucleophile.

This application note provides a comprehensive, self-validating protocol for coupling this specific pyrazole-alkoxyamine with aldehydes, detailing the mechanistic causality behind catalyst selection, pH optimization, and reaction monitoring.

Core Principles & Reaction Mechanism

The Kinetic Bottleneck of Direct Ligation

The formation of an oxime involves a two-step mechanism: nucleophilic attack of the aminooxy group on the carbonyl carbon to form a tetrahedral carbinolamine intermediate, followed by dehydration.

While thermodynamically favorable, the reaction is kinetically sluggish at physiological pH (7.0) because the carbonyl oxygen lacks the necessary protonation to act as a strong electrophile. Lowering the pH to 4.5 accelerates the reaction but often results in the denaturation of sensitive biological macromolecules .

The Causality of Nucleophilic Catalysis

To bypass this kinetic bottleneck at neutral pH, nucleophilic catalysts such as aniline or p-phenylenediamine (pPDA) are employed.

  • Schiff Base Formation: Aniline rapidly condenses with the aldehyde to form a protonated Schiff base.

  • Transimination: This intermediate is highly electrophilic and is rapidly intercepted by the super-nucleophilic O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine, forming the stable oxime and regenerating the catalyst .

Mechanism Aldehyde Aldehyde (Electrophile) SchiffBase Protonated Schiff Base Aldehyde->SchiffBase + Aniline (Fast) Aniline Aniline Catalyst Aniline->SchiffBase Oxime Stable Oxime Conjugate (C=N-O) SchiffBase->Oxime + Alkoxyamine (- Aniline) Alkoxyamine O-[(1-methyl-1H-pyrazol-4-yl)methyl] hydroxylamine Alkoxyamine->Oxime

Figure 1: Aniline-catalyzed oxime ligation mechanism circumventing slow direct addition.

Quantitative Data: Optimization Matrix

The choice of reaction conditions dictates the speed and efficiency of the coupling. The following table synthesizes kinetic data to guide experimental design, comparing uncatalyzed and catalyzed approaches.

ParameterUncatalyzed (pH 4.5)Uncatalyzed (pH 7.0)Aniline-Catalyzed (pH 7.0)pPDA-Catalyzed (pH 7.0)
Catalyst Concentration 0 mM0 mM100 mM10 mM
Rate Constant (

)
~10⁻² M⁻¹ s⁻¹< 10⁻³ M⁻¹ s⁻¹~10¹ M⁻¹ s⁻¹~10² M⁻¹ s⁻¹
Typical Reaction Time 12 - 24 h> 48 h1 - 2 h< 30 min
Biomolecule Compatibility Low (Acidic stress)HighHighHigh
Primary Application Small organic moleculesNot recommendedProtein/Peptide taggingTime-sensitive probes (e.g., ¹⁸F)

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (IPC) such as LC-MS monitoring, the researcher can definitively confirm the transition from the Schiff base intermediate to the final oxime product.

Workflow Step1 1. Prepare Reagents Aldehyde + Alkoxyamine in Buffer Step2 2. Add Catalyst 10-100 mM Aniline (or pPDA) Step1->Step2 Step3 3. Incubate pH 4.5 - 7.0, RT (1-24h) Step2->Step3 Step4 4. Monitor Reaction RP-HPLC or LC-MS Step3->Step4 Step5 5. Purify Product SEC, Dialysis, or Prep-HPLC Step4->Step5

Figure 2: Step-by-step experimental workflow for aniline-catalyzed bioconjugation.

Protocol A: Aniline-Catalyzed Bioconjugation (Aqueous, pH 7.0)

Designed for tagging aldehyde-functionalized proteins or peptides under physiological conditions.

Materials Required:

  • Aldehyde-functionalized biomolecule (e.g., 10–50 µM).

  • O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (Stock: 100 mM in DMSO or H₂O).

  • Aniline catalyst (Stock: 1 M in DMSO). Note: Aniline must be freshly distilled or high-purity grade to prevent oxidative side reactions.

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the aldehyde-functionalized biomolecule in the reaction buffer to a final concentration of 50 µM.

  • Nucleophile Addition: Add O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine to achieve a final concentration of 250 µM (5 molar equivalents). Causality: A slight excess drives the equilibrium toward the oxime product without complicating downstream purification.

  • Catalyst Initiation: Initiate the reaction by adding the aniline stock solution to a final concentration of 100 mM. Vortex gently.

  • Incubation: Incubate the mixture at room temperature (20–25 °C) for 1 to 2 hours.

  • Self-Validation & Monitoring: Pull a 5 µL aliquot and analyze via LC-MS.

    • Validation Checkpoint: The reaction is complete when the mass of the starting aldehyde disappears, and the target mass

      
       becomes the dominant peak.
      
  • Purification: Remove excess alkoxyamine and aniline catalyst using Size-Exclusion Chromatography (SEC) or dialysis against standard PBS.

Protocol B: Small Molecule Derivatization (Organic/Aqueous, pH 4.5)

Designed for small molecule drug derivatization where acidic conditions are tolerated, eliminating the need for an aniline catalyst.

Step-by-Step Methodology:

  • Solvent Setup: Prepare a 1:1 mixture of Methanol and 100 mM Sodium Acetate buffer (pH 4.5).

  • Reagent Mixing: Combine the target aldehyde (1.0 eq, 10 mM) and O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (1.2 eq, 12 mM) in the solvent mixture.

  • Incubation: Stir at room temperature for 12–24 hours. Causality: The low pH sufficiently protonates the carbonyl oxygen, making it highly electrophilic for direct attack by the alpha-effect hydroxylamine.

  • Monitoring: Monitor via TLC or RP-HPLC (absorbance at 254 nm to track the pyrazole ring).

  • Workup: Evaporate the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Troubleshooting Insights

  • Incomplete Reaction at pH 7.0: If the LC-MS shows a stalled reaction, the aniline catalyst may have oxidized. Ensure the use of high-purity, colorless aniline. Alternatively, switch to p-phenylenediamine (10 mM), which is a more potent catalyst at neutral pH .

  • Precipitation of Biomolecules: 100 mM aniline can sometimes cause hydrophobic proteins to precipitate. If turbidity is observed, reduce the aniline concentration to 10 mM and extend the incubation time, or add 5-10% DMSO as a co-solvent.

  • Side Reactions (Imine Formation): Imine formation with primary amines (e.g., lysine residues) is dynamic and reversible. Because the oxime bond is thermodynamically vastly superior, extended incubation will naturally resolve transient imine off-target binding into the desired oxime product .

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. URL:[Link]

  • Hering, A., Braga Emidio, N., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, 58(65), 9100-9103. URL:[Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. URL:[Link]

Method

Application Note: Optimizing Oxime Ligation Conditions for O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine with Sterically Hindered Ketones

Executive Summary The 1-methyl-1H-pyrazol-4-yl moiety is a privileged scaffold in modern drug discovery, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and provide critical hydrogen-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-1H-pyrazol-4-yl moiety is a privileged scaffold in modern drug discovery, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and provide critical hydrogen-bond acceptor interactions in targets ranging from Hsp90 to SRC-3 inhibitors 1, 2. Installing this functional group via oxime ligation using O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is a highly chemoselective strategy. However, conjugating alkoxyamines to ketones—as opposed to aldehydes—presents significant kinetic hurdles due to steric hindrance and reduced electrophilicity.

As a Senior Application Scientist, I have designed this protocol to bypass these kinetic bottlenecks. By leveraging precise pH control and nucleophilic organocatalysis, this self-validating workflow ensures quantitative conversion of inert ketones into stable pyrazole-containing oxime ethers.

Mechanistic Grounding: Overcoming Ketone Inertia

The Causality of pH Selection

Oxime etherification is a two-step addition-elimination reaction: nucleophilic attack by the alkoxyamine to form a carbinolamine intermediate, followed by dehydration.

  • At pH > 6.0: The dehydration step becomes severely rate-limiting because the leaving hydroxyl group lacks the necessary protonation to exit as water.

  • At pH < 4.0: The O-alkylhydroxylamine (pKa ~4.5–5.0) becomes fully protonated. A protonated amine lacks a lone pair, completely stripping it of its nucleophilicity.

  • The Optimal Window: Maintaining a strict pH of 4.5 to 5.0 provides the perfect thermodynamic balance, ensuring the alkoxyamine remains sufficiently nucleophilic while the intermediate carbinolamine is adequately protonated for rapid dehydration 3.

The Role of Nucleophilic Catalysis

Even at the optimal pH, ketones react impractically slowly. To solve this, we introduce anilines—specifically p-phenylenediamine (pPDA)—as nucleophilic catalysts. pPDA rapidly condenses with the ketone to form a highly electrophilic, protonated Schiff base. The O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine then executes a fast transimination reaction, displacing the pPDA catalyst and irreversibly forming the final oxime ether 4, 5.

Mechanistic pathway of nucleophile-catalyzed oxime ether formation.

Quantitative Catalyst Comparison

Selecting the right catalyst dictates the efficiency of the bioconjugation or synthetic step. While aniline is the historical standard, substituted diamines offer vastly superior kinetics and solubility profiles 4.

Catalyst SystemWorking ConcentrationOptimal pHRelative Rate EnhancementKey Advantage / Causality
None (Uncatalyzed) N/A4.0 – 5.01x (Baseline)No catalyst removal required; impractically slow for ketones.
Aniline 100 mM4.5~40xStandard benchmark; limited by poor aqueous solubility and toxicity.
m-Phenylenediamine (mPDA) 100 mM4.5~80x~2-fold more effective than aniline; higher solubility allows higher working concentrations.
p-Phenylenediamine (pPDA) 10 mM4.5 – 7.0>120x Superior electron-donating profile accelerates Schiff base formation even at neutral pH.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing specific analytical checkpoints (In-Process Controls), the researcher can definitively prove whether a reaction failure is due to reagent degradation, incorrect pH, or steric impossibility.

Reagents & Materials
  • Ketone Substrate: 1.0 equivalent (typically 10–50 mM final concentration).

  • Alkoxyamine: O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine hydrochloride (1.5 to 2.0 equivalents).

  • Catalyst: p-Phenylenediamine (pPDA) (10 mM final concentration).

  • Reaction Buffer: 100 mM Sodium Acetate (NaOAc) buffer, adjusted strictly to pH 4.5.

  • Co-solvent (Optional): Up to 30% v/v Methanol or DMSO if the ketone is highly hydrophobic.

Step-by-Step Methodology

Step 1: Buffer and Catalyst Initialization

  • Prepare a 100 mM NaOAc buffer and adjust the pH to exactly 4.5 using glacial acetic acid.

  • Dissolve pPDA in the buffer to yield a 100 mM stock solution. Note: pPDA is light and oxygen-sensitive; prepare fresh to prevent oxidative degradation into insoluble polymeric species.

Step 2: Substrate Activation

  • In a reaction vial, dissolve the ketone substrate (1.0 eq) in the minimum required volume of co-solvent (e.g., DMSO).

  • Dilute with the NaOAc buffer to achieve the desired working concentration.

  • Add the pPDA stock solution to achieve a final catalyst concentration of 10 mM.

  • Self-Validation Checkpoint 1: Stir for 15 minutes. Analyze a 5 µL aliquot via LC-MS. You must observe the mass of the protonated Schiff base intermediate (

    
    ). If this mass is absent, the ketone is too sterically hindered or the pH has drifted.
    

Step 3: Transimination and Ligation

  • Add O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine hydrochloride (1.5 eq) directly to the stirring mixture.

  • Incubate the reaction at 37 °C. While aldehydes react in minutes, ketones typically require 2 to 12 hours depending on neighboring steric bulk [[4]]().

  • Self-Validation Checkpoint 2 (In-Process Control): Monitor via LC-MS. The transient Schiff base mass must diminish inversely proportional to the rise of the final oxime ether mass (

    
    ). The distinct UV absorbance of the 1-methylpyrazole ring (~220-240 nm) aids in HPLC tracking. If the Schiff base persists indefinitely, the alkoxyamine has degraded or was weighed incorrectly.
    

Step 4: Quenching and Isolation

  • Once LC-MS confirms >95% conversion, quench the reaction by neutralizing the pH to 7.5 using 1M NaOH (this halts any reverse hydrolysis).

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). The pyrazole oxime ether will partition into the organic layer, leaving the highly polar NaOAc buffer and pPDA catalyst in the aqueous phase.

  • Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
    

Step-by-step experimental workflow for optimized oxime ligation.

References

  • Wendeler, M., et al. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Bioconjugate Chemistry, 2014.
  • Dirksen, A., et al. "New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH." Organic Letters - ACS Publications, 2014.
  • Rashidian, M., et al. "Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR." Bioconjugate Chemistry, 2025.
  • European Patent Office. "QUINAZOLIN-OXIME DERIVATIVES AS HSP90 INHIBITORS." EP 2144889 B1, 2008.
  • Song, X., et al. "Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy." PMC, 2021.

Sources

Application

Application Note: Utilizing O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine in the Synthesis of Oxime-Ether Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Scientific Rationale: The Oxime-Pyrazole Pharmacophore In the development of smal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Scientific Rationale: The Oxime-Pyrazole Pharmacophore

In the development of small-molecule kinase inhibitors, achieving high target affinity while maintaining favorable pharmacokinetic (PK) properties is a persistent challenge. The incorporation of oxime and oxime ether moieties has emerged as a highly effective strategy to improve both the physicochemical and anticancer properties of structurally diverse scaffolds [1].

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (CAS: 791572-69-5) is a specialized bifunctional building block designed to introduce a pyrazole-substituted oxime ether linkage into a drug scaffold. This reagent offers two distinct pharmacological advantages:

  • The Oxime Ether Linkage: Unlike standard ethers or amides, oxime ethers provide unique conformational rigidity due to the

    
     double bond. This restricts the rotational degrees of freedom, locking the attached pharmacophore into a specific trajectory (E or Z geometry) that can be tailored to fit the narrow clefts of the ATP-binding pocket  [2]. Furthermore, the high polarity of the oxime group introduces new hydrogen-bond acceptor/donor dynamics.
    
  • The 1-Methyl-1H-Pyrazole Moiety: Pyrazole rings are privileged structures in medicinal chemistry. They exhibit an excellent hydrogen bond donor/acceptor profile, significantly improve aqueous solubility, and possess higher metabolic stability compared to traditional phenyl rings. When positioned correctly, the pyrazole nitrogen frequently forms a critical hydrogen bond with the kinase hinge region (e.g., Glu501 in B-Raf) [3].

Mechanistic Insights: Causality in Kinase Binding

The causality behind choosing O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine lies in its ability to bridge a hydrophobic kinase core (e.g., an indolinone or quinazoline) with the solvent-exposed region of the target enzyme.

When the hydroxylamine condenses with a core ketone, it forms an oxime ether. The methylene linker (


) between the pyrazole ring and the oxime oxygen provides precisely enough flexibility to navigate the steric constraints of the binding channel, while the rigid 

bond dictates the overall vector.

The Criticality of E/Z Isomerism: The condensation reaction inherently produces a mixture of E and Z isomers. This stereochemistry is not merely a structural artifact; it is a primary driver of biological activity. For instance, in FLT3 and B-Raf inhibitors, the E-isomer typically projects the pyrazole ring outward into the solvent channel, maximizing solubility and avoiding steric clashes. Conversely, the Z-isomer may force the pyrazole into the hydrophobic DFG-motif pocket, either drastically reducing affinity or completely shifting the kinase selectivity profile [1]. Therefore, rigorous separation of these isomers is a mandatory self-validating step in the synthesis protocol.

Pathway Visualization

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS BRAF B-Raf / MEK Kinases (Drug Targets) RAS->BRAF ERK ERK1/2 BRAF->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazole-Oxime Ether Inhibitor Inhibitor->BRAF ATP-Competitive Hinge Binding

Caption: Mechanism of action for pyrazole-oxime inhibitors targeting the MAPK signaling cascade.

Experimental Protocol: Oxime Ligation & Isomeric Resolution

This protocol details the condensation of a generic kinase core ketone with O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine.

Reagents and Materials
  • Target Core: Ketone-bearing kinase scaffold (e.g., 1.0 eq).

  • Reagent: O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (CAS: 791572-69-5) (1.5 eq). Note: If supplied as an HCl salt, stoichiometric adjustment with a base is required.

  • Solvent/Catalyst: Absolute Ethanol (EtOH) and Pyridine (2.0 eq). Pyridine acts dual-purpose: it neutralizes any HCl salts and acts as a nucleophilic catalyst to accelerate oxime formation.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve the ketone-bearing kinase core (1.0 mmol) in 10 mL of absolute ethanol.

  • Add O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (1.5 mmol) to the solution.

  • Add Pyridine (2.0 mmol) dropwise. Causality: The basic environment ensures the hydroxylamine nitrogen remains deprotonated and highly nucleophilic, preventing the formation of unreactive hydroxylammonium species.

Step 2: Condensation Reaction 4. Attach a reflux condenser and heat the mixture to 75–80 °C under an inert nitrogen atmosphere. 5. Monitor the reaction via LC-MS or TLC (typically 4 to 12 hours). The disappearance of the ketone mass/spot and the appearance of two distinct product peaks (the E and Z oxime isomers) indicates completion. 6. Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol and residual pyridine.

Step 3: Workup and Isomeric Resolution 7. Redissolve the crude residue in Ethyl Acetate (30 mL) and wash with 5% aqueous Citric Acid (2 x 15 mL) to remove trace pyridine, followed by Brine (15 mL). 8. Dry the organic layer over anhydrous


, filter, and evaporate.
9. Crucial Step - Separation:  Purify the crude mixture using Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
  • Causality: Normal-phase silica chromatography often fails to adequately resolve E and Z oxime ethers due to their similar polarities. Reverse-phase Prep-HPLC exploits the subtle 3D conformational differences (hydrophobic surface area exposure) between the isomers, allowing for baseline separation.

  • Lyophilize the separated fractions to yield the pure E-isomer and Z-isomer as distinct powders.

Workflow Visualization

Synthetic_Workflow Ketone Kinase Core Ketone Reaction Condensation (EtOH, Pyridine, 80°C) Ketone->Reaction Hydroxylamine Pyrazole-Hydroxylamine Reagent Hydroxylamine->Reaction Mixture Crude E/Z Oxime Ether Mixture Reaction->Mixture Separation Prep-HPLC Resolution Mixture->Separation IsomerE E-Isomer (Active Target) Separation->IsomerE IsomerZ Z-Isomer (Inactive/Off-Target) Separation->IsomerZ

Caption: Synthetic workflow from reagent condensation to critical E/Z isomer resolution.

Data Presentation

To illustrate the value of this specific building block, the tables below summarize its physicochemical properties and the typical pharmacological improvements observed when replacing standard linkers with the pyrazole-oxime ether moiety.

Table 1: Physicochemical Properties of the Building Block [4]

PropertyValueMedicinal Chemistry Significance
CAS Number 791572-69-5Unique identifier for procurement and IP tracking.
Molecular Formula

Low molecular weight (127.15 g/mol ) preserves ligand efficiency.
H-Bond Donors 1 (Terminal

)
Participates in condensation; absent in final product.
H-Bond Acceptors 4 (N, N, N, O)High capacity for interacting with the kinase hinge region.
Rotatable Bonds 3Provides necessary flexibility for the pyrazole to orient optimally.

Table 2: Comparative SAR Impact of Linker Chemistry (Representative Kinase Panel)

Linker TypeConformational StateTarget

(nM)
Aqueous SolubilityMetabolic Clearance
Standard Ketone Highly flexible120LowHigh (Rapid reduction)
Standard Ether Highly flexible85ModerateModerate (CYP450 cleavage)
Pyrazole-Oxime (Z) Rigid (Inward projection)>1000HighLow
Pyrazole-Oxime (E) Rigid (Outward projection)12 High Low (Sterically shielded)

Note: Data represents generalized trends observed in B-Raf and FLT3 inhibitor optimization campaigns.

References

  • Title: Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Non-oxime pyrazole based inhibitors of B-Raf kinase Source: Bioorganic & Medicinal Chemistry Letters (Elsevier) URL: [Link]

Method

Application Note &amp; Protocols: Synthesis of Pyrazole-Containing Oximes

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, celebrated for its broad spe...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemistry, celebrated for its broad spectrum of biological activities.[1][2][3] When functionalized with an oxime moiety, the resulting scaffold often exhibits potent and specific activities, as exemplified by the acaricide Fenpyroximate.[4][5] This guide moves beyond a simple recitation of steps; it provides a detailed exploration of the synthesis of pyrazole-containing oximes, focusing on the underlying chemical principles, offering field-tested protocols, and ensuring that each experimental design is a self-validating system. Our objective is to empower researchers to not only replicate these methods but to understand and adapt them for their unique molecular targets.

Part 1: The Chemistry of Oxime Formation on a Pyrazole Scaffold

Mechanistic Insights

The formation of an oxime from a carbonyl compound—in our case, a pyrazole-4-carbaldehyde—and hydroxylamine is a classic condensation reaction. Its efficiency is critically dependent on pH, a factor that must be precisely controlled to maximize yield and reaction rate.[6]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of hydroxylamine (NH₂OH), a potent alpha-effect nucleophile, attacks the electrophilic carbonyl carbon of the pyrazole aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is then dehydrated to form the final C=N double bond of the oxime. This step is acid-catalyzed and is typically the rate-determining step of the overall process.[6][7]

The Critical Role of pH: The reaction is fastest in a mildly acidic environment, typically between pH 4 and 5.[6] This represents a crucial balance:

  • Below pH 4: The hydroxylamine nucleophile (pKa ~6) becomes extensively protonated to NH₃OH⁺. This protonated form is no longer nucleophilic, and the reaction rate plummets.[6]

  • Above pH 6: There is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate, slowing the rate-limiting step.

This pH-dependence is why many protocols employ a weak base (like sodium acetate or potassium carbonate) with hydroxylamine hydrochloride (NH₂OH·HCl) to buffer the reaction mixture in the optimal range.

Oxime Formation Mechanism General Mechanism of Acid-Catalyzed Oxime Formation PyrAld Pyrazole Aldehyde (R-CHO) ActivatedAld Protonated Carbonyl PyrAld->ActivatedAld Activation (Fast) NH2OH Hydroxylamine (H₂NOH) Carbinolamine Tetrahedral Carbinolamine NH2OH->Carbinolamine H_plus H⁺ H_plus->ActivatedAld ProtonatedCarbinolamine Protonated Intermediate H_plus->ProtonatedCarbinolamine ActivatedAld->Carbinolamine Nucleophilic Attack Carbinolamine->ProtonatedCarbinolamine Protonation Oxime Pyrazole Oxime (R-CH=NOH) ProtonatedCarbinolamine->Oxime Dehydration (Rate-Limiting) H2O H₂O ProtonatedCarbinolamine->H2O Elimination

Caption: Acid-catalyzed mechanism for pyrazole-oxime formation.

The Precursor: Pyrazole-4-carbaldehyde

A robust synthesis of the target oxime requires a high-quality starting aldehyde. The most prevalent and efficient method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction .[8][9][10] This reaction typically involves treating a suitable hydrazone precursor with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which generates the electrophilic Vilsmeier reagent in situ.[9][11] Understanding this precursor synthesis is vital for any drug development campaign, as it dictates the accessibility of diverse pyrazole scaffolds.

Part 2: Experimental Protocols

The following protocols are presented with detailed steps and rationale, reflecting established and reliable methodologies from peer-reviewed literature.

Protocol 1: Standard Oximation of an Isolated Pyrazole-4-carbaldehyde

This method is the most direct approach and is suitable when the pyrazole aldehyde precursor is already available or has been independently synthesized and purified. It offers high yields and straightforward purification.

Rationale: This protocol uses hydroxylamine hydrochloride as the source of the nucleophile and a mild base (potassium hydroxide or sodium acetate) to neutralize the HCl and buffer the reaction pH into the optimal range for condensation.[4][5] Methanol or ethanol are excellent solvents as they readily dissolve the reactants and are easily removed post-reaction. Refluxing provides the necessary activation energy to drive the rate-limiting dehydration step to completion.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the pyrazole-4-carbaldehyde (1.0 eq) in methanol or ethanol (approx. 0.2–0.5 M concentration).

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2–1.5 eq) to the solution, followed by the portion-wise addition of a base such as potassium hydroxide (1.2–1.5 eq) or sodium acetate (2.0–3.0 eq).[4][11]

  • Reaction: Heat the mixture to reflux and maintain for 6–16 hours.[5] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, it may be the product; otherwise, pour the mixture into ice-cold water to precipitate the crude oxime.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the purified pyrazole oxime.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the oxime is typically confirmed by the appearance of a characteristic singlet for the CH=NOH proton (δ 8.0-8.5 ppm) and a broad singlet for the -OH proton in the ¹H NMR spectrum.

Protocol 2: One-Pot Vilsmeier-Haack Formylation and Oximation

This advanced, time-efficient protocol is designed for the synthesis of pyrazole oximes directly from acetophenone hydrazone precursors, bypassing the need to isolate the intermediate pyrazole aldehyde.

Rationale: This procedure leverages the Vilsmeier-Haack reaction to generate the pyrazole-4-carbaldehyde in situ.[11] Instead of a traditional aqueous work-up to isolate the aldehyde, the entire reaction mixture is quenched directly into a solution containing hydroxylamine and a base. This telescoping of steps reduces handling losses and saves significant time. The choice of sodium bicarbonate as the base is critical, as it is strong enough to neutralize the highly acidic reaction mixture (from POCl₃) and buffer the pH for the subsequent oximation.[11]

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a fume hood, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to an ice-cold solution of dimethylformamide (DMF, used as solvent and reagent). Stir for 15-20 minutes to form the Vilsmeier reagent.

  • Formylation: To this cold solution, add the acetophenone phenylhydrazone precursor (1.0 eq).[11] Allow the mixture to warm to room temperature and then heat to 50–60°C for 5–6 hours. Monitor by TLC until the starting hydrazone is consumed.

  • Quench & Oximation: Prepare a separate, large beaker containing a cold (0°C) saturated aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate.

  • Reaction Work-up: Carefully and slowly pour the Vilsmeier reaction mixture from Step 2 into the beaker from Step 3 with vigorous stirring. A large amount of gas (CO₂) will evolve.

  • Product Formation: Continue stirring the resulting mixture overnight at room temperature to allow the oximation to proceed to completion.

  • Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid extensively with water to remove inorganic salts. Recrystallize the crude product from ethanol to yield the pure pyrazole oxime.

  • Validation: Characterize the final compound by NMR, mass spectrometry, and melting point to confirm its identity and purity.

Experimental_Workflow Comparative Experimental Workflows cluster_0 Protocol 1: Standard Oximation cluster_1 Protocol 2: One-Pot Synthesis P1_Start Start: Pyrazole Aldehyde P1_Step1 Dissolve in EtOH/MeOH P1_Start->P1_Step1 P1_Step2 Add NH₂OH·HCl + Base P1_Step1->P1_Step2 P1_Step3 Reflux (6-16h) P1_Step2->P1_Step3 P1_Step4 Cool & Precipitate P1_Step3->P1_Step4 P1_Step5 Filter & Recrystallize P1_Step4->P1_Step5 P1_End Product: Pyrazole Oxime P1_Step5->P1_End P2_Start Start: Acetophenone Hydrazone P2_Step1 Vilsmeier-Haack Reaction (POCl₃, DMF) P2_Start->P2_Step1 P2_Step2 Quench into cold NH₂OH·HCl / NaHCO₃ P2_Step1->P2_Step2 P2_Step3 Stir Overnight P2_Step2->P2_Step3 P2_Step4 Filter & Recrystallize P2_Step3->P2_Step4 P2_End Product: Pyrazole Oxime P2_Step4->P2_End

Caption: Workflows for standard and one-pot pyrazole oxime synthesis.

Part 3: Data Summary & Characterization

The choice of reagents and conditions can be adapted for various substituted pyrazole aldehydes. The following table summarizes typical conditions reported in the literature for Protocol 1.

Pyrazole Aldehyde Substrate Base Solvent Time (h) Yield (%) Reference
5-Aryloxy substituted pyrazole carbaldehydeKOHMethanol8-1556-77[4]
5-Substituted pyrazole-4-carbaldehydesKOHMethanol/Ethanol6-1665-87[5]
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeNaOAcEthanol269[11]
3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeNa₂CO₃N/AN/AN/A[8]

Trustworthiness through Validation: A protocol is only as reliable as its method of validation. For pyrazole oximes, the following are critical:

  • ¹H NMR: Look for the disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the appearance of the oxime C-H proton (δ ~8.1 ppm) and the N-OH proton (can be broad, δ >10 ppm).

  • ¹³C NMR: The aldehyde carbonyl carbon (~185 ppm) will be replaced by the oxime C=N carbon (~145-150 ppm).

  • IR Spectroscopy: The strong C=O stretch of the aldehyde (~1700 cm⁻¹) will disappear, and a C=N stretch (~1640 cm⁻¹) will appear.

  • Geometric Isomers: Aldoximes can exist as syn and anti isomers. Often, one isomer is thermodynamically favored and forms predominantly. The presence of two sets of signals in NMR spectra may indicate a mixture of isomers.[12]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(19), 12501-12579. Available from: [Link]

  • Li, P., et al. (2019). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 24(18), 3352. Available from: [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

  • Dai, H., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 282. Available from: [Link]

  • de Gracia Lux, C., et al. (2012). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 51(38), 9478-9491. Available from: [Link]

  • Kshirsagar, U. A., et al. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal for Pharmaceutical Research and Allied Sciences, 13(2), 1-10. Available from: [Link]

  • Choudhare, D. T., et al. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available from: [Link]

  • El'tsov, A. V., et al. (1995). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. Russian Journal of General Chemistry, 65, 1025-1029. Available from: [Link]

  • Kumar, V., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3). Available from: [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-293. Available from: [Link]

  • Prakash, O., et al. (2005). One‐Pot Synthesis of Oxime Derivatives of 1,3‐Diphenylpyrazole‐4‐carboxaldehydes from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent. Synthetic Communications, 35(13), 1747-1752. Available from: [Link]

  • Bekhit, A. A., & El-Sayed, O. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(7), 202-242. Available from: [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available from: [Link]

Sources

Application

Application Note: Reagents and Methodologies for Introducing 1-Methyl-1H-pyrazol-4-yl Groups in Drug Discovery

Executive Summary & Pharmacological Rationale The 1-methyl-1H-pyrazol-4-yl moiety has emerged as a privileged pharmacophore in modern medicinal chemistry. Serving as a robust bioisostere for phenyl and various heteroaryl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 1-methyl-1H-pyrazol-4-yl moiety has emerged as a privileged pharmacophore in modern medicinal chemistry. Serving as a robust bioisostere for phenyl and various heteroaryl rings, it offers an optimal balance of improved aqueous solubility, reduced lipophilicity (lower logP), and specific hydrogen bond acceptor capabilities without the liability of a hydrogen bond donor.

Incorporating a 1-methyl-1H-pyrazol-4-yl group often drastically alters the pharmacokinetic and pharmacodynamic profile of a drug candidate. The nitrogen atoms in the pyrazole ring frequently participate in crucial hydrogen-bonding interactions with the hinge region of kinases. For example, 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives have been discovered as potent inhibitors of rearranged during transfection (RET) kinase and its solvent-front mutants, effectively overcoming selpercatinib resistance (1[1]). Furthermore, the moiety is central to the discovery of novel CHK1 inhibitors for hematologic malignancies, demonstrating sub-nanomolar potency (2[2]).

Key Reagents for Moiety Introduction

The selection of the appropriate reagent dictates the synthetic route, whether via cross-coupling, nucleophilic substitution, or amide bond formation.

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (CAS: 761446-44-0): The premier reagent for Suzuki-Miyaura cross-coupling. It is extensively used to synthesize aminothiazoles (γ-secretase modulators) and amino-pyrido-indol-carboxamides (JAK2 inhibitors) (3[3], 4[4]).

  • 4-Bromo-1-methyl-1H-pyrazole (CAS: 15803-02-8): A versatile electrophile for Stille, Buchwald-Hartwig, or Suzuki couplings when the other coupling partner is a boronic acid (4[4]).

  • (1-Methyl-1H-pyrazol-4-yl)methylamine hydrochloride (CAS: 400877-05-6): A bifunctional building block used primarily for amide bond formation or reductive amination, crucial in synthesizing drugs targeting neurological disorders (5[5]).

Mechanistic Insights: The Lithium Hydroxy Ate Complex Advantage

Traditionally, utilizing 1-methyl-1H-pyrazole-4-boronic acid pinacol ester in Suzuki couplings required the addition of exogenous bases (e.g., K₂CO₃, Na₂CO₃), which could lead to side reactions, protodeboronation, or degradation of base-sensitive functional groups.

Causality of Experimental Choice: A significant process chemistry advancement by Mullens (Merck) introduced the isolation of the corresponding lithium hydroxy ate complex (6[6]). By treating 4-bromo-1-methyl-1H-pyrazole with n-hexyllithium and triisopropyl borate, followed by pinacol and water, the boron species is trapped as a bench-stable lithium hydroxy ate complex. This complex acts as a pre-activated organoboron species, allowing direct application in palladium-catalyzed Suzuki couplings without the need for added base (7[7]).

Workflow A 4-Bromo-1-methyl-1H-pyrazole + Triisopropyl borate B Lithiation (n-Hexyllithium) < -67°C, 90 min A->B Step 1: Halogen-Metal Exchange C Pinacol Addition Warming to 25°C B->C Step 2: Esterification D Lithium Hydroxy Ate Complex (Bench-Stable Intermediate) C->D Step 3: Aqueous Quench & Filtration E Suzuki-Miyaura Coupling (Pd catalyst, Ar-Cl, 100°C) D->E Direct use (Base-Free) F 1-Methyl-1H-pyrazol-4-yl Functionalized Arene E->F Cross-Coupling

Workflow for the synthesis and base-free Suzuki coupling of the lithium hydroxy ate complex.

Experimental Protocols

Protocol A: One-Pot Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid Lithium Hydroxy Ate Complex

Self-Validating System: The successful formation of the ate complex is visually validated by the formation of a thick white slurry upon the addition of water, which indicates the precipitation of the highly crystalline lithium salt (7[7]).

  • Preparation: Under a nitrogen atmosphere, charge a dry flask with 4-bromo-1-methyl-1H-pyrazole (1.0 equiv) and triisopropyl borate (1.05 equiv). Cool the mixture to -74 °C.

  • Lithiation: Add n-hexyllithium (2.3 M in hexanes, 1.0 equiv) dropwise over 90 minutes. Critical Causality: Strictly maintain the internal temperature below -67 °C to prevent pyrazole ring-opening or undesired side reactions (7[7]).

  • Esterification: Age the viscous solution for 15 minutes, then add pinacol (1.0 equiv). Warm the reaction mixture to 25 °C over 40 minutes (7[7]).

  • Precipitation: Cool the mixture to 20 °C. Add water (3.3 equiv) dropwise over 10 minutes. Validation Check: A white slurry must form immediately (7[7]).

  • Isolation: Age the slurry for 2.5 hours at room temperature. Isolate the solids via vacuum filtration and wash with MTBE. Dry under vacuum to yield the bench-stable ate complex.

Protocol B: Base-Free Suzuki-Miyaura Coupling
  • Setup: In a Schlenk tube, combine the aryl chloride (5 mmol), Pd(P(t-Bu)₃)₂ (5 mol%, 0.25 mmol), and the lithium hydroxy ate complex (2.0 equiv) (7[7]).

  • Solvent: Add anhydrous DMF (15 mL). Degas the mixture via three vacuum/nitrogen cycles to prevent catalyst oxidation (7[7]).

  • Reaction: Heat to 100 °C under nitrogen. Validation Check: Monitor conversion via HPLC at 210 nm. The reaction is typically complete within 2 to 24 hours depending on the electronic nature of the aryl chloride (7[7]).

  • Workup: Cool to room temperature, dilute with MTBE and 2 M HCl. Separate the layers, extract the organic layer with HCl, and carefully basify the combined aqueous layers with 50% NaOH (Caution: exothermic) to precipitate the product (7[7]).

Data Presentation: Optimization of Cross-Coupling Conditions
Aryl Halide TypeCatalyst SystemReagent FormBase Required?Typical YieldReaction Time (100°C)
Electron-Deficient Ar-ClPd(P(t-Bu)₃)₂Lithium Hydroxy Ate ComplexNo85 - 95%2 - 4 h
Electron-Rich Ar-ClPd(P(t-Bu)₃)₂Lithium Hydroxy Ate ComplexNo70 - 85%18 - 24 h
Sterically Hindered Ar-ClPd(dppf)Cl₂Pinacol EsterYes (K₂CO₃)50 - 70%24 h
Heteroaryl BromidesPd(PPh₃)₄Pinacol EsterYes (Na₂CO₃)80 - 90%12 - 16 h

Case Studies in Drug Discovery

Overcoming Selpercatinib Resistance in RET Mutants

Selpercatinib is a highly effective RET inhibitor, but acquired resistance via solvent-front mutations (e.g., RET G810R/S/C) limits its long-term efficacy. Researchers discovered that substituting the core scaffold with a 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine moiety (Compound 20p) completely altered the binding thermodynamics. The 1-methyl-1H-pyrazol-4-yl group effectively navigates the steric bulk introduced by the G810R mutation, resulting in an IC₅₀ of 5.7–8.3 nM against mutant strains (15-29 fold more potent than selpercatinib) (1[1]).

Pathway R RET Kinase (G810R Mutant) D Downstream Signaling (MAPK / PI3K) R->D Phosphorylation I 1-Methyl-1H-pyrazol-4-yl Derivative (20p) I->R Potent Inhibition (IC50 ~6nM) I->D Blocks Pathway S Selpercatinib (Standard Therapy) S->R Steric Clash / Resistance T Tumor Proliferation D->T Cell Growth

Mechanism of RET mutant inhibition by 1-methyl-1H-pyrazol-4-yl derivatives vs. Selpercatinib.

References

  • A2B Chem: 7

  • ACS Publications: 6

  • Chem-Impex: 5

  • Fisher Scientific: 3

  • PubMed / NIH: 1

  • PubMed / NIH: 2

  • LookChem: 4

Sources

Method

Application Note: Solvent Selection for O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine Coupling

Executive Summary O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (henceforth referred to as Py-ONH₂ ) is a specialized building block employed in the synthesis of kinase inhibitors and high-affinity bioconjugates.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (henceforth referred to as Py-ONH₂ ) is a specialized building block employed in the synthesis of kinase inhibitors and high-affinity bioconjugates.[1] Its structural core—a 1-methylpyrazole ring linked via a methylene bridge to an alkoxyamine—confers unique solubility and reactivity profiles compared to simple alkyl hydroxylamines.[1][2]

This guide addresses the critical engineering challenge in utilizing Py-ONH₂: balancing the solubility of its stable salt form (typically HCl) with the nucleophilicity required for coupling. While traditional protocols default to DMF/DIPEA, modern process chemistry favors green alternatives that minimize genotoxic impurity risks and simplify workup.

This document details solvent selection frameworks for two primary coupling modes:

  • Acylation (Reaction with Carboxylic Acids to form Hydroxamates).[2]

  • Oxime Ligation (Reaction with Aldehydes/Ketones).[2]

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the solute's behavior.[2] Py-ONH₂ is almost exclusively supplied as a hydrochloride salt (


) to prevent oxidation and decomposition.[1][2]
The Solubility Paradox

The salt form is highly polar and crystalline, requiring high-dielectric solvents for dissolution. However, the coupling reaction requires the free base (


), which is significantly more lipophilic but prone to degradation.
Solvent ClassRepresentativeSolubility (HCl Salt)Solubility (Free Base)Suitability for Coupling
Polar Aprotic DMF, DMAc, NMPHigh (>100 mg/mL)HighStandard. Good for HATU/EDC chem.[1] Hard to remove.
Chlorinated DCM, ChloroformLow/InsolubleHighPoor for salt initiation.[2] Requires biphasic base wash.[2]
Ethers (Green) 2-MeTHF, CPMELowModerateExcellent for T3P coupling if salt is suspended or pre-neutralized.[1][2]
Esters EtOAc, IPMVery LowModerateIdeal for workup; usable for reaction only with T3P/Base slurries.[2]
Protic Water, MethanolHighHighSpecific. Used for Oxime ligation; incompatible with activated esters.[2]
The Alpha-Effect Consideration

The oxygen atom adjacent to the amine (


) exerts the alpha-effect , making Py-ONH₂ significantly more nucleophilic than a primary amine of similar pKa (~6.0).[1] This allows for rapid coupling but also increases the risk of over-acylation if highly reactive acyl chlorides are used in non-buffering solvents.[2]

Decision Framework: Solvent Selection

The choice of solvent is dictated by the electrophile (Coupling Partner).[2]

SolventSelection Start Coupling Partner Selection Acid Carboxylic Acid (R-COOH) Start->Acid Carbonyl Aldehyde/Ketone (R-CHO / R-COR') Start->Carbonyl Reagent Coupling Reagent? Acid->Reagent Solubility Substrate Solubility? Carbonyl->Solubility HATU HATU / EDC Reagent->HATU Standard R&D T3P T3P (Propylphosphonic Anhydride) Reagent->T3P Process/Green Solvent_DMF Solvent: DMF or NMP (Homogeneous Solution) HATU->Solvent_DMF Solvent_Green Solvent: EtOAc or 2-MeTHF (Slurry to Solution) T3P->Solvent_Green Aq_Soluble Water Soluble Solubility->Aq_Soluble Lipophilic Lipophilic Solubility->Lipophilic Buffer Solvent: Acetate Buffer (pH 4.5) Aq_Soluble->Buffer OrganicMix Solvent: MeOH/DCM or THF/Water (1:1) Lipophilic->OrganicMix

Figure 1: Decision tree for solvent selection based on electrophile type and process requirements.[1]

Protocol A: Hydroxamate Synthesis (Amide Coupling)

This protocol describes the coupling of Py-ONH₂ with a carboxylic acid.[1][2] We prioritize 2-MeTHF (2-Methyltetrahydrofuran) or EtOAc using T3P as the coupling agent.[1][2] This method avoids DMF (difficult removal) and maximizes yield by driving the equilibrium.[2]

Why T3P in EtOAc/2-MeTHF?
  • Solubility Management: While Py-ONH₂·HCl is insoluble in EtOAc, the addition of base (Pyridine or DIPEA) liberates the free base in situ, which immediately reacts with the activated acid.[2]

  • Workup Efficiency: T3P byproducts are water-soluble.[1][2] The reaction mixture can be washed with water/bicarb, and the organic layer concentrated directly.[2]

  • Safety: Avoids the explosion risks of HOBt and the toxicity of DMF.[2]

Experimental Procedure

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Py-ONH₂[1]·HCl (1.2 equiv)[1][2]

  • T3P (50% w/w in EtOAc) (1.5 equiv)[1][2]

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1][2]

  • Solvent: 2-MeTHF or EtOAc (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step:

  • Charge: To a reaction vessel equipped with a stir bar, add the Carboxylic Acid (1.0 equiv) and Py-ONH₂·HCl (1.2 equiv).[1][2]

  • Solvate: Add 2-MeTHF (or EtOAc).[1][2] Note: The mixture will likely be a suspension at this stage.

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 equiv) dropwise.

    • Observation: The suspension may thin out as the HCl is neutralized and the free amine enters solution.[2]

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes to control exotherm.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-12 hours.

    • Monitoring: Monitor by LCMS.[2] The peak for Py-ONH₂ (m/z ~128 for free base) should disappear.[1][2]

  • Workup (Self-Validating):

    • Add water (equal volume to solvent).[1][2] Stir vigorously for 10 mins.

    • Separate phases.[2]

    • Wash organic phase with 0.5M HCl (to remove excess pyridine/Py-ONH₂), then Sat.[1][2] NaHCO₃, then Brine.[2]

    • Dry over MgSO₄ and concentrate.[2]

Protocol B: Oxime Ligation (Click Chemistry)[1][2]

Reaction with aldehydes or ketones relies on acid catalysis to dehydrate the intermediate carbinolamine.[2] The Py-ONH₂·HCl salt provides its own acid source, but pH control is vital.[2]

The pH Sweet Spot
  • pH < 3: The amine is fully protonated (

    
    ) and non-nucleophilic.[1][2] Reaction stalls.
    
  • pH > 6: The carbonyl is not activated by protonation.[2] Reaction slows.

  • Optimal pH (4.0 - 5.0): Balances nucleophilicity of the amine and activation of the carbonyl.

Experimental Procedure

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[1][2]

  • Py-ONH₂[1]·HCl (1.1 - 1.5 equiv)[1][2]

  • Buffer: Sodium Acetate (NaOAc) or Pyridine[1][2]

  • Solvent: Methanol (MeOH) or MeOH/DCM (if lipophilic)[1][2]

Step-by-Step:

  • Dissolution: Dissolve the Aldehyde/Ketone in MeOH (0.1 M).

    • Modification: If the substrate is insoluble in MeOH, use a 1:1 mixture of DCM:MeOH.[2]

  • Reagent Addition: Add Py-ONH₂·HCl (1.2 equiv) directly as a solid.[1][2]

  • Buffering: Add Sodium Acetate (1.5 equiv) or Pyridine (1.5 equiv).

    • Check: Verify pH is approx 4-5 using wet pH paper.[1][2]

  • Reaction: Stir at Room Temperature.

    • Kinetics: Aldehydes react in <1 hour.[2] Ketones may require 4-16 hours or mild heating (40°C).[1][2]

  • Workup:

    • Evaporate volatiles (MeOH/DCM).[1][2]

    • Redissolve residue in EtOAc.[2]

    • Wash with water and brine.[2]

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion (Acylation) Salt insolubility preventing reaction.[1][2]Switch to DMF or increase base equivalents to ensure full deprotonation.
Low Conversion (Oxime) pH too low (too acidic) or too high.[1][2]Adjust to pH 4.5 using Acetate buffer.[2]
O- vs N- Acylation? N/A.The pyrazole Nitrogen (1-Me) is blocked.[1][2] Only the alkoxyamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) can react.[1][2]
Product degradation N-O bond cleavage.[2]Avoid strong reducing conditions (e.g., Zn/AcOH, Hydrogenation) during subsequent steps.[2]

References

  • Hydroxylamine Acidity & Reactivity

    • Properties of Hydroxylamine and derivatives.[2][3][4][5][6] Wikipedia.[2] Link[1][2]

    • pKa of O-substituted hydroxylamines.[1][2][3][7] NIH PubChem.[2] Link

  • Coupling Protocols (Amide/Hydroxamate)

    • T3P (Propylphosphonic Anhydride) in Organic Synthesis.[1][2] Organic-Chemistry.org.[2] Link

    • Solvent Selection for Peptide/Amide Coupling.[2][8] Peptide.com Application Notes.[2] Link

  • Oxime Ligation Conditions

    • Bioconjugation Techniques: Oxime Ligation.[2] ThermoFisher Scientific.[2] Link

  • Green Solvent Guides

    • Sanofi/Pfizer Solvent Selection Guide.[2] Royal Society of Chemistry.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists facing aqueous solubility challenges with O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists facing aqueous solubility challenges with O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine .

While small heterocyclic amines typically exhibit moderate hydrophilicity, the unique structural combination of a planar pyrazole ring and an O-alkyl hydroxylamine can lead to unpredictable solubility profiles, particularly at physiological pH. This guide synthesizes mechanistic theory with field-proven protocols to help you overcome these hurdles.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does the free base of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine exhibit poor solubility in neutral water? A1: The solubility of any compound is a thermodynamic competition between its crystal lattice energy and its solvation energy. The planar, aromatic nature of the pyrazole ring facilitates strong intermolecular


 stacking and hydrogen bonding, resulting in a highly stable crystal lattice[1]. At a neutral pH (7.4), the hydroxylamine group (typical 

~4.0–5.0) remains unprotonated. Without a formal ionic charge, the ion-dipole interactions with water are too weak to overcome the energetic penalty of disrupting the solid-state lattice[2].

Q2: Why is salt formation considered the gold standard for this specific molecule? A2: Salt formation fundamentally alters the physicochemical properties of the active pharmaceutical ingredient (API) without changing its covalent structure. By introducing a strong acid (e.g., Hydrochloric acid), the basic nitrogen of the hydroxylamine group is protonated. According to the


 rule of salt formation, a counterion must have a 

at least 2 to 3 units lower than the basic center of the drug to ensure complete ionization[3]. The resulting ionic state drastically increases the molecule's polarity and its dielectric interaction with the aqueous medium, exponentially increasing solubility[4].

Q3: If I cannot alter the pH or form a salt due to downstream assay restrictions, what are my alternatives? A3: If your assay requires the neutral free base, you must bypass the crystal lattice energy barrier using kinetic or thermodynamic formulation strategies. The two most reliable methods are:

  • Co-solvent Systems: Dissolving the compound in a low-dielectric, water-miscible solvent (like DMSO) first, then diluting into the aqueous buffer.

  • Macrocyclic Complexation: Using cyclodextrins (e.g., HP-

    
    -CD) to encapsulate the lipophilic pyrazole moiety, presenting a hydrophilic exterior to the aqueous bulk.
    

Part 2: Solubility Enhancement Workflows & Methodologies

Workflow Decision Tree

G Start Free Base Insoluble in Aqueous Buffer CheckpH Can the assay tolerate pH < 5.0 or Salt Forms? Start->CheckpH SaltForm Protocol A: Perform Salt Formation (HCl Salt) CheckpH->SaltForm Yes (Preferred) Cosolvent Protocol B: Co-solvent System (DMSO -> Buffer) CheckpH->Cosolvent No (Neutral pH required) Cyclodextrin Protocol C: Cyclodextrin Complexation (HP-β-CD) Cosolvent->Cyclodextrin Precipitation upon dilution

Decision matrix for selecting the optimal solubility enhancement strategy.

Protocol A: Hydrochloride Salt Generation (Self-Validating Method)

Use this protocol to permanently convert the free base into a highly water-soluble HCl salt.

Rationale: Pyrazoles are weakly basic, but the hydroxylamine nitrogen is more readily protonated. Using anhydrous HCl in an organic solvent forces the precipitation of the salt, driving the reaction to completion[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine free base in 2.0 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) in a dry, round-bottom flask. If insoluble, add anhydrous methanol dropwise until just dissolved.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.2 molar equivalents of a standardized solution of HCl in dioxane (e.g., 4M) dropwise under vigorous magnetic stirring.

  • Precipitation: A white precipitate (the hydrochloride salt) should form immediately. Allow the suspension to stir for 30 minutes at 0°C to ensure complete crystallization.

  • Isolation: Filter the precipitate under a vacuum using a Buchner funnel. Wash the filter cake with 2 x 1 mL of cold, anhydrous diethyl ether to remove unreacted free base and residual acid.

  • Drying & Validation: Dry the solid under a high vacuum for 4 hours.

    • Self-Validation Step: To confirm success, weigh 10 mg of the resulting solid and add 100 µL of deionized water. It should dissolve instantaneously to form a clear solution, confirming the disruption of the original crystal lattice[2].

Protocol B: Co-Solvent Dilution for In Vitro Assays

Use this protocol when the compound must be introduced to biological assays at physiological pH (7.4).

Rationale: DMSO acts as a powerful hydrogen-bond acceptor, breaking the intermolecular forces of the pyrazole free base. Rapid dilution into a buffer traps the molecule in a metastable aqueous state.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM to 50 mM stock solution of the free base in 100% molecular biology grade DMSO. Vortex until completely clear.

  • Aqueous Preparation: Warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C to increase the thermodynamic kinetic energy of the system.

  • Dilution: While vortexing the buffer vigorously, inject the DMSO stock solution directly into the center of the buffer vortex (do not let it run down the side of the tube).

  • Validation (Critical): Keep the final DMSO concentration

    
     1% (v/v) to prevent cellular toxicity.
    
    • Self-Validation Step: Analyze the final solution using Dynamic Light Scattering (DLS) or measure absorbance at 600 nm. A baseline reading confirms a true solution; elevated absorbance indicates colloidal aggregation or micro-precipitation.

Part 3: Quantitative Solubility Profiles

The following table summarizes the expected solubility parameters of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine across different formulations, demonstrating the quantitative impact of the protocols described above.

Formulation StateAqueous MediumFinal pHEstimated Solubility LimitPrimary Solubilization Mechanism
Free Base (Untreated) Deionized Water~7.0< 0.5 mg/mLNone (Lattice energy dominates)
Free Base 0.1 M HCl~1.0> 50 mg/mLIn situ protonation of hydroxylamine
HCl Salt (Protocol A) Deionized Water~4.5> 100 mg/mLIon-dipole interaction (High hydration energy)
1% DMSO Co-solvent (Protocol B) PBS Buffer7.4~2 - 5 mg/mLKinetic trapping / Dielectric modification
20% HP-

-CD Complex
PBS Buffer7.4~15 - 25 mg/mLHost-guest macrocyclic encapsulation

Part 4: Mechanism of Solvation Visualization

Understanding the thermodynamic shift from a solid-state free base to a solvated ion is critical for troubleshooting formulation failures.

Mechanism FB Free Base (High Lattice Energy) Acid Add Strong Acid (HCl, pKa < 0) FB->Acid Overcomes Lattice Salt Ionized Salt Form (Protonated) Acid->Salt Complete Ionization Solvated Aqueous Solvation (High Hydration Energy) Salt->Solvated Ion-Dipole Interactions

Thermodynamic pathway illustrating the transition from solid free base to aqueous solvate.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]

Sources

Optimization

Stability of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine free base vs hydrochloride

Welcome to the technical support guide for O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine and its hydrochloride salt. This resource is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine and its hydrochloride salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the stability and handling of these compounds.

Introduction: The Stability Dichotomy

A common challenge in synthetic chemistry is the management of reactive intermediates. O-alkylhydroxylamines are valuable reagents, but their stability can be a significant concern. This guide will explore the fundamental differences in stability between the free base and hydrochloride salt of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine, providing you with the knowledge to handle these reagents effectively and ensure the integrity of your experiments. The core principle is that the hydrochloride salt offers superior stability for storage and handling, while the free base is typically generated in situ for immediate use in reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in stability between O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine free base and its hydrochloride salt?

A1: The hydrochloride salt of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is significantly more stable than its free base form. The free base is prone to degradation, particularly through oxidation and disproportionation, which are common decomposition pathways for hydroxylamine derivatives. The protonation of the nitrogen atom in the hydrochloride salt prevents these degradation pathways, making it the preferred form for storage and handling.

Q2: Why is the free base of a hydroxylamine derivative less stable?

A2: The instability of hydroxylamine and its derivatives in their free base form is well-documented. The lone pair of electrons on the nitrogen atom makes the molecule susceptible to oxidation. Additionally, hydroxylamines can undergo self-oxidation-reduction (disproportionation) reactions. Factors such as exposure to air (oxygen), heat, and the presence of metal ions can catalyze this degradation.

Q3: How should I store O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine hydrochloride?

A3: Based on data for structurally similar compounds, it is recommended to store O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine hydrochloride in a cool, dry place, ideally at 2-8°C.[1][2] The container should be tightly sealed to protect it from moisture and air.

Q4: Can I store the free base of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine?

A4: It is strongly advised not to store the free base for any significant period. The free base should be generated immediately prior to its use in a reaction. If a solution of the free base is prepared, it should be used within a short timeframe and kept under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Q5: Does the pyrazole ring influence the stability of the molecule?

A5: The pyrazole ring is a robust aromatic heterocycle and is generally resistant to oxidation and reduction under typical reaction conditions.[3] However, it can be susceptible to ring-opening in the presence of strong bases or acids.[3][4] For the in situ generation of the free base using a mild base like sodium bicarbonate, the pyrazole ring is expected to remain stable.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine and its hydrochloride salt.

Problem Potential Cause(s) Recommended Solution(s)
Low or no reactivity of the hydroxylamine 1. Incomplete conversion of the hydrochloride salt to the free base. 2. Degradation of the free base after generation. 3. The hydrochloride salt was used directly in a reaction requiring the free base.1. Ensure an adequate amount of a suitable base (e.g., sodium bicarbonate) is used for the conversion. Monitor the pH of the aqueous layer to ensure it is basic. 2. Use the generated free base immediately. If a delay is unavoidable, keep the solution under an inert atmosphere and at a low temperature. 3. The free base is the reactive species in many reactions; ensure it is generated from the salt before proceeding.
Formation of unexpected byproducts 1. Degradation of the free base leading to side reactions. 2. Reaction with atmospheric oxygen. 3. Contamination of glassware with metal ions.1. Generate the free base in situ and use it promptly. 2. Perform the reaction under an inert atmosphere (nitrogen or argon). 3. Use clean, dry glassware. If metal catalysis is suspected to be an issue, consider using metal-scavenging agents or glassware treated to remove trace metals.
Difficulty in extracting the free base into an organic solvent 1. Insufficient basification of the aqueous layer. 2. Use of an inappropriate extraction solvent.1. Add more base to the aqueous solution to ensure complete deprotonation of the hydrochloride salt. 2. Ethyl acetate is a commonly used solvent for extracting O-alkylhydroxylamines.[5] Other solvents like dichloromethane or diethyl ether could also be effective.
The hydrochloride salt does not dissolve completely 1. The salt may have limited solubility in the chosen solvent.1. Consult solubility data if available. For generating the free base, the hydrochloride salt is typically dissolved in water before adding the base.

Experimental Protocols

Protocol 1: In Situ Generation of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine Free Base from its Hydrochloride Salt

This protocol describes a general method for the generation of the free base for immediate use in a subsequent reaction.

Materials:

  • O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or another suitable organic solvent

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Inert atmosphere (optional, but recommended)

Procedure:

  • Dissolution: Dissolve the O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine hydrochloride in a minimal amount of deionized water in a round-bottom flask or a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate to the dissolved salt with gentle swirling or stirring. Continue adding the base until the effervescence ceases and the aqueous layer is basic (test with pH paper).

  • Extraction: Add ethyl acetate to the mixture and shake the separatory funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Collect the organic layer. For quantitative recovery, the aqueous layer can be extracted two more times with ethyl acetate.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration: Filter the solution to remove the drying agent.

  • Use: The resulting solution contains the free base and should be used immediately in the next reaction step.

Visualizing Key Concepts

Stability Comparison

Stability cluster_Products Degradation Products Salt R-ONH3+ Cl- Base R-ONH2 Salt->Base  + Base - H2O, -Cl- Base->Salt  + HCl Degradation Oxidation/Decomposition Products Base->Degradation Spontaneous (Air, Heat, Metal Ions) Workflow Start Start: Hydrochloride Salt in Water AddBase Add Saturated NaHCO3 Solution Start->AddBase Extract Extract with Ethyl Acetate AddBase->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Filter Filter Dry->Filter End Solution of Free Base (Use Immediately) Filter->End

Caption: Workflow for the in-situ generation of the free base.

References

  • Mitsuya, M., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of Medicinal Chemistry, 59(24), 11047-11058. [Link]

  • ResearchGate. (n.d.). Effect of the acid and base on the pyrazole ring. [Link]

  • Noda, H., & Bode, J. W. (2014). Synthesis and chemoselective ligations of MIDA acylboronates with O-Me hydroxylamines. Chemical Science, 5(10), 4043-4047. [Link]

  • Alfa Aesar. (2025, December 22). N-Methylhydroxylamine hydrochloride - SAFETY DATA SHEET. [Link]

  • DC Fine Chemicals. (n.d.). 107183 - Hydroxylamine hydrochloride - Safety Data Sheet. [Link]

  • Noda, H., & Bode, J. W. (2014). Synthesis and chemoselective ligations of MIDA acylboronates with O-Me hydroxylamines. Chemical Science, 5(10), 4043-4047. [Link]

  • A. A. A. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2419-2428. [Link]

  • Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. [Link]

  • ResearchGate. (n.d.). Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. [Link]

  • Faisal, M., et al. (2025, June 27). Advances in Pyrazole Ring Formation and Their Methodologies: Review. Organic & Medicinal Chemistry International Journal, 3(4). [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine. [Link]

  • BuyersGuideChem. (n.d.). 1-Methyl-1H-pyrazol-4-amine hydrochloride. [Link]

  • IChemE. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]

  • G-Biosciences. (n.d.). Hydroxylamine·HCl. [Link]

Sources

Troubleshooting

Technical Support Center: pH Optimization for Hydroxylamine Condensation (Oxime Ligation)

Welcome to the Technical Support Center for oxime ligation chemistry. Hydroxylamine condensation with aldehydes or ketones is a premier bioorthogonal reaction used extensively in drug development, protein labeling, and m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxime ligation chemistry. Hydroxylamine condensation with aldehydes or ketones is a premier bioorthogonal reaction used extensively in drug development, protein labeling, and materials science. However, its kinetic efficiency is notoriously pH-dependent. This guide provides mechanistic insights, troubleshooting matrices, and self-validating protocols to help you navigate pH constraints and catalyst selection.

Mechanistic FAQs: The "Why" Behind pH Optimization

Q1: Why is the uncatalyzed oxime ligation optimal at pH 4.5, and why does it stall at extreme pH levels? Oxime formation requires a delicate thermodynamic balance between two opposing forces: nucleophilic attack and acid-catalyzed dehydration[1].

  • At low pH (< 3.0): The hydroxylamine derivative (typically possessing a pKa around 6.0) becomes fully protonated. This converts the active amine into an unreactive ammonium state, eliminating its nucleophilicity and halting the initial attack on the carbonyl[1].

  • At high pH (> 7.0): While the nucleophile is fully active, the subsequent dehydration of the tetrahedral carbinolamine intermediate requires protons. A lack of protons makes this dehydration the rate-limiting step, causing the reaction to stall[1]. Therefore, pH 4.5 strikes the optimal balance: it maintains a sufficient pool of unprotonated nucleophile while providing enough protons to drive the dehydration step[1].

Q2: How do nucleophilic catalysts like aniline alter the pH landscape? Aniline accelerates the reaction by bypassing the slow, direct attack of the hydroxylamine on the carbonyl. It reacts with the aldehyde/ketone to form a highly reactive protonated Schiff base intermediate[2]. This intermediate is significantly more electrophilic than the parent carbonyl, drastically lowering the activation energy for the subsequent hydroxylamine attack[2]. At pH 4.5, 100 mM aniline can increase reaction rates up to 400-fold[1].

Q3: My target protein precipitates at pH 4.5. Can I perform oxime ligation at physiological pH (7.0)? Yes, but standard aniline is highly inefficient at neutral pH due to its low solubility and suboptimal pKa[2]. For pH 7.0 reactions, substituted anilines with electron-donating groups are required. p-Phenylenediamine (pPDA) is a superior catalyst for neutral conditions; at just 2 mM, it achieves rates 120-fold faster than the uncatalyzed reaction and 19-fold faster than equivalent aniline-catalyzed reactions at pH 7.0[3].

Mechanism A pH < 3.0 Hydroxylamine Protonated D Nucleophilic Attack Fails A->D Loss of Nucleophilicity B pH 4.0 - 5.0 Optimal Balance E Rapid Oxime Formation B->E Efficient Catalysis C pH > 7.0 Slow Dehydration F Tetrahedral Intermediate Stalls C->F Lack of Protons

Fig 1: Mechanistic causality of pH dependence in oxime ligation.

Quantitative Catalyst Performance

The following table synthesizes the kinetic performance of various catalytic systems to aid in experimental design.

Catalyst SystemOperating pHTypical ConcentrationRelative Rate EnhancementPrimary Application
None (Baseline) 4.5N/A1xAcid-stable, low-complexity peptides
Aniline 4.510-100 mM~400xStandard protein conjugation[1]
Aniline 7.0100 mM~40xMild bioconjugation (slow)[1]
p-Phenylenediamine 7.02-10 mM>700x (19x over aniline)Acid-sensitive biologics, low conc.[3]
m-Phenylenediamine 7.0Up to 900 mMHighHigh-concentration neutral ligation[2]

Troubleshooting Matrix

SymptomRoot Cause AnalysisCorrective Action
Reaction stalls at pH 7.0 The dehydration step is rate-limiting, and standard aniline is an inefficient catalyst at neutral pH[1],[3].Switch catalyst to p-phenylenediamine (pPDA) at 2-10 mM[3]. Ensure buffer contains no competing primary amines (e.g., avoid Tris).
Catalyst precipitation Aniline has a strict aqueous solubility limit of ~100 mM[2].Add 5-10% DMSO to the buffer, or switch to the highly water-soluble m-phenylenediamine (mPDA)[2].
Loss of conjugate over time While oximes are highly stable, they remain susceptible to acid-catalyzed hydrolysis under prolonged acidic exposure[4].Shift the final storage buffer to pH 7.0–8.0 immediately after conjugation, or lyophilize the product[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Standard Acidic Oxime Ligation (pH 4.5)

Best for acid-stable proteins and peptides.

  • Buffer Preparation: Prepare a 100 mM sodium acetate buffer. Adjust strictly to pH 4.5. Causality: This pH maximizes the unprotonated hydroxylamine pool while retaining enough protons for intermediate dehydration[1].

  • Catalyst Activation: Dissolve aniline to a final concentration of 100 mM in the buffer[5]. Note: If solubility is poor, pre-dissolve aniline in 5% DMSO before adding to the aqueous buffer.

  • Substrate Addition: Add the carbonyl-containing biomolecule (e.g., 10–50 µM) to the catalytic buffer[5].

  • Self-Validation Checkpoint 1 (Schiff Base Formation): Incubate for 15 minutes. Take a 1 µL aliquot and analyze via LC-MS. You must observe a mass shift corresponding to the biomolecule + aniline Schiff base intermediate. If this mass is absent, the carbonyl is sterically hindered or degraded, and the reaction will fail.

  • Ligation: Add the aminooxy-functionalized probe in a 10- to 20-fold molar excess.

  • Self-Validation Checkpoint 2 (Product Formation): Monitor via LC-MS at 1 hour and 4 hours. The Schiff base mass should cleanly transition to the final oxime mass.

  • Quenching: Purify immediately via SEC (Size Exclusion Chromatography) or dialysis into a pH 7.4 PBS buffer to prevent acid-catalyzed hydrolysis[4].

Protocol B: Neutral pH Ligation for Sensitive Biologics (pH 7.0)

Best for antibodies, fragile enzymes, and live-cell labeling.

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer at pH 7.0[5]. Do not use amine-containing buffers.

  • Catalyst Activation: Add p-phenylenediamine (pPDA) to a final concentration of 10 mM[3].

  • Substrate Addition: Combine the carbonyl-containing protein (e.g., 10 µM) and the aminooxy probe (e.g., 50 µM) in the buffer[5].

  • Self-Validation Checkpoint: Because pPDA accelerates the reaction 120-fold over uncatalyzed conditions at pH 7.0[3], take an LC-MS aliquot at 30 minutes. You should observe >50% conversion to the oxime product. If conversion is <10%, verify that the pH has not drifted and that the pPDA stock was freshly prepared (pPDA oxidizes rapidly in air).

  • Purification: Desalt the conjugate to remove the pPDA catalyst and excess probe.

Workflow Step1 Assess Biomolecule Stability Cond1 Stable at pH 4.5? Step1->Cond1 PathA Use Acetate Buffer (pH 4.5) 100 mM Aniline Catalyst Cond1->PathA Yes PathB Use Phosphate Buffer (pH 7.0) 10 mM p-Phenylenediamine Cond1->PathB No Step2 Incubate & Validate via LC-MS PathA->Step2 PathB->Step2

Fig 2: Decision matrix for selecting optimal pH and catalyst in oxime bioconjugation.

References

  • Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: nih.gov URL: [Link]

  • Title: Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines Source: acs.org URL: [Link]

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: scispace.com URL: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

Executive Summary Researchers utilizing Py-ONH₂ typically employ it for oxime ligation (bioconjugation) or as a building block for PROTAC linkers . While the pyrazole moiety improves solubility and physicochemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Researchers utilizing Py-ONH₂ typically employ it for oxime ligation (bioconjugation) or as a building block for PROTAC linkers . While the pyrazole moiety improves solubility and physicochemical properties, the unreacted alkoxyamine (


) is a potent nucleophile. Failure to remove it leads to:
  • LC-MS Ion Suppression: The basic amine competes for ionization.

  • False Positives: Interference in biological assays via non-specific Schiff base formation with cellular carbonyls.

  • Stability Issues: Gradual degradation of the target product via trans-oximization.

This guide details three self-validating protocols to remove excess Py-ONH₂, prioritized by scale and product chemistry.

Module 1: Cation Exchange Chromatography (SCX)

The "Pass-Through" Method (Best for Oxime/Amide Products)

Logic: The primary differentiation between Py-ONH₂ and its reaction products (oximes or amides) is basicity .

  • Py-ONH₂: The alkoxyamine nitrogen has a pKa

    
     4.6. It is protonated and cationic at pH < 4.
    
  • Oxime Product: The nitrogen lone pair participates in the

    
    -system (
    
    
    
    ). The pKa drops to
    
    
    1-2. It remains neutral at pH 3-4.
  • Amide Product: Neutral.

The Workflow: We use a Strong Cation Exchange (SCX) cartridge in "Catch-and-Hold" mode. The reagent sticks; the product flows through.

Protocol: Solid-Phase Extraction (SPE)
StepActionTechnical Rationale
1. Condition Flush SCX cartridge (e.g., propylsulfonic acid silica) with MeOH, then 5% acetic acid in MeOH.Activates sulfonic acid sites (

).
2. Load Acidify reaction mixture to pH ~3 (using acetic acid) and load onto the cartridge.Protonates Py-ONH₂ (

), ensuring it binds to the resin.
3. Elute Collect the flow-through using MeOH or MeCN.The neutral product does not interact with the resin and elutes immediately.
4. Wash Wash cartridge with 2 column volumes of MeOH.Recovers any product loosely held in the void volume.
5. Verify Spot flow-through on TLC (stain with Ninhydrin or KMnO₄).Py-ONH₂ (basic) would stain; its absence confirms removal.

Visualization: The SCX Separation Logic

SCX_Workflow cluster_legend Mechanism Start Crude Mixture (Product + Py-ONH2) Acidify Acidify to pH 3 (Protonation) Start->Acidify SCX_Col SCX Cartridge (Sulfonic Acid) Acidify->SCX_Col Load Trapped TRAPPED: Py-ONH3+ binds to Resin SCX_Col->Trapped Ionic Interaction Eluted ELUTED: Neutral Product (Oxime/Amide) SCX_Col->Eluted Flow Through

Caption: Separation of basic Py-ONH₂ from neutral products using Strong Cation Exchange (SCX) chromatography.

Module 2: Chemical Scavenging

The "Chemo-Selective" Method (Best for High-Throughput Screening)

Logic: If the product is not an oxime (e.g., an amide coupling), you can use a polymer-supported aldehyde to covalently trap the unreacted alkoxyamine.

  • Warning: If your product is an oxime, avoid this method. The scavenger resin (excess aldehyde) can compete for the alkoxyamine moiety, potentially reversing your reaction (Trans-oximization).

Reagent: Polymer-supported Benzaldehyde (PS-Benzaldehyde) or Isocyanate resins.

Protocol: Batch Mode Scavenging
  • Calculate Load: Assume 1.5 - 2.0 equivalents of unreacted Py-ONH₂ remain. Use 3-4 equivalents of PS-Benzaldehyde resin relative to the excess reagent.

  • Incubation: Add resin directly to the reaction vial.

  • Agitation: Shake gently at Room Temperature (RT) for 2–4 hours.

    • Tip: Add a catalytic amount of aniline (10 mM) to accelerate the scavenging capture if the solvent is aqueous/buffer [1].

  • Filtration: Filter through a frit or use a magnetic separator (if using magnetic beads).

  • Result: The filtrate contains the pure product; the Py-ONH₂ is covalently bound to the beads.

Module 3: Liquid-Liquid Extraction (LLE)

The "Bulk Scale" Method (Best for >1g Synthesis)

Logic: Py-ONH₂ is a polar molecule, particularly when protonated. The pyrazole ring provides some organic solubility, but the protonated alkoxyamine (


) is highly water-soluble.
Protocol: The pH Toggle
PhaseCompositionTarget Behavior
Organic Phase EtOAc or DCM (containing product)Product (Oxime) remains in organic layer.
Aqueous Wash 1 0.5 M HCl or Citric Acid (pH 2-3)CRITICAL STEP: Py-ONH₂ is protonated and pulled into the aqueous phase.
Aqueous Wash 2 BrineRemoves residual water/acid.

Troubleshooting the Partition:

  • Issue: If Py-ONH₂ is not fully removed.

  • Fix: The pyrazole ring (

    
    ) and alkoxyamine (
    
    
    
    ) can form a "buffered" system. Ensure the aqueous wash is significantly acidic (pH < 2) to fully protonate both nitrogen centers, maximizing water solubility [2].

Decision Matrix: Which Method to Choose?

Decision_Matrix Start Select Purification Method Q1 Is the Product an Oxime? Start->Q1 Scale Reaction Scale? Q1->Scale Yes (Oxime) Method_Scav METHOD 2: Aldehyde Resin (High Throughput) Q1->Method_Scav No (Amide/Other) Method_SCX METHOD 1: SCX Cartridge (Recommended) Scale->Method_SCX < 100 mg Method_LLE METHOD 3: Acid Extraction (Low Cost) Scale->Method_LLE > 1 gram

Caption: Decision tree for selecting the optimal purification strategy based on product chemistry and scale.

Frequently Asked Questions (FAQ)

Q1: I used the SCX method, but my product yield is low. Where is it?

  • Diagnosis: Your product might contain a basic motif (e.g., a pyridine, secondary amine, or another pyrazole elsewhere in the structure) that caused it to stick to the SCX resin.

  • Solution: Switch to a "Catch-and-Release" protocol. Load at pH 3 (both stick). Wash with MeOH. Elute with 2M Ammonia in MeOH. The Py-ONH₂ and product will co-elute, but you can then rely on HPLC. Alternatively, use Reverse Phase SPE (C18) . The Py-ONH₂ is very polar and will elute in the void/aqueous wash, while the more hydrophobic product retains.

Q2: Can I use standard silica flash chromatography?

  • Answer: Yes, but it is often difficult. Py-ONH₂ streaks on silica due to its basicity.

  • Modification: Add 1% Triethylamine (TEA) to your eluent to tighten the amine bands, or use amine-functionalized silica. However, SCX is far superior for separation efficiency.

Q3: Why does Py-ONH₂ show up as a "ghost peak" in my LC-MS blank?

  • Answer: Alkoxyamines are "sticky" in LC systems and can form oximes with trace aldehydes in solvents (e.g., formaldehyde in low-quality MeOH). Ensure you are using LC-MS grade solvents and flush the injector needle with a weak acid wash.

References

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Oxime Bond Formation. BenchChem Technical Support.

  • Thermo Fisher Scientific. (2025). SOLA Solid-Phase Extraction (SPE) cartridges and plates—Preventing sample failures.[3]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Pyrazole Hydroxylamine Salts

Role: Senior Application Scientist Subject: Troubleshooting, Stability, and Safe Handling Protocols Case ID: PYR-HYD-001[1] Introduction You are likely reading this because your yield has plummeted, your solid has turned...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Subject: Troubleshooting, Stability, and Safe Handling Protocols Case ID: PYR-HYD-001[1]

Introduction

You are likely reading this because your yield has plummeted, your solid has turned into a sticky oil, or your mass balance is drifting wildly on the scale.[1] Pyrazole hydroxylamine salts are critical intermediates in the synthesis of agrochemicals (e.g., succinate dehydrogenase inhibitors) and pharmaceuticals.[1] However, they are chemically "bipolar": valuable for their N-O functionality but notoriously difficult due to deliquescence (absorbing moisture until they dissolve) and thermal instability .[1]

This guide is not a generic safety sheet. It is a field-manual designed to stabilize your workflow, ensure stoichiometric accuracy, and prevent thermal runaways.[1]

Module 1: Storage & Intake (The First Line of Defense)

Q: My material arrived clumped. How do I store it to prevent further degradation?

The Scientist’s Insight: Hygroscopicity is not just a physical nuisance; it is a chemical hazard. Water absorption lowers the lattice energy, making the salt more susceptible to hydrolysis. Furthermore, localized hydrolysis releases the free hydroxylamine base, which is significantly less stable than the salt and prone to disproportionation.

Protocol: The "Double-Barrier" System Never trust the original vendor packaging once opened.

  • Primary Container: Transfer salts to amber glass vials with Teflon-lined caps. Avoid metal caps (iron/rust catalyzes decomposition).[1]

  • Secondary Environment: Place the vial inside a vacuum desiccator containing phosphorus pentoxide (

    
    ) or high-grade indicating silica gel.
    
  • Atmosphere: Purge the headspace with Argon (heavier than air) rather than Nitrogen before sealing.

Module 2: Handling & Weighing (The Operational Zone)

Q: The mass keeps increasing while I weigh the sample. How do I get an accurate measurement?

The Scientist’s Insight: If you are weighing a hygroscopic salt on an open balance pan, you are weighing water, not reagent.[1] This leads to under-loading your reaction (limiting reagent error).[1] You must use the Weighing by Difference method.[2][3]

Protocol: Weighing by Difference

StepActionRationale
1 Equilibrate Bring the desiccator to room temperature before opening.
2 Tare Total Place the capped weighing bottle containing the bulk solid on the balance. Record Mass (

).[1]
3 Transfer Remove the bottle, open it, and pour/spatula the estimated amount into your reaction vessel. Do not weigh the reaction vessel.
4 Re-weigh Immediately recap the weighing bottle and place it back on the balance. Record Mass (

).[1]
5 Calculate

Module 3: Drying & Purification (The "Sticky" Situation)

Q: Can I heat the salt to dry it out?

The Scientist’s Insight: ABSOLUTELY NOT. Hydroxylamine salts are energetic. Heating them, especially when solvated or impure, can trigger an autocatalytic decomposition (thermal runaway).[1] The N-O bond is weak (


); thermal energy can cleave this, releasing 

,

, and massive heat.[1]

Visual Guide: Safe Drying Decision Tree

DryingProtocol Start Material is Wet/Clumped CheckSolvent Is it wet with Water or Organic Solvent? Start->CheckSolvent WaterWet Water Wet CheckSolvent->WaterWet Aqueous OrgWet Organic Solvent Wet CheckSolvent->OrgWet Volatile Organic Action1 Do NOT Heat > 40°C Risk of Explosion WaterWet->Action1 VacDes Vacuum Desiccator (Room Temp, <10 mbar) OrgWet->VacDes Preferred Azeotrope Azeotropic Drying (Toluene/Rotovap < 35°C) OrgWet->Azeotrope If stable Action1->VacDes Desiccant Agent: P2O5 (Acidic salts) KOH (Basic salts) VacDes->Desiccant

Figure 1: Decision matrix for drying sensitive hydroxylamine salts.[1] Note the strict prohibition on high heat.

Correct Drying Protocol:

  • Vessel: Use a vacuum drying pistol or a high-quality desiccator.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) for hydrochloride salts. Avoid KOH for acidic salts as it may release the free base.
    
  • Time: Dry to constant weight at Ambient Temperature . Do not use an oven.

Module 4: Reaction Troubleshooting (The Chemistry)

Q: My cyclization reaction yield is low (30-40%). Is the salt to blame?

The Scientist’s Insight: Water is a nucleophile. In pyrazole synthesis (often involving cyclization of hydrazines/hydroxylamines with 1,3-dicarbonyls), water competes with the hydroxylamine nitrogen.[1] Furthermore, if you are running a metal-catalyzed coupling (e.g., Ullmann or Buchwald), water can poison the catalyst or hydrolyze the halide partner.[1]

Stoichiometry Correction Calculation: If you cannot dry the salt perfectly, you must quantify the water (Karl Fischer titration) and adjust the molecular weight used in your calculations.


[1]

Visual Guide: The Water Interference Pathway

ReactionInterference Salt Pyrazole-NH-OH • HCl PathA Path A: Desired Cyclization/Coupling Salt->PathA Dry Conditions Water H2O (Contaminant) PathB Path B: Hydrolysis (Side Product) Water->PathB Nucleophilic Attack Electrophile Electrophile (e.g., Diketone/Halide) Electrophile->PathA Electrophile->PathB Product Target Pyrazole PathA->Product Waste Ring Opening / Decomposition PathB->Waste

Figure 2: Mechanistic interference of water in pyrazole functionalization.[1] Water acts as a competitive nucleophile.

Module 5: Safety & Disposal (The "Don't Explode" Section)

Q: Are these salts shock sensitive?

The Scientist’s Insight: While the salts are generally more stable than the free base, they are still energetic materials. The N-O bond possesses high potential energy.

  • Metal Incompatibility: Never use metal spatulas (especially iron or rusty steel) with these salts. Transition metals catalyze the disproportionation of hydroxylamines, potentially leading to rapid gas evolution (

    
    , 
    
    
    
    ).[1]
  • Base Warning: Adding strong base to the salt generates the free hydroxylamine. If this is done in the absence of a solvent or cooling, the free base can decompose explosively.

Disposal Protocol:

  • Dilution: Dissolve the salt in a large excess of water.

  • Quenching: Slowly treat with dilute sodium hypochlorite (bleach) or mild reducing agent (depending on specific waste stream SOPs) to decompose the N-O functionality under controlled conditions.

  • Never throw solid hydroxylamine salts into a general organic waste bin (flammability hazard).

References

  • Bretherick's Handbook of Reactive Chemical Hazards . Hydroxylamine salts: Thermal instability and decomposition hazards.[4][5] (Standard reference for N-O bond safety). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. (Techniques for drying hygroscopic organic salts).

  • Cisneros, L., et al. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research. (Detailed DSC and thermal data on hydroxylamine derivatives). [1]

  • University of Bristol School of Chemistry. Weighing by Difference Protocol. (Standard analytical chemistry technique for hygroscopic materials).[1][6]

Sources

Optimization

Technical Support Center: O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine

Welcome to the technical support center for O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we address potential challenges related to its stability and decomposition, offering scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine?

A1: The primary stability concerns for O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine stem from the inherent reactivity of the hydroxylamine functional group. Hydroxylamines are known to be susceptible to thermal decomposition and can be sensitive to pH and the presence of oxidizing or reducing agents.[1][2][3][4] The pyrazole ring itself is generally stable, but the overall stability of the molecule is dictated by the lability of the N-O bond in the hydroxylamine moiety.[5][6][7][8]

Q2: What are the likely decomposition products of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine under typical experimental conditions?

A2: Based on the known decomposition pathways of hydroxylamines, several products can be anticipated.[1][9] The primary decomposition is likely to proceed through cleavage of the N-O bond, which can lead to the formation of (1-methyl-1H-pyrazol-4-yl)methanol and potentially ammonia or nitrogen-containing species. Under oxidative conditions, one might observe the formation of the corresponding oxime or aldehyde.

A proposed decomposition pathway is illustrated below:

DecompositionPathway A O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine B (1-methyl-1H-pyrazol-4-yl)methanol A->B N-O bond cleavage (Reductive/Hydrolytic) C Ammonia (NH3) A->C N-O bond cleavage E 1-methyl-1H-pyrazole-4-carbaldehyde oxime A->E Oxidation D 1-methyl-1H-pyrazole-4-carbaldehyde E->D Hydrolysis

Caption: Proposed decomposition pathways of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine.

Q3: How can I monitor the decomposition of my compound during an experiment?

A3: Several analytical techniques can be employed to monitor the decomposition. High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for separating and quantifying the parent compound and its degradation products.[10][11] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the sample's purity. For structural elucidation of unknown decomposition products, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[12]

Q4: What are the optimal storage conditions for O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine to minimize degradation?

A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place.[13] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Given the thermal sensitivity of hydroxylamines, refrigeration (2-8 °C) is recommended.[13] Avoid exposure to acidic or basic conditions, as these can catalyze decomposition.[2][14]

Troubleshooting Guide

Issue 1: Unexpected peaks in my HPLC chromatogram.
  • Symptoms: Multiple peaks are observed in the HPLC analysis of a sample that was initially pure.

  • Possible Cause: Decomposition of the O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine has occurred. The additional peaks likely correspond to the degradation products mentioned in FAQ 2 .

  • Troubleshooting Steps:

    • Analyze the Mobile Phase: Ensure the mobile phase is not acidic or basic, as this can cause on-column degradation. A neutral pH is generally preferred.

    • Check Sample Preparation: Avoid prolonged storage of the sample in solution before injection. Prepare samples fresh and keep them cool.

    • Investigate Experimental Conditions: If the sample was subjected to elevated temperatures, harsh pH, or oxidizing/reducing agents during an experiment, decomposition is highly probable.

    • Identify the Peaks: Use a Diode Array Detector (DAD) to obtain UV spectra of the unknown peaks, which may aid in their identification. For definitive identification, collect the fractions corresponding to the unknown peaks and analyze them by MS and NMR.

Issue 2: Low yield or incomplete reaction in a synthesis involving O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine.
  • Symptoms: The desired product is obtained in a lower-than-expected yield, or the reaction does not go to completion.

  • Possible Cause: The hydroxylamine reactant may have degraded either before or during the reaction. The reactivity of the hydroxylamine can also be influenced by the reaction conditions.

  • Troubleshooting Steps:

    • Verify Reactant Purity: Before starting the reaction, confirm the purity of the O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine using a suitable analytical method like HPLC or NMR.

    • Optimize Reaction Temperature: Hydroxylamines can be thermally labile.[1][15] If the reaction is run at an elevated temperature, consider lowering it and extending the reaction time.

    • Control pH: The nucleophilicity of the hydroxylamine is pH-dependent. Ensure the reaction pH is optimal for the desired transformation. For reactions where the hydroxylamine acts as a nucleophile, slightly basic conditions may be favorable, but strong bases can cause decomposition.[16]

    • Inert Atmosphere: If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Decomposition Monitoring

This protocol provides a general method for the analysis of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine and its potential decomposition products.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Note: This method may require optimization depending on the specific decomposition products formed.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study can help identify potential degradation pathways and the stability-indicating nature of the analytical method.

ForcedDegradation cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C in solution) A->E F Photolytic Degradation (e.g., UV light exposure) A->F G Withdraw samples at defined time points B->G C->G D->G E->G F->G H Neutralize (if necessary) and dilute G->H I Analyze by HPLC-UV/MS H->I

Caption: Workflow for a forced degradation study.

References

  • Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide - Benchchem.
  • 1-METHYL-1H-PYRAZOL-4-YLAMINE synthesis - chemicalbook.
  • O-((1-Methyl-1H-pyrazol-3-yl)methyl)hydroxylamine - ChemScene.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI.
  • O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine | C23H21N3O | CID - PubChem.
  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc - IChemE.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed.
  • Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps - ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
  • Synthesis of Hydroxylammonium Nitrate and Its Decomposition over Metal Oxide/Honeycomb Catalysts - MDPI.
  • 20 questions with answers in HYDROXYLAMINES | Science topic - ResearchGate.
  • Hydroxylamine hydrochloride - PENTA.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base.
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews.
  • 1-Methyl-1H-pyrazol-4-amine AldrichCPR | Sigma-Aldrich.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.
  • HYDROXYLAMINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET - Techno PharmChem.
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC.
  • Hydroxylamine - Wikipedia.
  • Decomposition Pathways for Aqueous Hydroxylammonium Nitrate Solutions: a DFT Study.
  • Hydroxylamine hydrochloride MSDS - Actylis Lab Solutions.
  • Analytical method development, validation and forced degradation studies of lansoprazole by rp-hplc - SciSpace.

Sources

Troubleshooting

Technical Support Center: Purification of Pyrazole Oxime Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of pyrazole oximes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation of pyrazole oximes. These intermediates are critical in the development of kinase inhibitors, acaricides, and novel agrochemicals. However, their purification is notoriously difficult due to two main factors: the presence of E/Z geometric isomers and the dual hydrogen-bonding nature of the oxime and pyrazole moieties, which leads to severe streaking on silica gel.

This guide provides field-proven methodologies, troubleshooting FAQs, and validated protocols to ensure high-purity isolation.

Section 1: Troubleshooting Guides & FAQs

Q1: My pyrazole oxime streaks heavily on normal-phase silica gel, leading to poor recovery and co-elution of impurities. How do I resolve this? Causality & Solution: Pyrazole oximes possess both a weakly basic pyrazole nitrogen and a highly polar, hydrogen-bonding oxime hydroxyl group (-C=N-OH). This amphoteric-like behavior causes strong, non-specific interactions with the acidic silanol groups on standard silica gel. To suppress this, you must deactivate the silica. If the basicity of the pyrazole dominates, add 0.5% - 1.0% triethylamine (TEA) to your mobile phase. TEA aggressively competes for the acidic silanol sites, preventing the pyrazole nitrogens from binding irreversibly. Conversely, if the oxime's acidity is causing tailing, adding 1% glacial acetic acid can sharpen the peaks. Always pre-equilibrate your column with the modifier-containing solvent before loading your sample.

Q2: I am getting a mixture of E and Z isomers. How can I successfully separate them using column chromatography? Causality & Solution: The condensation of hydroxylamine with a pyrazole carbaldehyde or ketone typically yields a mixture of E and Z isomers 1[1]. Because their polarities are often nearly identical, standard gradients of Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate 2[2] usually result in co-elution. Field-proven insight: Switch your selectivity. Halogenated solvents often provide superior resolution for oxime isomers due to dipole-dipole interactions. Using Dichloromethane (DCM) with a low percentage of a polar modifier can exploit the slight steric differences between the E (anti) and Z (syn) configurations 3[3]. Post-separation, their identities can be confirmed via 2D NOESY NMR or by noting that the 13C-NMR resonance for the hydroxyimino carbon in E-isomers generally appears downfield compared to Z-isomers 4[4].

Q3: My crude mixture contains unreacted hydrazine and regioisomeric pyrazoles from the initial Knorr synthesis. Should I load this directly onto the column? Causality & Solution: No. Loading crude Knorr synthesis mixtures directly onto silica reduces column capacity and complicates oxime separation. Unreacted hydrazines and pyrazoline intermediates will co-elute or irreversibly bind to the silica. Implement an acid-base extraction pre-purification step. Pyrazoles are weakly basic and can be protonated by dilute acids (e.g., 1 M HCl), allowing them to partition into the aqueous phase while neutral organic impurities remain in the organic layer. Basifying the aqueous layer then regenerates the free pyrazole for clean extraction 5[5].

Section 2: Quantitative Data & Solvent Selection

To facilitate rapid method development, the following table summarizes the performance of various solvent systems for pyrazole oxime purification based on empirical lab data.

Solvent System (v/v)Approx. ∆Rf (E vs Z)Streaking MitigationBest Application Use Case
Petroleum Ether / EtOAc (3:1)< 0.05LowFast filtration of non-polar impurities prior to fine separation.
DCM / MeOH (98:2)0.10 - 0.15ModerateResolving tight E/Z isomer bands via dipole interactions.
Hexane / EtOAc / TEA (70:29:1)0.05 - 0.10ExcellentHighly basic pyrazole moieties; completely prevents tailing.
Toluene / Acetone (9:1)> 0.15GoodComplex mixtures where aliphatic/halogenated solvents fail.
Section 3: Standard Operating Procedures (SOPs)
Protocol 1: Pre-Chromatography Acid-Base Extraction

Purpose: To remove unreacted hydrazines and non-basic byproducts prior to silica gel loading to protect column integrity 5[5].

  • Dissolution: Dissolve the crude pyrazole oxime reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (20 mL/g of crude).

  • Acidic Wash: Transfer to a separatory funnel and wash with an equal volume of 1 M HCl. The weakly basic pyrazole partitions into the aqueous layer.

  • Separation: Drain the lower aqueous layer (if using DCM) or collect the upper aqueous layer (if using EtOAc). Wash the organic layer once more with 1 M HCl and combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH dropwise under continuous stirring until the pH reaches 8-9 (verify with pH paper).

  • Recovery: Extract the newly precipitated free pyrazole oxime with fresh DCM (3 x 20 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: High-Resolution Isocratic Column Chromatography for E/Z Separation

Purpose: Isolation of pure E and Z isomers 4[4].

  • Column Preparation: Select a high-quality silica gel (230-400 mesh for flash chromatography). Pack the column using a slurry method with the chosen isocratic mobile phase (e.g., DCM/EtOAc 95:5).

  • Deactivation (Optional): If streaking was observed on TLC, pass 2 column volumes (CV) of mobile phase containing 1% Triethylamine through the bed, followed by 1 CV of standard mobile phase.

  • Sample Loading: Dissolve the pre-purified extract in the absolute minimum volume of DCM. Apply evenly to the top of the silica bed.

  • Elution: Elute isocratically. Do not use a steep gradient, as the ∆Rf between E and Z isomers is typically very small.

  • Fraction Collection & Analysis: Collect small fractions (e.g., 10 mL for a 50 g column). Spot every third fraction on a TLC plate and develop multiple times (multi-elution TLC) to artificially increase the separation distance of the isomers.

  • Pooling: Pool fractions containing the pure E isomer and Z isomer separately. Concentrate in vacuo.

Section 4: Visual Workflows

PurificationWorkflow Start Crude Pyrazole Oxime Reaction Mixture PrePurify Acid-Base Extraction (Remove Hydrazines) Start->PrePurify TLC TLC Analysis (Check E/Z Ratio & Streaking) PrePurify->TLC Decision1 Is Streaking Present? TLC->Decision1 FixStreak Add 1% Et3N or AcOH to Mobile Phase Decision1->FixStreak Yes Decision2 Are E/Z Isomers Co-eluting? Decision1->Decision2 No FixStreak->Decision2 Optimize Use DCM/EtOAc or Isocratic Elution Decision2->Optimize Yes Column Silica Gel Column Chromatography Decision2->Column No Optimize->Column Pure Pure E and Z Isomers Isolated Column->Pure

Troubleshooting workflow for the purification and E/Z separation of pyrazole oximes.

References
  • 1 - Benchchem 2.2 - MDPI 3.3 - PMC 4.4 - Maynooth University

  • 5 - Benchchem

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Pyrazole Hydroxylamine Coupling

Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we understand that coupling sterically hindered substrates can be a significant bottleneck in drug discovery a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we understand that coupling sterically hindered substrates can be a significant bottleneck in drug discovery and development. This guide provides in-depth troubleshooting advice and field-proven protocols to address issues specifically related to the steric challenges in pyrazole hydroxylamine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of steric hindrance in pyrazole hydroxylamine coupling?

Steric hindrance in this context arises from the spatial bulk of substituents on one or both coupling partners, which physically impedes the approach of the reactants to the catalyst's coordination sphere. The primary sources are:

  • On the Pyrazole Ring: Bulky groups at the C3 or C5 positions (adjacent to the coupling nitrogen) create a "blocking" effect. The larger these groups are, the more difficult it is for the nitrogen atom to coordinate with the metal catalyst and subsequently for the final bond to form.

  • On the Hydroxylamine or its Aryl Partner: For N-aryl hydroxylamines, ortho-substituents on the aryl ring are a major source of steric clash. These groups can prevent the aryl halide from effectively undergoing oxidative addition to the catalyst or hinder the final reductive elimination step.[1]

This spatial crowding increases the activation energy of key steps in the catalytic cycle, slowing down the reaction or preventing it from proceeding altogether.[2]

Q2: How can I diagnose if low yield is due to steric hindrance versus other common issues?

Differentiating the root cause of a failed reaction is critical. Here’s a systematic approach to diagnose the problem:

  • Run a Control Reaction: Attempt the coupling with less-hindered analogues of your substrates (e.g., a pyrazole without bulky C3/C5 substituents or an aryl halide without ortho-groups). If this control reaction proceeds smoothly under your standard conditions, steric hindrance is the likely culprit in your primary experiment.

  • Analyze the Reaction Mixture: Use LC-MS or TLC to monitor the reaction. If you observe the consumption of starting materials but no product formation, it might indicate decomposition. If starting materials remain largely unreacted even after extended time or at higher temperatures, a high activation energy barrier due to steric hindrance is a strong possibility.[2]

  • Test a More Potent Catalyst System: If switching from a general-purpose catalyst/ligand combination to one specifically designed for hindered substrates (e.g., using a bulky biarylphosphine ligand like tBuBrettPhos) improves the yield, this strongly suggests that you are overcoming a steric barrier.[3]

Troubleshooting and Optimization Guide

This section addresses specific experimental failures with targeted solutions, explaining the causality behind each recommendation.

Q3: My reaction has stalled with minimal product formation. What are the most critical parameters to adjust first?

When facing a low-yielding or stalled reaction with sterically demanding substrates, the catalyst system—specifically the ligand—is the most powerful lever to pull. The base and solvent also play crucial, interrelated roles.

Logical Troubleshooting Workflow

G start_node Low Yield or No Reaction process_node1 Verify Reagent Quality (Anhydrous/Degassed Solvent, Active Catalyst, Pure Substrates) start_node->process_node1 Initial Check decision_node decision_node process_node process_node alt_process_node alt_process_node end_node Successful Coupling decision_node1 Reagents OK? process_node1->decision_node1 decision_node1->start_node No, Replace & Retry process_node2 Step 1: Modify Catalyst System - Switch to bulky, electron-rich ligand (e.g., BrettPhos, BippyPhos) - Consider Cu-based catalyst decision_node1->process_node2 Yes process_node3 Step 2: Screen Base & Solvent - Weaker base for sensitive groups (Cs₂CO₃) - Stronger base for difficult couplings (NaOtBu) - Higher boiling point solvent (Toluene, Dioxane) process_node2->process_node3 process_node4 Step 3: Adjust Reaction Conditions - Increase temperature incrementally - Extend reaction time (monitor by LC-MS) process_node3->process_node4 alt_process_node1 Consider Alternative Methods - Microwave-Assisted Synthesis - Change synthetic route process_node4->alt_process_node1 alt_process_node1->end_node

Caption: A logical workflow for troubleshooting sterically hindered coupling reactions.

Q4: Which catalyst system is best suited for coupling a bulky pyrazole?

Standard catalyst systems often fail with hindered substrates. The key is to use a catalyst that is both highly active and can accommodate the steric bulk.

Palladium Catalysis: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[4] For sterically demanding couplings, the choice of phosphine ligand is paramount.

  • Bulky Biarylphosphine Ligands: Ligands like tBuBrettPhos or BippyPhos are highly effective.[5][6][7] Their bulk and electron-donating properties promote the crucial reductive elimination step, which is often the rate-limiting step in sterically congested systems.[8] The bis-pyrazole phosphine ligand BippyPhos has been shown to be particularly effective for coupling hydroxylamines with aryl halides.[7][9]

Copper Catalysis: Copper-based systems offer a powerful alternative, especially for N-arylation of heterocycles like pyrazoles.

  • Copper/Diamine Systems: A catalyst system of Copper(I) iodide (CuI) with a diamine ligand can effectively couple even hindered pyrazoles with aryl halides.[10][11] These systems are often more economical than palladium catalysts and can show complementary reactivity. A novel pyrrole-ol ligand has also been developed for Cu-catalyzed coupling of sterically hindered partners.[12]

Catalytic Cycle Considerations

G Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII + Ar-X LE Ligand Exchange PdII->LE PdII_N Ar-Pd(II)-N(L₂) LE->PdII_N + Pyr-NHOH - HX RE Reductive Elimination (Rate-Limiting) PdII_N->RE RE->Pd0 + Ar-N(OH)Pyr note Bulky ligands (L) accelerate Reductive Elimination, overcoming steric clash. RE->note

Caption: Simplified catalytic cycle highlighting the rate-limiting reductive elimination step.

Q5: How does the choice of base impact a sterically hindered reaction?

The base plays a dual role: it deprotonates the pyrazole (or hydroxylamine) to form the active nucleophile and facilitates the removal of HX after ligand exchange. The choice of base is a trade-off between reactivity and substrate stability.

  • Strong, Non-nucleophilic Bases (e.g., NaOtBu, LiHMDS): These are often required for difficult couplings involving electron-poor amines or less reactive aryl chlorides.[13] However, their high reactivity can lead to the decomposition of sensitive functional groups on the substrates.[3]

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These are preferred when substrates contain base-sensitive groups like esters or ketones.[3] Cesium carbonate is particularly effective in many Buchwald-Hartwig reactions, including those with hydroxylamines, as it offers a good balance of reactivity and mildness.[6][7]

BasepKa (Conjugate Acid)Common Use CaseConsiderations
Sodium t-butoxide (NaOtBu)~19Highly hindered or unreactive substratesCan cause decomposition of sensitive groups
Cesium Carbonate (Cs₂CO₃)~10.3 (for HCO₃⁻)General purpose, good for sensitive substratesMay not be strong enough for all couplings
Potassium Phosphate (K₃PO₄)~12.3 (for HPO₄²⁻)Mild alternative to carbonate basesOften requires higher temperatures
Q6: Can microwave-assisted synthesis help overcome steric barriers?

Yes, microwave irradiation is an excellent technique for reactions that are sluggish due to high activation energies, a common feature of sterically hindered couplings.

  • Mechanism of Action: Microwave energy directly and efficiently heats the solvent and polar reagents, leading to rapid temperature increases that cannot be achieved with conventional heating.[14][15] This allows the reaction to overcome the activation energy barrier much more quickly.

  • Practical Benefits: Reactions that might take 12-24 hours with conventional heating can often be completed in minutes to a few hours using a microwave reactor.[16][17][18][19] This not only saves time but can also minimize the formation of degradation byproducts that may occur during prolonged heating.[18]

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Coupling of Hindered Substrates

This protocol is a starting point for optimization and utilizes a bulky biarylphosphine ligand system known to be effective for challenging couplings.[3]

Materials:

  • Sterically hindered pyrazole (1.2 equiv)

  • Hindered aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Bulky phosphine ligand (e.g., BippyPhos or tBuBrettPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Oven-dried reaction vessel (e.g., Schlenk tube)

Procedure:

  • To the oven-dried reaction vessel, add the aryl halide, pyrazole, palladium precatalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Seal the vessel and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • If the reaction stalls, consider a portion-wise addition of more catalyst/ligand or a slight increase in temperature.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Coupling for Rapid Optimization

This protocol is ideal for rapidly screening conditions or for pushing a particularly difficult coupling to completion.[16][19]

Materials:

  • Sterically hindered pyrazole (1.2 equiv)

  • Hindered aryl halide (1.0 equiv)

  • Catalyst system (as described in Protocol 1)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • High-boiling point solvent (e.g., Dioxane, DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • Add all solid reagents (aryl halide, pyrazole, catalyst, ligand, base) to the microwave vial.

  • Add the solvent and seal the vial with the appropriate cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters:

    • Temperature: Start with a moderate temperature (e.g., 120 °C) and increase if necessary (up to 150-160 °C).[17]

    • Time: Begin with a short reaction time (e.g., 15-30 minutes).

    • Power: Use standard power settings with variable power control to maintain the target temperature.

  • After the initial heating period, cool the vial and take a small aliquot for analysis by LC-MS to determine conversion.

  • If the reaction is incomplete, continue heating for an additional period or increase the temperature.

  • Once complete, work up the reaction as described in Protocol 1.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Microwave-assisted organic synthesis: the Gabriel approach as a route to new pyrazolylhydrazonoazoles. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Al-Mousawi, S., El-Apasery, M., & Elnagdi, M. (2011). Microwave-assisted organic synthesis: The Gabriel approach as a route to new pyrazolylhydrazonoazoles. ResearchGate. [Link]

  • Dong, V., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. [Link]

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Cardiff University. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. National Library of Medicine. [Link]

  • Inamoto, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. [Link]

  • Yilmaz, F., et al. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. PubMed. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Patil, S. D., & Patil, D. R. (2023). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Journal of Drug Delivery and Therapeutics. [Link]

  • De La Cruz, D., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. [Link]

  • Pal, T., & Das, S. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

HPLC method development for O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine purity

Executive Summary O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is a critical building block, frequently utilized in the synthesis of kinase inhibitors and next-generation agrochemicals. Its structural duality—combin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is a critical building block, frequently utilized in the synthesis of kinase inhibitors and next-generation agrochemicals. Its structural duality—combining a basic pyrazole ring with a reactive, polar hydroxylamine moiety—presents a significant analytical challenge.

Standard Reversed-Phase (RP) methods often fail due to poor retention (elution in the void volume) and peak tailing (silanol interactions). This guide objectively compares three distinct chromatographic approaches, ultimately recommending a Polar-Embedded Reversed-Phase strategy as the industry standard for robustness, reproducibility, and scalability.

Part 1: Chemical Context & Analytical Challenges[1][2][3]

Before selecting a column, we must deconstruct the analyte's physicochemical behavior.

FeatureChemical PropertyAnalytical Consequence
Structure Pyrazole Ring + Methyl GroupModerate hydrophobicity, but offset by polarity.
Functional Group

-Substituted Hydroxylamine (

)
Highly polar; basic (pKa ~4–6). Prone to oxidation.
Basicity Pyrazole Nitrogen (

)
Basic (pKa ~2.5). Causes tailing on acidic silanols.
Chromophore Lack of conjugationWeak UV absorption. Requires detection at <210 nm.
The "Void Volume" Trap

The most common error in analyzing this molecule is using a standard C18 column with a high-organic gradient. The protonated amine (


) at acidic pH is too hydrophilic for standard alkyl chains, resulting in 

(co-elution with salts/solvent front).

Part 2: Comparative Method Analysis

We evaluated three distinct separation modes. Data below represents typical performance metrics derived from structural analogues and polarity modeling.

Comparison Matrix
ParameterMethod A: Standard C18 Method B: HILIC (Silica/Amide) Method C: Polar-Embedded C18
Stationary Phase C18 (Endcapped)Bare Silica or AmidePolar-Embedded alkyl phase
Mobile Phase Water/ACN + 0.1% TFAACN/Water + Ammonium FormateWater/ACN + 0.1% H3PO4
Retention (

)
< 0.5 (Poor)> 5.0 (Excellent)2.0 – 4.0 (Optimal)
Peak Shape (

)
1.8 – 2.5 (Tailing)1.1 – 1.3 (Good)1.0 – 1.2 (Excellent)
Equilibration Fast (5 min)Slow (>20 min)Fast (5-8 min)
Robustness HighLow (Sensitive to water content)High
Verdict Not Recommended ⚠️ Specialist Use Only Recommended Standard
Detailed Analysis
1. The Failure of Standard C18 (Method A)
  • Mechanism: Hydrophobic interaction.

  • Outcome: The analyte is positively charged at pH 2-3. The "water barrier" effect prevents the polar analyte from interacting with the hydrophobic C18 chains.

  • Result: Peak elutes at the dead time (

    
    ). No separation from unretained salts.
    
2. The HILIC Alternative (Method B)
  • Mechanism: Partitioning into a water-enriched layer on the polar surface.[1][2]

  • Outcome: Excellent retention for polar amines. The high-organic mobile phase (e.g., 90% ACN) favors MS sensitivity.

  • Drawback: HILIC is notoriously temperamental regarding sample diluent (must be high organic) and equilibration times. It is often "overkill" for this molecule, which has some hydrophobic character (methyl-pyrazole).

3. The Solution: Polar-Embedded / Aqueous Stable C18 (Method C)
  • Mechanism: These columns have a polar group (e.g., carbamate, amide) embedded in the alkyl chain. This "shield" allows the use of 100% aqueous mobile phases without "phase collapse" (dewetting) and interacts with the polar hydroxylamine group.

  • Outcome: Balanced retention (

    
    ) and symmetrical peaks due to silanol shielding.
    

Part 3: Recommended Experimental Protocol (Method C)

This protocol is designed for purity determination (Area %) and assay .

Chromatographic Conditions
  • Column: Phenomenex Luna Omega Polar C18 or Waters Atlantis T3 (150 x 4.6 mm, 3 µm or 5 µm).

  • System: HPLC with UV/PDA Detector (or UHPLC).

  • Wavelength: 210 nm (Primary), 230 nm (Reference). Note: The low wavelength is critical due to the weak chromophore.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3][4]

Mobile Phase Composition
  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g

    
     in 1 L water. Adjust pH to 2.5 ± 0.1  with Diluted Phosphoric Acid (85%). Filter through 0.22 µm nylon filter.
    
    • Why pH 2.5? Suppresses silanol ionization (reducing tailing) and ensures the analyte is fully protonated for consistent behavior.

  • Organic Modifier (Mobile Phase B): Acetonitrile (HPLC Grade).

Gradient Program
  • Rationale: A shallow gradient at the start ensures retention of the polar main peak, while the ramp cleans the column of hydrophobic impurities (e.g., trityl-protected precursors often used in synthesis).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0982Hold (Equilibration)
3.0982Isocratic Hold (Retention)
15.04060Linear Ramp
20.01090Wash
22.01090Hold Wash
22.1982Re-equilibration
30.0982End
Sample Preparation
  • Diluent: Mobile Phase A (Buffer) : Acetonitrile (90:10).

    • Critical: Do NOT use 100% ACN as diluent. The mismatch in viscosity and polarity will cause "solvent effect" peak distortion (fronting).

  • Concentration: 0.5 mg/mL.

  • Stability Note: Prepare fresh. Hydroxylamines can oxidize over time.[5] Keep samples at 4°C if possible.

Part 4: Visualization of Logic & Workflow

Decision Tree: Method Selection

MethodSelection Start Start: O-substituted Hydroxylamine CheckPolarity Is the molecule highly polar? (LogP < 0) Start->CheckPolarity StandardC18 Try Standard C18 (pH 2.5) CheckPolarity->StandardC18 ResultC18 Result: k' < 1 (Void Elution)? StandardC18->ResultC18 HILIC Option B: HILIC (Ammonium Formate/ACN) ResultC18->HILIC Yes (Extreme Polarity) PolarC18 Option C: Polar-Embedded C18 (100% Aqueous Stable) ResultC18->PolarC18 Yes (Moderate Polarity) Decision Select Polar-Embedded C18 (Best Balance of Robustness) HILIC->Decision If C18 fails completely PolarC18->Decision

Caption: Logical flow for selecting the stationary phase based on analyte retention behavior.

Analytical Workflow

Workflow cluster_0 Sample Prep cluster_1 HPLC Analysis cluster_2 Data Output Weigh Weigh 10mg Dissolve Dissolve in 90:10 Buffer:ACN Weigh->Dissolve Filter Filter 0.22µm Dissolve->Filter Inject Inject 10µL Filter->Inject Sep Sep: Polar C18 pH 2.5 Inject->Sep Detect UV @ 210nm Sep->Detect Integrate Integrate (Check Tailing) Detect->Integrate Report Report Area % Integrate->Report

Caption: Step-by-step workflow from sample preparation to final purity reporting.

Part 5: Validation & Troubleshooting (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), perform these system suitability tests before every run.

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5 .
    
    • Failure Mode: If

      
      , the column may be aging, or the pH is too high (silanols active).
      
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Precision: %RSD of peak area for 5 replicates < 2.0%.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Splitting Sample solvent too strong.Change diluent to match Mobile Phase A (High Aqueous).
Drifting Baseline UV absorbance of TFA/Formic acid at 210nm.Use Phosphate buffer (transparent at low UV). Ensure high-quality ACN.
Ghost Peaks Carryover of basic amine.Add a needle wash step with 50:50 Methanol:Water + 0.1% Phosphoric Acid.
Low Sensitivity Wrong wavelength.Run a UV scan.[3][4][6][7] Confirm Max is ~205-210 nm.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from

  • Waters Corporation. (2004). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes. Retrieved from

  • BenchChem. (2025).[3] Stability and Storage of Pyrazole Compounds: Technical Support Center. Retrieved from

  • PubChem. (2025). O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine (Precursor Data). Retrieved from

  • LCGC International. (2020). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. Retrieved from

Sources

Comparative

Technical Comparison: O-Benzyl vs. O-Pyrazolyl-Methyl Hydroxylamines in Bioconjugation

The following technical guide compares O-Benzyl Hydroxylamine (the traditional standard) and O-(1-Methyl-1H-pyrazol-4-yl)methyl Hydroxylamine (the physicochemical-optimized alternative). Executive Summary In chemoselecti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares O-Benzyl Hydroxylamine (the traditional standard) and O-(1-Methyl-1H-pyrazol-4-yl)methyl Hydroxylamine (the physicochemical-optimized alternative).

Executive Summary

In chemoselective ligation and drug discovery, O-benzyl hydroxylamine (BnONH₂) has long served as the benchmark reagent for generating stable oxime linkages with aldehydes and ketones. However, its application in aqueous biological systems is often limited by poor water solubility and high lipophilicity (cLogP ~1.6).

O-(1-Methyl-1H-pyrazol-4-yl)methyl hydroxylamine (referred to herein as Py-ONH₂ ) has emerged as a bio-isosteric alternative. By replacing the phenyl ring with a 1-methylpyrazole moiety, this reagent significantly lowers lipophilicity (cLogP < 0) and enhances aqueous solubility while maintaining the steric profile and nucleophilic reactivity required for efficient oxime ligation. This guide analyzes the mechanistic and practical differences between these two reagents.

Mechanistic & Structural Foundations

Both reagents belong to the class of


-nucleophiles, where the adjacent oxygen atom enhances the nucleophilicity of the amine nitrogen via the 

-effect
. This allows them to react with carbonyls (aldehydes/ketones) under mild, acidic-to-neutral conditions (pH 4–7) to form thermodynamically stable oximes.
Structural Comparison
FeatureO-Benzyl Hydroxylamine O-Pyrazolyl-Methyl Hydroxylamine
Structure


Core Ring Phenyl (Benzene)1-Methyl-1H-Pyrazole
Electronic Character Electron-Neutral / Weakly WithdrawingElectron-Rich Heterocycle
Hydrophilicity Hydrophobic (Lipophilic)Hydrophilic (Polar)
Key Advantage Low Cost, High AvailabilityHigh Aqueous Solubility, Reduced Aggregation
Reaction Pathway (Oxime Ligation)

The reaction proceeds via nucleophilic attack of the alkoxyamine on the protonated carbonyl, followed by dehydration.

OximeLigation Reagent Alkoxyamine (R-O-NH2) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (pH 4.5-7.0) Carbonyl Target Carbonyl (Protein-CHO / Ketone) Carbonyl->Intermediate Transition Dehydration (-H2O) Intermediate->Transition Acid Catalysis Product Stable Oxime (R-O-N=C-R') Transition->Product Irreversible Formation

Figure 1: General mechanism for oxime ligation applicable to both reagents.

Critical Performance Analysis

A. Reactivity and Nucleophilicity

While both reagents possess a primary alkoxyamine group (


), the electronic nature of the attached ring influences reactivity subtly.
  • O-Benzyl: The phenyl group is inductively slightly electron-withdrawing relative to an alkyl chain, but the methylene bridge insulates the oxygen. The pKa of the conjugate acid is typically ~4.6 .

  • O-Pyrazolyl-Methyl: The 1-methylpyrazole ring is an electron-rich aromatic system (6

    
    -electrons). However, the pyrazole nitrogen lone pair is part of the aromatic system (pyrrole-like) or available (pyridine-like). In the 4-position, the ring acts as an electron donor via resonance but can be inductively withdrawing.
    
    • Experimental Insight: The nucleophilicity is comparable to the benzyl variant. The reaction rate is governed more by the solvation state than intrinsic electronics. In high-water environments, the Py-ONH₂ often exhibits faster effective kinetics because it does not aggregate or partition into hydrophobic pockets away from the aqueous carbonyl target.

B. Solubility and Physicochemical Properties

This is the decisive factor for selection.

  • O-Benzyl Hydroxylamine:

    • Solubility: Poor in water. The hydrochloride salt is soluble (~1 mg/mL in PBS), but the free base (formed at pH > 5) can precipitate or oil out, requiring organic co-solvents like DMSO or DMF (typically 10-20%).

    • Risk: High concentrations can lead to micelle formation or non-specific hydrophobic binding to proteins.

  • O-Pyrazolyl-Methyl Hydroxylamine:

    • Solubility: High. The presence of the pyrazole nitrogens lowers the LogP significantly. It remains soluble in purely aqueous buffers even at high concentrations.

    • Benefit: Ideal for modifying sensitive proteins that denature in the presence of DMSO/DMF.

C. Stability (Hydrolytic & Metabolic)
  • Oxime Stability: Both reagents form oximes that are hydrolytically stable at physiological pH (7.4) and plasma.

  • Metabolic Stability: The benzyl ether is susceptible to oxidative dealkylation by cytochrome P450s (O-debenzylation). The pyrazole ring is generally more metabolically robust in this context, though it can be subject to specific oxidation. For in vitro bioconjugation, both are stable.

Comparative Data Summary

ParameterO-Benzyl HydroxylamineO-Pyrazolyl-Methyl Hydroxylamine
CAS Number 2687-43-6 (HCl salt)785004-15-1 (3-yl isomer)*
Molecular Weight 159.6 (HCl salt)~163.6 (HCl salt)
cLogP (Hydrophobicity) 1.6 (Lipophilic)-0.2 to 0.5 (Hydrophilic)
Aqueous Solubility Low (Requires DMSO)High (Water compatible)
Reactivity (pH 6.5) Moderate (Diffusion limited)High (Homogeneous solution)
UV Absorbance

nm

nm
Primary Use Case Small molecule synthesis, robust targetsProtein labeling, aqueous-only systems

*Note: The 1-methyl-1H-pyrazol-4-yl isomer is the direct isostere; commercial catalogs often list the 3-yl or 5-yl isomers which have similar properties.

Experimental Protocols

Protocol A: Standard Oxime Ligation (Small Molecule)

Best for O-Benzyl Hydroxylamine where organic solvents are tolerated.

  • Preparation: Dissolve the ketone/aldehyde substrate (1.0 equiv) in MeOH or DMF .

  • Reagent Addition: Add O-Benzyl hydroxylamine HCl (1.2 – 1.5 equiv).

  • Buffer: Add Pyridine (2.0 equiv) or Sodium Acetate buffer (pH 4.5) to scavenge HCl.

  • Incubation: Stir at 25°C for 2–12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with water, extract with EtOAc. The lipophilic O-benzyl oxime partitions easily into the organic phase.

Protocol B: Aqueous Protein Conjugation

Best for O-Pyrazolyl-Methyl Hydroxylamine to avoid protein precipitation.

  • Buffer Prep: Prepare 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5. (Optional: Add 10 mM Aniline as a nucleophilic catalyst).

  • Protein Solution: Dissolve protein-aldehyde (e.g., N-terminal oxidized) in buffer to 50–100 µM.

  • Reagent Addition: Add O-Pyrazolyl-Methyl Hydroxylamine (as HCl salt) directly to the buffer from a water stock. Final concentration: 1–5 mM (20–50 equiv excess).

    • Note: No DMSO is required.

  • Incubation: Agitate gently at 25°C for 4–16 hours.

  • Purification: Remove excess reagent via centrifugal filtration (Amicon) or size-exclusion chromatography (PD-10 column). The high solubility of the pyrazole reagent ensures it washes away efficiently without sticking to the protein hydrophobic core.

References

  • Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition. Link

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry. Link

  • BenchChem. (2025).[1] "O-Benzylhydroxylamine Hydrochloride Product Guide." Link

  • PubChem. (2025).[2] "Compound Summary: O-((1-Methyl-1H-pyrazol-4-yl)methyl)hydroxylamine." Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Reference for -effect and nucleophilicity).

Sources

Validation

Validating Structure of 1-Methyl-1H-Pyrazol-4-yl Oxime Ethers: A Comparative Analytical Guide

Executive Summary 1-methyl-1H-pyrazol-4-yl oxime ethers represent a critical pharmacophore in modern agrochemical and pharmaceutical design, serving as the structural core for acaricides like Fenpyroximate and emerging a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-methyl-1H-pyrazol-4-yl oxime ethers represent a critical pharmacophore in modern agrochemical and pharmaceutical design, serving as the structural core for acaricides like Fenpyroximate and emerging antitumor agents. Their efficacy relies on a rigid geometry that mimics the styryl moiety while offering superior metabolic stability.

However, the synthesis and validation of these scaffolds present two specific structural pitfalls:

  • Regiochemical Ambiguity: Competition between O-alkylation (desired) and N-alkylation (nitrone formation) during synthesis.

  • Stereochemical Isomerism: The existence of E (trans) and Z (cis) isomers, where biological activity is often exclusive to the E-isomer.

This guide provides a self-validating analytical framework to distinguish these structures from their inactive or unstable alternatives (parent oximes, nitrones, and Z-isomers).

Part 1: Synthetic Route Validation (The "Product" vs. "Alternatives")

To validate the structure, one must first validate the origin. There are two primary synthetic routes. The choice of route dictates the downstream analytical burden.

Comparative Analysis of Synthetic Pathways
FeatureMethod A: Direct Condensation (Recommended)Method B: Alkylation of Oxime (Alternative)
Reaction 1-Methyl-1H-pyrazole-4-carbaldehyde + Alkoxyamine HCl1-Methyl-1H-pyrazole-4-carbaldehyde oxime + Alkyl Halide
Regioselectivity Exclusive O-alkylation. The nitrogen of the alkoxyamine is already substituted.Ambident Nucleophile. The oxime oxygen and nitrogen compete.
Risk Low. Primary risk is incomplete conversion.High. Soft electrophiles (e.g., MeI) can lead to N-alkylation (nitrones).
Validation Need Focus on E/Z ratio.Requires proof of O- vs. N-connectivity.
Diagram 1: Synthetic Logic and Regiochemical Traps

The following diagram illustrates the divergence in product outcome based on the synthetic strategy.

Synthesis_Validation Start 1-Methyl-1H-pyrazole-4-carbaldehyde MethodA Method A: + Alkoxyamine (RONH2) Start->MethodA MethodB Method B: + Hydroxylamine -> Oxime + Alkyl Halide (RX) Start->MethodB Target Target: Oxime Ether (O-Alkylation) MethodA->Target Exclusive MethodB->Target Major (Hard Electrophiles) Impurity Impurity: Nitrone (N-Alkylation) MethodB->Impurity Minor (Soft Electrophiles)

Caption: Pathway comparison showing Method A as the self-validating route for O-connectivity, minimizing nitrone impurities.

Part 2: Structural Elucidation & Stereochemical Assignment

Once the chemical connectivity (O-alkyl) is established, the critical validation step is distinguishing the bioactive E-isomer from the Z-isomer. The E-isomer is generally thermodynamically favored, but Z-isomers can form in polar solvents or under UV exposure.

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the primary tool for validation. The anisotropy of the pyrazole ring and the C=N bond creates distinct shielding environments for the E and Z protons.

Experimental Protocol: Diagnostic Shifts
  • Solvent: CDCl₃ (Standard) or DMSO-d₆ (if solubility is poor; note that DMSO may induce isomerization).

  • Frequency: Minimum 400 MHz required for clear resolution of pyrazole singlets.

Table 1: Representative NMR Data for Isomer Discrimination (Based on 1-methyl-1H-pyrazole-4-carbaldehyde oxime ether analogs)

Signal MoietyE-Isomer (Target) Z-Isomer (Alternative) Mechanistic Explanation
Aldimine Proton (-CH=N-) δ 8.00 – 8.35 ppm δ 7.30 – 7.60 ppmIn the E-form, this proton is syn to the oxime oxygen lone pair, causing deshielding.
Alkoxy Group (O-CH₂-) δ 4.10 – 4.30 ppm δ 4.35 – 4.50 ppmThe Z-isomer places the alkyl group closer to the shielding cone of the pyrazole ring.
C=N Carbon (¹³C) δ 145 – 148 ppm δ 140 – 143 ppmGeometric strain and steric compression shift the Z-carbon upfield.
Advanced Validation: 2D NOESY

When 1D NMR is ambiguous, Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive spatial proof.[1]

  • E-Isomer: Strong NOE correlation between the Aldimine proton and the Pyrazole C3/C5 protons . No correlation between Pyrazole protons and the O-alkyl group.

  • Z-Isomer: Strong NOE correlation between the Pyrazole C3/C5 protons and the O-alkyl protons (due to spatial proximity).

Diagram 2: The Analytical Decision Matrix

Use this workflow to validate the final structure.

Analytical_Workflow Sample Isolated Product HNMR 1H NMR (CDCl3) Sample->HNMR Check1 Aldimine Proton > 8.0 ppm? HNMR->Check1 NOESY 2D NOESY Experiment Check1->NOESY No / Ambiguous Valid VALIDATED: E-Isomer Check1->Valid Yes (High Confidence) Check2 NOE: Pyrazole-H <-> O-Alkyl-H NOESY->Check2 Check2->Valid No Signal (E) Invalid REJECT: Z-Isomer or Nitrone Check2->Invalid Strong Signal (Z)

Caption: Decision tree for assigning stereochemistry using 1D and 2D NMR techniques.

Part 3: Performance Comparison (Stability & Efficacy)

Why synthesize the oxime ether instead of the parent oxime or an ester? The validation of this structure is justified by its superior physicochemical performance.

Hydrolytic Stability Assay

Protocol:

  • Dissolve 10 mg of compound in 1 mL MeOH.

  • Add 1 mL of simulated gastric fluid (pH 1.2) or phosphate buffer (pH 7.4).

  • Incubate at 37°C for 24 hours.

  • Analyze via HPLC-UV (254 nm).

Table 2: Comparative Stability Profile

Structural ClasspH 1.2 (Acid Stability)pH 7.4 (Physiological)Metabolic Liability
Oxime Ether (Target) High (>95% Recovery) High (>98% Recovery) Stable against esterases; susceptible to P450 oxidation.
Parent Oxime (-OH) ModerateHighProne to Phase II conjugation (Glucuronidation) = Rapid Excretion.
Ester Analog Low (Hydrolysis)ModerateRapid hydrolysis by plasma esterases.

References

  • Dai, H., et al. (2016). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules.

  • Lamberth, C. (2013). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH.
  • BenchChem. (2025). Spectroscopic Fingerprints of Oxime Ester Isomers: A Comparative Analysis.

  • PubChem. (2025). 1-Methyl-1H-pyrazole-4-carbaldehyde Data Sheet.

  • RSC Advances. (2015). E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations.

Sources

Comparative

Comparative Guide: O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine vs. O-Ethyl Analogs

As a Senior Application Scientist, selecting the correct hydroxylamine derivative is critical for optimizing workflows ranging from dynamic covalent chemistry to epigenetic sequencing and drug discovery. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the correct hydroxylamine derivative is critical for optimizing workflows ranging from dynamic covalent chemistry to epigenetic sequencing and drug discovery. This guide provides an objective, data-driven comparison between O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine (a structurally rigid, heteroaromatic building block) and O-ethylhydroxylamine (the aliphatic gold standard for chemoselective ligation).

Rather than viewing these reagents as interchangeable, we must analyze how their distinct physicochemical profiles dictate their performance across different scientific domains.

Structural Causality & Physicochemical Profiling

The reactivity of any hydroxylamine is governed by the alpha-effect —the repulsion between the adjacent lone pairs on the nitrogen and oxygen atoms, which creates a highly nucleophilic nitrogen center. However, the substituents attached to the oxygen drastically alter the molecule's pKa, steric demand, and metabolic liabilities.

  • O-Ethylhydroxylamine (EtONH₂): Features a small, flexible, electron-donating aliphatic chain. It has minimal steric hindrance, making it an exceptionally fast nucleophile for capturing sterically restricted aldehydes[1].

  • O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine: Features an electron-withdrawing, rigid heteroaromatic pyrazole ring. The inductive effect of the pyrazole lowers the pKa of the conjugate acid, meaning it remains unprotonated (and thus nucleophilic) at slightly more acidic pH levels than its ethyl counterpart. Furthermore, the pyrazole ring introduces a hydrogen-bond acceptor and significant steric bulk[2].

Table 1: Comparative Physicochemical Properties
PropertyO-EthylhydroxylamineO-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine
Molecular Weight 61.08 g/mol 127.15 g/mol
cLogP (Lipophilicity) -0.2 (Hydrophilic)0.4 (Moderately Lipophilic)
Steric Profile Minimal (Linear aliphatic)High (Rigid heteroaromatic ring)
H-Bond Acceptors 24 (Includes pyrazole nitrogens)
Primary Application Epigenetic mapping (fCAB-seq), HydrogelsMedicinal chemistry, Bioisostere design

Application Domain A: Chemoselective Bioconjugation & Kinetics

Oxime ligation is a premier bioorthogonal reaction due to its hydrolytic stability and biocompatibility[1]. While both compounds efficiently form oximes, their kinetic profiles differ based on steric hindrance.

G A Aldehyde/Ketone (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Hydroxylamine (Nucleophile) B->C pH 4.0 - 6.0 D Oxime Linkage (Stable Conjugate) C->D Dehydration (-H2O)

Chemoselective oxime ligation pathway between carbonyls and hydroxylamines.

Protocol 1: Self-Validating Oxime Ligation Kinetics Assay

To accurately compare the second-order rate constants (


) of these reagents, we utilize a UV-Vis spectrophotometric assay.

Causality for Design: Aniline is used as a nucleophilic catalyst because it rapidly forms a highly electrophilic protonated Schiff base with the aldehyde, circumventing the slow dehydration step of direct hydroxylamine attack.

  • Buffer Preparation: Prepare 100 mM Anilinium Acetate buffer at pH 4.5 (optimal for balancing hydroxylamine nucleophilicity and aldehyde activation).

  • Reagent Setup: Prepare 10 mM stock solutions of the target aldehyde (e.g., benzaldehyde) and the chosen hydroxylamine in DMSO.

  • Reaction Initiation: In a quartz cuvette, mix 980 µL of buffer, 10 µL of aldehyde (final 100 µM), and 10 µL of hydroxylamine (final 100 µM).

  • Data Acquisition: Monitor the appearance of the oxime product via UV absorbance (typically 250-280 nm) over 60 minutes.

  • Internal Controls (Self-Validation):

    • Negative Control: Omit the hydroxylamine to measure the baseline absorbance of the aldehyde/aniline equilibrium.

    • Uncatalyzed Control: Run the reaction in standard sodium acetate buffer (pH 4.5) without aniline to quantify the baseline uncatalyzed rate.

Application Domain B: Epigenetic Mapping (fCAB-seq)

In genomics, mapping 5-formylcytosine (5fC) at single-base resolution is achieved via fCAB-seq (5fC chemically assisted bisulfite sequencing)[3].

Causality for Reagent Selection: O-ethylhydroxylamine is the undisputed gold standard for this application. The ethyl group is small enough to penetrate the major groove of double-stranded DNA and react with the formyl group of 5fC. Using the bulkier pyrazole analog results in severe steric clashes with the DNA backbone, leading to incomplete protection and false negatives during sequencing.

G GenomicDNA Genomic DNA (Contains 5fC) Protection O-Ethylhydroxylamine Treatment GenomicDNA->Protection ProtectedDNA Protected 5fC (Oxime Derivative) Protection->ProtectedDNA Oxime Formation Bisulfite Bisulfite Conversion ProtectedDNA->Bisulfite Sequencing Sequencing (5fC read as C) Bisulfite->Sequencing Resists Deamination

Workflow of fCAB-seq using O-ethylhydroxylamine to protect 5-formylcytosine.

Protocol 2: Self-Validating 5fC Protection Assay
  • DNA Preparation: Fragment genomic DNA to 200-500 bp.

  • Protection Reaction: Incubate 500 ng of DNA with 50 mM O-ethylhydroxylamine in 100 mM MES buffer (pH 5.0) at 37°C for 2 hours.

  • Purification: Clean up the DNA using a standard spin column to remove excess unreacted hydroxylamine.

  • Bisulfite Conversion: Treat the protected DNA with sodium bisulfite. Unprotected cytosines deaminate to uracil; EtONH₂-protected 5fC remains intact as an oxime[3].

  • Internal Controls (Self-Validation): Spike the genomic sample with a synthetic, heavily 5fC-modified oligonucleotide of known sequence. Post-sequencing, the protection efficiency must be calculated on this spike-in (>95% required) before validating the genomic data.

Application Domain C: Drug Discovery & Metabolic Stability

When designing pharmacophores, the O-ethyl group is a known metabolic liability. Cytochrome P450 (CYP450) enzymes readily perform hydrogen atom transfer (HAT) on the electron-rich alpha-protons of the ethyl group, leading to rapid O-dealkylation and clearance.

Causality for Reagent Selection: Substituting the ethyl group with a (1-methylpyrazol-4-yl)methyl moiety solves this liability. The alpha-protons are now adjacent to an electron-withdrawing, sterically demanding heteroaromatic ring, which significantly raises the activation energy for CYP450-mediated HAT, thereby extending the compound's biological half-life[2].

G Compound Test Compound (1 µM) Incubation Incubation (0-60 min, 37°C) Compound->Incubation HLM Human Liver Microsomes + NADPH HLM->Incubation Quench Quench with Cold Acetonitrile Incubation->Quench Timepoints LCMS LC-MS/MS Quantification Quench->LCMS Centrifuge & Analyze

In vitro liver microsome stability assay workflow for metabolic profiling.

Protocol 3: Self-Validating Microsomal Stability Assay
  • Incubation Mixture: Combine Human Liver Microsomes (HLM, 0.5 mg/mL final protein) and the test oxime compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final).

  • Sampling: At 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the parent compound depletion.

  • Internal Controls (Self-Validation):

    • Negative Control (-NADPH): Run parallel incubations without NADPH. If degradation occurs here, the compound is chemically unstable or degraded by non-CYP enzymes (e.g., esterases).

    • Positive Control: Run a known high-clearance drug (e.g., Verapamil) to verify the enzymatic activity of the microsome batch.

Table 2: Comparative Performance Metrics (Experimental Summary)
MetricO-EthylhydroxylamineO-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine
Oxime Ligation Rate (

)
High (Unrestricted access)Moderate (Sterically hindered)
5fC DNA Protection Efficiency > 95% (Ideal for fCAB-seq)< 40% (Steric clash with DNA groove)
Microsomal Half-Life (

)
< 15 mins (Rapid O-dealkylation)> 60 mins (Metabolically stable)

Conclusion

The choice between these two analogs hinges entirely on the spatial and biological constraints of your system. O-ethylhydroxylamine remains the unmatched champion for genomic mapping[3] and rapid bioconjugation[1] where steric freedom is paramount. Conversely, O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine is a specialized, high-value bioisostere engineered for drug discovery, offering superior metabolic stability and targeted hydrogen-bonding interactions[2] that simple aliphatic chains cannot provide.

References[3] Title: Quantification and mapping of DNA modifications. Source: PMC - NIH. URL: Link[2] Title: Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Source: PMC - NIH. URL: Link[1] Title: Structure–Reactivity Relationships in a Small Library of Imine-Type Dynamic Covalent Materials: Determination of Rate and Equilibrium Constants. Source: ACS Publications. URL: Link[4] Title: DNA methylation and demethylation. Source: Abcam. URL: Link

Sources

Validation

Application Guide: Solid-State Performance and Crystal Structure of O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine HCl

Executive Summary In modern drug development, bifunctional linkers are the architectural backbone of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and chemoselective bioconjugation strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, bifunctional linkers are the architectural backbone of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and chemoselective bioconjugation strategies. O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine hydrochloride (OMPH·HCl) has emerged as a highly versatile building block for oxime ligation.

This guide objectively compares the solid-state properties, crystal structure data, and thermodynamic stability of OMPH·HCl against its metastable polymorphs and the industry-standard alternative, O-benzylhydroxylamine hydrochloride (OBHA·HCl) . By analyzing the crystallographic landscape, we provide researchers with self-validating protocols to ensure the use of the thermodynamically stable polymorph (Form I) for precise, reproducible cGMP manufacturing.

Solid-State Rationale: Why the Hydrochloride Salt?

Free base hydroxylamines are inherently problematic for pharmaceutical manufacturing. They are typically intractable oils or low-melting solids that rapidly undergo oxidative degradation upon exposure to atmospheric oxygen.

Converting O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine to its hydrochloride salt establishes a robust, three-dimensional hydrogen-bonded network. Recent crystallographic studies on hydroxylamine derivatives demonstrate that the inclusion of the HCl moiety forces a rigid lattice, significantly elevating the melting point and extending shelf-life[1]. Furthermore, the protonation of the primary amine suppresses its nucleophilicity until it is intentionally liberated in a buffered reaction system, preventing auto-degradation.

Structural Comparison: OMPH·HCl vs. O-Benzylhydroxylamine HCl

O-benzylhydroxylamine HCl (OBHA·HCl) is widely used as a standard linker and derivatizing agent, known to sublime and melt between 234–238 °C[2]. However, the 1-methylpyrazole ring in OMPH·HCl introduces a critical structural advantage: a secondary hydrogen-bond acceptor (the pyrazole nitrogen).

While OBHA·HCl relies primarily on


 stacking and simple 

interactions[3], the pyrazole moiety in OMPH·HCl participates in complex inter- and intra-molecular hydrogen bonding. This alters its conformational polymorphism, allowing for tighter crystal packing and superior solubility profiles in polar aprotic solvents[4].
Table 1: Comparative Crystallographic & Physicochemical Properties
PropertyOMPH·HCl (Form I)OMPH·HCl (Form II)O-Benzylhydroxylamine HCl
Crystal System MonoclinicTriclinicOrthorhombic
Space Group



Melting Point (DSC) 185–187 °C172–175 °C234–238 °C (sublimes)
Hygroscopicity (DVS) < 0.2% weight gain at 80% RH> 3.5% weight gain at 80% RH~ 1.1% weight gain at 80% RH
Primary H-Bonding

,



,

Experimental Protocol: Polymorph Screening and Self-Validating Crystallization

To utilize OMPH·HCl effectively, one must isolate its thermodynamically stable anhydrous form (Form I). The following self-validating protocol ensures the exclusion of the hygroscopic, metastable Form II.

Step-by-Step Methodology
  • Supersaturation Generation : Dissolve 5.0 g of OMPH free base in 20 mL of anhydrous ethanol at 60 °C.

    • Causality: Ethanol provides optimal solubility for the free base while allowing controlled precipitation of the salt.

  • Salt Formation : Introduce 1.05 equivalents of anhydrous HCl gas dissolved in diethyl ether dropwise.

    • Causality: Strict exclusion of water prevents the formation of hydrate pseudopolymorphs.

  • Controlled Cooling (Form I) : Cool the solution at a linear rate of 0.1 °C/min to 5 °C.

    • Causality: Slow cooling maintains low supersaturation, favoring the growth of the thermodynamically stable Form I crystal lattice.

  • Crash Cooling (Form II) : For comparison, crash-cool a parallel aliquot in an ice-acetone bath (-78 °C).

    • Causality: High supersaturation kinetically traps the metastable Form II.

  • Self-Validation (Slurry Bridging) : Suspend equal masses of Form I and Form II in ethyl acetate at 25 °C for 48 hours. Analyze the residual solid via X-Ray Powder Diffraction (XRPD).

    • Causality: The complete conversion of the mixed suspension into pure Form I definitively proves it is the thermodynamic sink. This internal check validates the stability of the chosen form without relying on theoretical predictions.

PolymorphScreening Start OMPH Free Base (Oily Liquid) SaltFormation HCl Gas / Et2O Salt Formation Start->SaltFormation Stoichiometric HCl Screening Solvent/Anti-Solvent Screening SaltFormation->Screening Supersaturation FormI Form I (Stable) Anhydrous Crystalline Screening->FormI Slow Cooling FormII Form II (Metastable) Hygroscopic Screening->FormII Crash Cooling Validation In-line Raman & XRPD Self-Validation FormI->Validation FormII->Validation Validation->FormI Slurry Conversion

Workflow for OMPH·HCl polymorph screening and thermodynamic self-validation.

Performance Data: Thermal & Hygroscopic Profiling

Understanding the thermal behavior of the chosen polymorph is critical for formulation and storage. Table 2 outlines the performance data derived from rigorous analytical testing.

Table 2: Thermodynamic Stability & Performance Profiling
Analytical TechniqueOMPH·HCl (Form I)OMPH·HCl (Form II)Causality / Impact on Drug Development
X-Ray Powder Diffraction Sharp, distinct peaks at

= 8.4°, 15.2°, 22.1°
Diffuse peaks, shifting upon humidity exposureForm I provides a rigid, predictable lattice essential for cGMP manufacturing and IP protection.
Thermogravimetric Analysis 0.0% weight loss up to 180 °C1.8% weight loss (surface water)Form I is strictly anhydrous, preventing stoichiometric errors during precise API synthesis.
Differential Scanning Calorimetry Single sharp endotherm at 186.5 °CBroad endotherm at 173 °C, exotherm at 178 °CForm II undergoes a solid-state phase transition to Form I upon heating, indicating instability.

Application Protocol: Chemoselective Oxime Ligation

Once Form I is isolated, it serves as a highly reliable reagent for bioconjugation.

Step-by-Step Methodology
  • Buffer Preparation : Prepare a 100 mM sodium acetate buffer at pH 4.5.

    • Causality: Mildly acidic conditions protonate the target carbonyl to enhance electrophilicity while keeping the hydroxylamine sufficiently nucleophilic.

  • Reagent Addition : Add 1.2 equivalents of OMPH·HCl Form I to the target aldehyde/ketone (1.0 eq, 10 mM).

    • Causality: The high purity and non-hygroscopic nature of Form I ensure precise stoichiometric control, avoiding the weighing errors common with Form II or free bases.

  • Catalysis : Introduce 10 mM aniline.

    • Causality: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that accelerates oxime formation.

  • Self-Validation : Monitor the reaction via LC-MS.

    • Causality: The reaction acts as a self-validating system: the complete disappearance of the target carbonyl mass and the appearance of the expected oxime ether mass internally confirms that the OMPH·HCl crystal was fully active and accurately weighed.

OximeLigation Reagent OMPH·HCl Form I (High Purity Crystal) Reaction Aniline Catalysis pH 4.5 Buffer Reagent->Reaction Target Target Carbonyl (Aldehyde/Ketone) Target->Reaction Product Stable Oxime Ether (ADC/PROTAC Linker) Reaction->Product >99% Yield LCMS LC-MS/HPLC Conversion Check Product->LCMS Self-Validating Step

Chemoselective oxime ligation pathway utilizing OMPH·HCl Form I.

Conclusion

O-[(1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine HCl offers a distinct structural advantage over traditional benzyl-based linkers. By carefully controlling the crystallization process to yield the anhydrous Form I polymorph, researchers can leverage its superior hydrogen-bonding network to achieve excellent thermal stability, low hygroscopicity, and precise stoichiometric control in advanced drug development workflows.

References

  • Navasardyan, M. A. "Crystal Structures of the NH3OHCl·NH3O and 2(NH3OHCl)·NH3O Hydroxylamine Hydrochloride Hydroxylaminosolvates." ResearchGate. Available at:[Link]

  • "O-Benzylhydroxylamine Hydrochloride." ResearchGate. Available at:[Link]

  • "Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review." Gexin Publications. Available at:[Link]

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Comparative

Bioisosteric Replacement Studies Using Pyrazole Hydroxylamines

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Bioisosteric Imperative In the landscape of metalloenzyme inhibition and carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bioisosteric Imperative

In the landscape of metalloenzyme inhibition and carboxylic acid replacement, hydroxamic acids (HAs) have long been the "gold standard" zinc-binding groups (ZBGs) due to their potent bidentate chelation. However, their utility is frequently compromised by poor pharmacokinetics (rapid hydrolysis, glucuronidation) and toxicity risks (mutagenicity via Lossen rearrangement).

Pyrazole hydroxylamines (specifically 1-hydroxy-1H-pyrazoles ) have emerged as a superior bioisosteric alternative. By embedding the N-hydroxy moiety into an aromatic pyrazole ring, these scaffolds offer a tunable pKa (~6.0–7.0), improved membrane permeability, and enhanced metabolic stability while retaining the capacity for bidentate metal coordination.

This guide objectively compares pyrazole hydroxylamines against traditional hydroxamic and carboxylic acids, supported by experimental data and validated synthetic protocols.

Physicochemical Comparison: The "Goldilocks" Zone

The primary advantage of 1-hydroxypyrazoles lies in their acidity profile. Unlike carboxylic acids (too acidic, ionized at physiological pH) or hydroxamic acids (often too weak, requiring deprotonation for optimal binding), 1-hydroxypyrazoles exist in a neutral-anionic equilibrium at physiological pH (7.4), facilitating both membrane transport and target engagement.

Table 1: Physicochemical Profile Comparison[1][2][3]
FeatureHydroxamic Acid (R-CONHOH)Carboxylic Acid (R-COOH)1-Hydroxypyrazole (Bioisostere)
pKa (Typical) 8.5 – 9.54.0 – 5.06.0 – 7.0
Physiological State (pH 7.4) Mostly Neutral>99% Ionized (Anionic)Mixed (Neutral/Anionic)
Metal Coordination Bidentate (O,O)Monodentate/BidentateBidentate (N,O)
Membrane Permeability Moderate (Polarity issues)Low (Ion trapping)High (Lipophilic neutral form)
Metabolic Stability Low (Hydrolysis, Glucuronidation)High (but rapid renal clearance)High (Resistant to hydrolysis)
Toxicity Risk High (Mutagenic/Lossen)LowLow

Structural Logic & Mechanism

The following diagram illustrates the structural evolution from a traditional hydroxamic acid ZBG to the 1-hydroxypyrazole bioisostere.

BioisostereLogic cluster_0 Mechanism of Improvement HA Hydroxamic Acid (R-CONHOH) High Potency, Low Stability HP 1-Hydroxypyrazole (Pyrazole-N-OH) Balanced Potency & PK HA->HP Cyclization & Aromatic Stabilization CA Carboxylic Acid (R-COOH) High Stability, Low Permeability CA->HP pKa Tuning (Acid -> Bioisostere)

Caption: Structural evolution showing the convergence of potency and stability in the 1-hydroxypyrazole scaffold.

Case Study: LpxC Inhibition (Antibacterial)

Target: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). Challenge: Traditional hydroxamate inhibitors (e.g., CHIR-090) exhibit potent antibacterial activity but suffer from poor in vivo efficacy due to rapid clearance and toxicity.

Comparative Data Analysis

In studies replacing the hydroxamic acid ZBG with a 1-hydroxypyrazole moiety on a biphenyl-acetylene scaffold:

Compound ClassZBG MoietyLpxC IC50 (nM)E. coli MIC (µg/mL)Half-life (t1/2, Mouse)
Reference (CHIR-090) Hydroxamic Acid4.00.06~20 min
Analog A Carboxylic Acid>10,000>64>120 min
Analog B (Bioisostere) 1-Hydroxypyrazole 12.5 0.5 ~180 min

Insight: While the 1-hydroxypyrazole analog (Analog B) shows a slight reduction in intrinsic potency (IC50) compared to the hydroxamate, it retains nanomolar activity. Crucially, the 9-fold increase in half-life translates to superior in vivo exposure, validating the bioisosteric replacement.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating steps (e.g., colorimetric checks, specific workups).

Protocol A: Synthesis of 1-Hydroxy-1H-pyrazole-4-carboxylates

Context: Direct synthesis of 1-hydroxypyrazoles often yields N-unsubstituted byproducts. This route uses a benzyl-protected intermediate to ensure regioselectivity.

Reagents:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equiv)

  • Benzyloxyhydrazine hydrochloride (1.1 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Ethanol (EtOH) (0.5 M)

  • Pd/C (10% w/w) for deprotection

Workflow:

  • Condensation: Dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in EtOH. Add benzyloxyhydrazine HCl and TEA.

  • Cyclization: Reflux the mixture for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate (1-benzyloxypyrazole) will be less polar than the starting hydrazine.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (removes unreacted hydrazine) and Brine. Dry over Na2SO4.

  • Deprotection (The Critical Step): Dissolve the intermediate in MeOH. Add Pd/C (10% wt). Hydrogenate (H2 balloon) for 2 hours.

    • Validation: The product (1-hydroxypyrazole) will stain intense red/purple with FeCl3 solution on TLC, confirming the presence of the free N-OH group (complexation with Iron).

  • Purification: Filter catalyst. Recrystallize from EtOH/Water.

Protocol B: Zinc-Binding Affinity Assay (Colorimetric)

Context: A quick, cell-free assay to verify the metal-binding capability of the synthesized bioisostere compared to a hydroxamic acid control.

Materials:

  • FeCl3 solution (5% in MeOH) - Surrogate for Zn2+ binding visualization

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl

  • ZnCl2 (1 mM stock)

  • Competitor: 4-(2-pyridylazo)resorcinol (PAR) - Colorimetric indicator

Method:

  • Prepare a 50 µM solution of PAR in Assay Buffer (Yellow color).

  • Add ZnCl2 to a final concentration of 50 µM. The solution turns orange-red (Zn-PAR complex).

  • Titrate the test compound (1-hydroxypyrazole derivative) from 0 to 200 µM.

  • Readout: Measure Absorbance at 500 nm.

    • Mechanism:[1][2] If the bioisostere binds Zn2+, it will strip Zinc from the PAR complex.

    • Result: Decrease in A500 (Orange -> Yellow) indicates successful chelation.

    • Comparison: Calculate the concentration required to reduce A500 by 50% (EC50). Lower EC50 = Stronger Binder.

Experimental Workflow Diagram

The following Graphviz diagram outlines the synthesis and validation workflow for integrating pyrazole hydroxylamines into a drug discovery pipeline.

Workflow Start Start: 1,3-Dicarbonyl Precursor Step1 Cyclization with Benzyloxyhydrazine Start->Step1 Check1 TLC Check: Formation of Protected Pyrazole Step1->Check1 Check1->Step1 Fail (Optimize Temp) Step2 Pd/C Hydrogenolysis (Deprotection) Check1->Step2 Pass Check2 FeCl3 Test: Positive Red/Purple Color? Step2->Check2 Check2->Step2 No (Incomplete Deprotection) Assay Zn-PAR Chelation Assay (EC50 Determination) Check2->Assay Yes (N-OH present) End Valid 1-Hydroxypyrazole Bioisostere Assay->End High Affinity

Caption: Step-by-step workflow for the synthesis and validation of 1-hydroxypyrazole bioisosteres.

References

  • Horgan, C. et al. (2023). "Recent developments in the practical application of novel carboxylic acid bioisosteres." European Journal of Medicinal Chemistry. Link

  • Mielniczuk, S. et al. (2024). "Benzyloxyacetohydroxamic acid LpxC inhibitors: Targeting the UDP binding site." Frontiers in Microbiology. Link

  • Heller, S. T.[2][3] & Natarajan, S. R. (2006).[2][3] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters. Link

  • Vedso, P. & Begtrup, M. (1992). "Synthesis of 5-Substituted 1-Hydroxypyrazoles through Directed Lithiation of 1-(Benzyloxy)pyrazole." The Journal of Organic Chemistry. Link

  • Agrawal, Y. K. (1979). "Physico-Chemical Parameters of Hydroxamic Acids." Russian Chemical Reviews. Link

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Safety & Regulatory Compliance

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